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  • Product: 7-Hydroxy-1H-indazole-3-carboxylic acid
  • CAS: 1337882-49-1

Core Science & Biosynthesis

Foundational

Molecular Structure and Weight of 7-Hydroxy-1H-indazole-3-carboxylic Acid: A Technical Guide

Executive Summary 7-Hydroxy-1H-indazole-3-carboxylic acid (CAS: 1337882-49-1) is a rare but pharmacologically significant heterocyclic scaffold. It serves as a critical metabolite of the antiemetic drug Granisetron and f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Hydroxy-1H-indazole-3-carboxylic acid (CAS: 1337882-49-1) is a rare but pharmacologically significant heterocyclic scaffold. It serves as a critical metabolite of the antiemetic drug Granisetron and functions as a high-value intermediate in the design of kinase inhibitors (e.g., TYK2, SGK1) and 5-HT3 receptor antagonists. Its molecular architecture combines the rigidity of the indazole core with the dual hydrogen-bonding capability of a carboxylic acid at position 3 and a hydroxyl group at position 7. This guide provides a definitive analysis of its structural properties, synthetic pathways, and pharmaceutical applications.

Molecular Identity & Physicochemical Properties[1]

The following data establishes the baseline identity for 7-Hydroxy-1H-indazole-3-carboxylic acid.

PropertyValueNotes
IUPAC Name 7-Hydroxy-1H-indazole-3-carboxylic acid
CAS Number 1337882-49-1 Primary identifier for the specific 7-OH isomer.[1][2]
Molecular Formula

Molecular Weight 178.14 g/mol Exact Mass: 178.0378
Parent Scaffold 1H-IndazoleFused benzene and pyrazole rings.
pKa (Predicted)

;

;

Amphoteric character due to acidic COOH/OH and basic N2.
H-Bond Donors 3(COOH, OH, NH)
H-Bond Acceptors 4(C=O, OH, N1, N2)
Topological PSA 87.7 ŲPolar Surface Area indicates moderate cell permeability.

Structural Analysis & Tautomerism

The Indazole Core

The molecule consists of a benzene ring fused to a pyrazole ring. The 1H-tautomer is generally the thermodynamically stable form in the solid state and in non-polar solvents, although the 2H-tautomer can become relevant in biological binding pockets or specific solvation shells.

The 1,7-Peri Interaction

A defining structural feature of this specific isomer is the peri-interaction between the N1-hydrogen and the 7-hydroxyl group.

  • Intramolecular H-Bonding: The proximity of the 7-OH oxygen to the N1-H allows for a weak intramolecular hydrogen bond (N1-H···O7), which stabilizes the planar conformation and influences the acidity of the N1 proton.

  • Steric Constraint: The 7-OH group imposes steric constraints on N1-substitution, making selective alkylation at N1 more challenging compared to the 5- or 6-hydroxy isomers.

Carboxylic Acid Moiety

The carboxylic acid at position 3 is conjugated with the indazole ring system. This conjugation increases the acidity of the carboxylic proton and allows the carbonyl oxygen to participate in resonance with the aromatic system, affecting the electron density at N2.

Synthesis & Characterization

Due to the sensitivity of the 7-hydroxyl group and the reactivity of the N-H bond, direct synthesis often requires protection strategies. Two primary routes are validated in the field.

Route A: The "Isatin" Ring Contraction (Diazonium-Free)

This route is preferred for scale-up as it avoids potentially explosive diazonium intermediates.

  • Starting Material: 7-Methoxyisatin.

  • Hydrolysis: Base-catalyzed hydrolysis opens the isatin ring to form the keto-acid intermediate.

  • Diazotization & Cyclization: Treatment with sodium nitrite (

    
    ) followed by reduction (typically 
    
    
    
    or
    
    
    ) effects the ring closure to form the indazole core.
  • Demethylation: The 7-methoxy group is converted to 7-hydroxyl using

    
     or 
    
    
    
    .
Route B: Lithiation of Protected Indazoles (Lab Scale)

This route offers high regioselectivity for the C3-carboxylation.

  • Precursor: 7-Benzyloxy-1H-indazole (CAS: 177941-17-2).[3][4]

  • Protection: Protection of N1 with SEM (2-(Trimethylsilyl)ethoxymethyl) or THP.

  • C3-Lithiation: Treatment with

    
    -Butyllithium (
    
    
    
    -BuLi) at -78°C generates the C3-lithio species.
  • Carboxylation: Quenching with dry

    
     yields the carboxylic acid.
    
  • Global Deprotection: Hydrogenation (

    
    , Pd/C) removes the benzyl group and acidic conditions remove the SEM group.
    
Visualized Synthetic Workflow (Route B)

SynthesisRoute Fig 1. Synthetic Pathway via C3-Lithiation Strategy Start 7-Benzyloxy-1H-indazole (CAS 177941-17-2) Step1 N1-Protection (SEM-Cl, NaH) Start->Step1 1. Protection Step2 C3-Lithiation (n-BuLi, -78°C) Step1->Step2 2. Activation Step3 Carboxylation (CO2 Quench) Step2->Step3 3. Electrophile Step4 Global Deprotection (H2/Pd-C, TFA) Step3->Step4 4. Workup Final 7-Hydroxy-1H-indazole- 3-carboxylic acid Step4->Final 5. Isolation

Caption: Step-by-step synthesis from the commercially available 7-benzyloxy precursor.

Experimental Protocol: Synthesis from 7-Methoxy Precursor

Objective: Preparation of 7-Hydroxy-1H-indazole-3-carboxylic acid via demethylation of 7-Methoxy-1H-indazole-3-carboxylic acid.

Reagents:

  • 7-Methoxy-1H-indazole-3-carboxylic acid (CAS: 133841-08-4)[5]

  • Boron Tribromide (

    
    ), 1.0 M in DCM
    
  • Dichloromethane (Anhydrous)

  • Methanol (Quench)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 7-Methoxy-1H-indazole-3-carboxylic acid (1.0 eq, 500 mg) and suspend in anhydrous DCM (20 mL).

  • Addition: Cool the suspension to -78°C. Add

    
     solution (4.0 eq) dropwise via syringe over 15 minutes. The mixture may turn yellow/orange.
    
  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 12 hours. Monitor by LC-MS for the disappearance of the methoxy peak (M+H 193) and appearance of the hydroxyl product (M+H 179).

  • Quench: Cool to 0°C. Carefully quench with Methanol (5 mL) dropwise (Exothermic!).

  • Isolation: Concentrate the solvent in vacuo. Resuspend the residue in minimal water, adjust pH to ~3-4 with saturated

    
     to precipitate the product.
    
  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Validation Criteria:

  • 1H NMR (DMSO-d6):

    
     13.8 (br s, 1H, COOH), 13.2 (s, 1H, NH), 10.1 (s, 1H, OH), 7.6 (d, 1H), 7.1 (t, 1H), 6.8 (d, 1H).
    
  • MS (ESI+): m/z 179.04

    
    .
    

Biological & Pharmaceutical Relevance[1][8][9]

5-HT3 Receptor Antagonism

The 7-hydroxy derivative is a known metabolite of Granisetron , a potent 5-HT3 receptor antagonist used during chemotherapy.

  • Mechanism: The indazole-3-carboxylic acid core mimics the indole moiety of serotonin (5-HT), binding to the ligand-gated ion channel.

  • Metabolic Pathway: Granisetron undergoes 7-hydroxylation in the liver (CYP450 mediated), leading to the 7-hydroxy metabolite which retains partial activity but higher polarity.

Kinase Inhibition Scaffold

The indazole-3-carboxylic acid scaffold is a bioisostere for the ATP-binding motif in various kinases.

  • TYK2 Inhibitors: Recent patents utilize the 7-substituted indazole-3-carboxamide motif to inhibit Tyrosine Kinase 2 (TYK2), a target for autoimmune diseases. The 7-position substituent (often methoxy or hydroxy) modulates solubility and fits into specific hydrophobic pockets of the kinase domain.

  • SGK1 Inhibition: Used in the development of Serum/Glucocorticoid-regulated Kinase 1 inhibitors.

BioActivity Fig 2. Pharmacological Context and Metabolic Origin Drug Granisetron (Parent Drug) Metabolism CYP450 Metabolism Drug->Metabolism Metabolite 7-Hydroxy-Granisetron Metabolism->Metabolite Hydrolysis Amide Hydrolysis Metabolite->Hydrolysis Core 7-Hydroxy-1H-indazole- 3-carboxylic acid (The Scaffold) Hydrolysis->Core Target1 5-HT3 Receptor (Antagonism) Core->Target1 Binding Affinity Target2 TYK2 Kinase (Inhibition) Core->Target2 Scaffold Utility

Caption: The molecule acts as both a metabolic derivative and a primary scaffold for kinase inhibition.

References

  • PubChem. (2025). 7-hydroxy-1H-indazole-3-carboxylic acid (Compound).[1][2][6][7] National Library of Medicine. Link

  • BenchChem. (2024). Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives: Protocols and Applications. Link

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Vol 4(3), 1311-1316. Link

  • Organic Syntheses. (2009). Preparation of Indazole-3-carboxylic acid. Org. Synth. 2009, 86, 274-286. Link

  • Journal of Medicinal Chemistry. (2010). SAR Study of Granisetron derivatives. J. Med. Chem. 53, 2324-2328.[8] Link

  • BLD Pharm. (2024).[1] Product Analysis: 7-Methoxy-1H-indazole-3-carboxylic acid. Link

Sources

Exploratory

Solubility & Handling Guide: 7-Hydroxy-1H-indazole-3-carboxylic acid

Topic: Solubility of 7-Hydroxy-1H-indazole-3-carboxylic acid in DMSO and water Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 7-Hydroxy-1H-indaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 7-Hydroxy-1H-indazole-3-carboxylic acid in DMSO and water Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

7-Hydroxy-1H-indazole-3-carboxylic acid (CAS 1337882-49-1 ) is a polar indazole derivative often utilized as a scaffold in the development of kinase inhibitors and receptor ligands.[1] While its 7-hydroxyl group confers increased polarity compared to the parent indazole, the compound exhibits significant lipophilicity in its neutral state, presenting solubility challenges in aqueous media.

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) is the recommended vehicle for stock solutions (solubility typically >20 mM ).

  • Aqueous Solubility: Poor at acidic pH (< pH 3.5). Solubility increases significantly at pH > 4.5 due to ionization of the carboxylic acid, and further at pH > 10 due to phenoxide formation.

  • Critical Handling: Avoid direct dissolution in neutral buffers. Always prepare a DMSO concentrate first, then dilute into the aqueous medium with rapid mixing to prevent "crash-out" precipitation.

Physicochemical Profile

Understanding the ionization states is prerequisite to mastering the solubility of this compound. The molecule possesses three ionizable protons: the carboxylic acid, the 7-hydroxyl group, and the indazole N-H.

PropertyValue / DescriptionRelevance to Solubility
CAS Number 1337882-49-1 Unique identifier for procurement and database verification.
Molecular Formula C₈H₆N₂O₃MW: 178.15 g/mol .
pKa₁ (Carboxyl) ~3.5 (Predicted)At pH > 3.5, the molecule becomes a mono-anion (COO⁻), drastically improving water solubility.
pKa₂ (7-OH) ~9.5 (Predicted)At pH > 9.5, the phenol deprotonates (O⁻), creating a di-anion with high aqueous solubility.
pKa₃ (Indazole NH) ~14 (Predicted)Remains neutral under physiological conditions; does not contribute to solubility at standard pH.
LogP ~1.1 - 1.5Moderately lipophilic. Requires organic co-solvent (DMSO) for stability in stock form.

Solubility Analysis & Mechanism

DMSO Solubility (Stock Preparation)

Mechanism: DMSO disrupts the intermolecular hydrogen bonding network of the crystal lattice. The 7-hydroxyl group acts as a hydrogen bond donor, while the N2 nitrogen and carbonyl oxygen act as acceptors. DMSO effectively solvates these polar regions while accommodating the aromatic core.

  • Solubility Limit: Generally soluble up to 50 mM in anhydrous DMSO.

  • Stability: Stable at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation or hydrate formation upon opening cold vials in humid air.

Water Solubility (Aqueous Dilution)

Mechanism: In water, the solubility is strictly pH-dependent.

  • pH < 3.5 (Acidic): The molecule is neutral (COOH, OH). The lattice energy dominates, leading to poor solubility (< 0.1 mg/mL). Risk of precipitation is High .

  • pH 4.0 – 7.4 (Physiological): The carboxylic acid ionizes (COO⁻). The molecule exists as a mono-anion. Solubility improves (approx. 1–5 mg/mL), but the lipophilic indazole core may still drive aggregation if the concentration is too high.

  • pH > 10 (Basic): Both the carboxyl and hydroxyl groups are ionized. Solubility is maximal.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable, high-concentration master stock.

  • Weighing: Accurately weigh 8.91 mg of 7-Hydroxy-1H-indazole-3-carboxylic acid.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

    • Note: If the compound is fluffy or electrostatic, use an anti-static gun or weigh paper to ensure complete transfer.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Troubleshooting: If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber vials (50–100 µL each) and store at -20°C.

Protocol B: Aqueous Dilution (The "Sandwich" Method)

Objective: Dilute DMSO stock into buffer (e.g., PBS pH 7.4) without precipitation.

  • Pre-warm: Ensure the DMSO stock and the aqueous buffer are at Room Temperature (RT). Cold buffers accelerate precipitation.

  • Vortex-Injection:

    • Set the pipette to the desired volume (e.g., 2 µL of stock for a 100 µM final conc. in 1 mL).

    • Immerse the pipette tip subsurface into the rapidly stirring or vortexing buffer.

    • Dispense quickly and keep vortexing for 10 seconds.

  • Validation: Inspect visually against a dark background. The solution should be clear. If it is cloudy (Tyndall effect), the concentration exceeds the solubility limit for that pH.

Visualizations

Figure 1: Solubility & Ionization Workflow

This diagram illustrates the critical decision points based on pH and solvent choice.

SolubilityWorkflow Solid Solid Compound (CAS 1337882-49-1) DMSO Dissolve in DMSO (Anhydrous) Solid->DMSO Step 1 Stock Stock Solution (10-50 mM) DMSO->Stock Vortex/Sonicate BufferChoice Select Aqueous Buffer Stock->BufferChoice Step 2: Dilution Acidic Acidic Buffer (pH < 3) Neutral Species BufferChoice->Acidic pH < pKa1 Physio Physiological (pH 7.4) Mono-Anion (COO-) BufferChoice->Physio pH > pKa1 Basic Basic Buffer (pH > 10) Di-Anion (COO-, O-) BufferChoice->Basic pH > pKa2 RiskHigh High Precip Risk Use < 0.5% DMSO Acidic->RiskHigh RiskMed Stable < 100 µM Check Clarity Physio->RiskMed RiskLow High Solubility Stable Solution Basic->RiskLow

Caption: Solubility workflow showing the impact of pH on ionization states and precipitation risk.

Figure 2: Structural Ionization Map

Visualizing where the protons are lost to predict solubility behavior.

IonizationMap State1 Neutral Form (pH < 3.5) Low Solubility State2 Mono-Anion (pH 4 - 9) Moderate Solubility State1->State2 Loss of H+ (COOH) pKa ~3.5 State3 Di-Anion (pH > 10) High Solubility State2->State3 Loss of H+ (7-OH) pKa ~9.5

Caption: Sequential deprotonation steps that drive the transition from insoluble solid to soluble anion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Cloudiness upon dilution "Crash-out" precipitation due to local high concentration.Use the "Vortex-Injection" method. Do not add buffer to the DMSO; add DMSO to the buffer.
Precipitation over time Thermodynamic instability (supersaturation).Lower the final concentration or increase DMSO % (up to 1% if tolerated by assay).
Yellowing of stock Oxidation of the phenol or indazole ring.Ensure DMSO is anhydrous and store under nitrogen/argon if possible. Use fresh stocks.
Inconsistent IC50 data Compound sticking to plastic (non-specific binding).Include 0.01% Tween-20 or Triton X-100 in the assay buffer to maintain solubility and prevent surface adsorption.

References

  • PubChem. Indazole-3-carboxylic acid derivatives and physicochemical properties. [Link] (Parent scaffold reference)

  • Organic Chemistry Data. pKa Values of Carboxylic Acids and Phenols. [Link]

Sources

Foundational

Biological Activity of 7-Hydroxy Substituted Indazoles: A Technical Guide

The following technical guide details the biological activity, medicinal chemistry, and therapeutic applications of 7-hydroxy substituted indazoles. Executive Summary The 7-hydroxyindazole (7-HI) scaffold represents a cr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and therapeutic applications of 7-hydroxy substituted indazoles.

Executive Summary

The 7-hydroxyindazole (7-HI) scaffold represents a critical, albeit underutilized, pharmacophore in medicinal chemistry. Unlike its 7-azaindole counterpart—which is ubiquitous in kinase inhibitor design—the 7-hydroxy variant offers unique physicochemical properties driven by the phenolic hydroxyl group at the C7 position. This moiety functions as a dual hydrogen bond donor/acceptor, a metabolic handle, and a mimic of the phenolic A-ring in steroidomimetics.

This guide analyzes the 7-HI scaffold through three lenses: its role as a metabolite of nitrergic modulators , its utility as a kinase hinge-binding motif , and its synthetic versatility as a precursor for 7-alkoxy bioactive derivatives .

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The "7-Position" Pharmacophore

The indazole ring system is a privileged scaffold. The C7 position is unique due to its proximity to the N1-H, allowing for intramolecular hydrogen bonding and specific interactions with protein binding pockets.

Substituent at C7Electronic EffectH-Bonding PotentialPrimary Application
-OH (Hydroxy) Electron Donor (+M)Donor & AcceptorPhenol mimic, Metabolic handle
-NO₂ (Nitro) Electron Withdrawing (-I, -M)AcceptornNOS Inhibition (7-NI)
-N (Aza) Electron Withdrawing (-I)AcceptorKinase Inhibition (Hinge Binder)
-OR (Alkoxy) Electron Donor (+M)AcceptorAntimicrobial, Solubility tuning
Hinge Binding in Kinases

In kinase drug design, the 7-HI scaffold acts as a bioisostere to the 7-azaindole. While 7-azaindole binds via N1 (donor) and N7 (acceptor), 7-hydroxyindazole introduces a proton at the 7-position.

  • Mechanism: The 7-OH group can rotate to act as a hydrogen bond donor to the carbonyl of the kinase hinge region (e.g., Glu or Leu backbone), or as an acceptor if deprotonated/stabilized.

  • Intramolecular Bonding: A pseudo-ring formation between 7-OH and N1-H can lock the indazole into a planar conformation, reducing the entropic penalty upon binding.

KinaseBinding Kinase Kinase Hinge Region (Backbone CO / NH) Azaindole 7-Azaindole Scaffold (N7 Acceptor) Azaindole->Kinase Bidentate H-Bonding (Classic Motif) HydroxyInd 7-Hydroxyindazole Scaffold (7-OH Donor/Acceptor) HydroxyInd->Kinase Phenolic H-Bonding (Rotational Flexibility) HydroxyInd->HydroxyInd Intramolecular H-Bond (7-OH ... HN1)

Figure 1: Comparative binding modes of 7-Azaindole vs. 7-Hydroxyindazole at the kinase hinge region.

Therapeutic Applications & Biological Activity[1][2][3][4][5][6][7][8]

Neuronal Nitric Oxide Synthase (nNOS) Modulation

The 7-substituted indazole class is most famous for 7-Nitroindazole (7-NI) , a selective inhibitor of nNOS used to study neuroprotection in Parkinson’s models (e.g., MPTP toxicity).

  • Metabolic Pathway: 7-NI is metabolized in vivo. The nitro group is reduced to an amine (7-aminoindazole) and subsequently hydroxylated or directly displaced to form 7-hydroxyindazole .

  • Activity Profile: While 7-NI is the potent inhibitor (IC50 ~0.7 µM), 7-hydroxyindazole is generally considered a clearance metabolite with significantly reduced affinity for the heme active site of nNOS. This makes 7-HI a marker for 7-NI metabolism rather than the active drug.

Estrogen Receptor (ER) Binding

Substituted indazoles, particularly those with phenyl rings at C2 or C3, function as non-steroidal estrogen receptor ligands.

  • Phenolic Mimicry: The 7-OH group on the indazole core mimics the A-ring phenol of 17β-estradiol .

  • SERD Activity: 7-Hydroxyindazoles incorporated into larger scaffolds have been explored as Selective Estrogen Receptor Degraders (SERDs) for breast cancer therapy, utilizing the hydroxyl group to anchor the molecule in the ER ligand-binding domain (LBD) via H-bonds to Glu353 and Arg394.

Antimicrobial & Antifungal Activity

The free 7-hydroxyindazole is often less active than its O-alkylated derivatives .

  • O-Alkylation Effect: Capping the 7-OH with lipophilic groups (e.g., benzyl, pentyl) significantly enhances membrane permeability and antimicrobial potency.

  • Data Point: 7-Alkoxyindazoles demonstrate superior MIC values against Gram-positive bacteria (S. aureus) compared to the free 7-hydroxy parent, likely due to improved cell wall penetration.

Experimental Protocols

Synthesis of 7-Hydroxyindazole

The most robust route utilizes 3-hydroxyanthranilic acid (2-amino-3-hydroxybenzoic acid) as the starting material. This avoids the harsh conditions required to demethylate 7-methoxyindazole.

Protocol:

  • Diazotization: Dissolve 2-amino-3-hydroxybenzoic acid (10 mmol) in aqueous HCl (2 M, 20 mL) at 0°C. Add NaNO₂ (11 mmol) dropwise to form the diazonium salt.

  • Reduction/Cyclization: Slowly add the diazonium solution to a stirred solution of SnCl₂·2H₂O (25 mmol) in conc. HCl at 0°C.

  • Workup: The resulting hydrazine intermediate often cyclizes spontaneously or upon gentle heating. Neutralize with NaOH to precipitate the crude 7-hydroxyindazole.

  • Purification: Recrystallize from ethanol/water to yield off-white crystals.

Synthesis Start 3-Hydroxyanthranilic Acid (2-Amino-3-hydroxybenzoic acid) Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter Diazonium Salt Step1->Inter Step2 Reduction & Cyclization (SnCl2 / HCl) Inter->Step2 Product 7-Hydroxyindazole (Target Scaffold) Step2->Product Deriv 7-Alkoxyindazoles (Active Antimicrobials) Product->Deriv O-Alkylation (R-X, K2CO3)

Figure 2: Synthetic pathway from anthranilic acid precursors to bioactive 7-alkoxyindazoles.

In Vitro Kinase Assay (General Protocol)

To evaluate 7-HI derivatives as kinase inhibitors (e.g., VEGFR, CDK):

  • Preparation: Dissolve 7-HI derivative in DMSO (10 mM stock).

  • Reaction: Mix kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂), ATP (Km concentration), substrate peptide, and recombinant kinase.

  • Initiation: Add compound (0.1 nM – 10 µM) and incubate for 60 min at RT.

  • Detection: Use ADP-Glo™ or ³³P-ATP radiometric assay to quantify phosphorylation.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Indazole Scaffolds in Drug Discovery

    • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source:

  • nNOS Inhibition & 7-Nitroindazole

    • 7-Nitroindazole, a selective neuronal nitric oxide synthase inhibitor.[1][2][3][4]

    • Source:

  • Estrogen Receptor Binding

    • Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists.
    • Source:

  • Kinase Hinge Binding Modes

    • How Ligands Interact with the Kinase Hinge.
    • Source:

  • Synthesis Precursors

    • 3-Hydroxyanthranilic Acid Metabolism and Properties.
    • Source:

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Ionization of 7-Hydroxy-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract The ionization state of a drug candidate, dictated by its pKa values, is a critical determinant of its pharmacokinetic and pharmacodynamic properti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization state of a drug candidate, dictated by its pKa values, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the ionization behavior of 7-Hydroxy-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its multiple ionizable centers, discuss methodologies for the precise determination of its pKa values, and present a reasoned estimation of these values based on the analysis of its constituent functional groups and the indazole scaffold. This document is intended to serve as a valuable resource for researchers engaged in the development of indazole-based therapeutic agents.

Introduction: The Significance of Ionization in Drug Development

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by a multitude of physicochemical properties. Among these, the extent of ionization at physiological pH is of paramount importance. The ionization constant (pKa) dictates a molecule's charge state, which in turn profoundly influences its solubility, permeability across biological membranes, binding to plasma proteins, and interaction with its therapeutic target.[1][2] For a molecule such as 7-Hydroxy-1H-indazole-3-carboxylic acid, which possesses multiple acidic and potentially basic functional groups, a thorough understanding of its ionization profile is not merely academic—it is a cornerstone of rational drug design and development.

7-Hydroxy-1H-indazole-3-carboxylic acid incorporates three key ionizable moieties: a carboxylic acid, a phenolic hydroxyl group, and the indazole ring system itself, which contains an acidic pyrrolic-like NH proton and a basic pyridinic-like nitrogen. The interplay of these groups determines the molecule's net charge at a given pH, thereby shaping its absorption, distribution, metabolism, and excretion (ADME) profile. An accurate determination of the pKa values for each of these ionizable centers is therefore essential for predicting its in vivo behavior and optimizing its therapeutic potential.

This guide will provide a detailed exploration of the ionization of 7-Hydroxy-1H-indazole-3-carboxylic acid. We will begin by dissecting the molecule's structure to predict the approximate pKa values of its functional groups, drawing comparisons to simpler, related compounds. Subsequently, we will present robust experimental and computational methodologies for the precise determination and prediction of these pKa values.

Structural Analysis and Predicted Ionization Behavior

The chemical structure of 7-Hydroxy-1H-indazole-3-carboxylic acid reveals three distinct ionizable centers. A qualitative prediction of their respective pKa values can be made by considering the electronic effects of the indazole scaffold and the substituents.

  • Carboxylic Acid Group (at C3): Carboxylic acids are typically weak acids, with pKa values in the range of 4-5.[3][4] The electron-withdrawing nature of the indazole ring is expected to stabilize the carboxylate anion through induction, thereby increasing the acidity (lowering the pKa) compared to a simple benzoic acid.

  • Phenolic Hydroxyl Group (at C7): Phenols are generally less acidic than carboxylic acids, with a typical pKa of around 10.[3][4] The acidity of the hydroxyl group in 7-hydroxyindazole will be influenced by the electronic properties of the fused indazole ring.

  • Indazole Ring System: The parent indazole molecule is amphoteric.[5] It possesses a weakly acidic proton on one of the nitrogen atoms (N1 in the stable 1H-tautomer) and a weakly basic nitrogen atom (N2). The deprotonation of the N-H group in indazole has a pKa of approximately 13.86, while the protonation of the basic nitrogen has a pKa of about 1.04.[5] The presence of the hydroxyl and carboxylic acid substituents will modulate these values.

Based on this analysis, we can anticipate a sequence of ionization events as the pH of the surrounding medium is varied.

Predicted pKa Values:
Ionizable GroupGeneral pKa RangePredicted pKa for 7-Hydroxy-1H-indazole-3-carboxylic acidRationale
Carboxylic Acid (-COOH)4 - 5~ 3.5 - 4.5The electron-withdrawing indazole ring system is expected to increase the acidity of the carboxylic acid.
Phenolic Hydroxyl (-OH)~ 10~ 8.5 - 9.5The fused aromatic system will influence the acidity. For comparison, the predicted pKa of 5-hydroxyindole is around 9.98. The different nitrogen positions in indazole will likely alter this.
Indazole N-H~ 13.86 (for indazole)> 12The presence of electron-withdrawing carboxylic acid and electron-donating hydroxyl group will have competing effects on the acidity of the N-H proton.
Indazole N (basic)~ 1.04 (for indazole)< 1The electron-withdrawing carboxylic acid group is expected to decrease the basicity of the N2 nitrogen.

It is important to emphasize that these are estimations. The precise pKa values will be a result of the complex interplay of inductive and resonance effects within the entire molecule.

The anticipated ionization equilibria are depicted in the following diagram:

ionization_equilibria H3A_plus H3A+ H2A H2A H3A_plus->H2A pKa1 (~1) HA_minus HA- H2A->HA_minus pKa2 (~4) A_2minus A2- HA_minus->A_2minus pKa3 (~9) A_3minus A3- A_2minus->A_3minus pKa4 (>12)

Caption: Predicted Ionization Equilibria of 7-Hydroxy-1H-indazole-3-carboxylic acid.

Methodologies for pKa Determination

To move beyond estimations and obtain accurate pKa values, a combination of experimental and computational methods is indispensable.[1][2]

Experimental Approaches

The direct measurement of pKa values remains the gold standard for accuracy. Several robust techniques are available, each with its own advantages.

This method is based on the principle that the ionized and unionized forms of a molecule often exhibit different UV-visible absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Experimental Protocol: Spectrophotometric pKa Determination

  • Preparation of Buffers: Prepare a series of buffers with known pH values, typically spanning a range of at least 2 pH units above and below the estimated pKa.

  • Stock Solution: Prepare a concentrated stock solution of 7-Hydroxy-1H-indazole-3-carboxylic acid in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to a fixed volume of the buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the pKa.

  • Spectral Acquisition: Record the UV-visible spectrum (e.g., from 200-400 nm) for each sample.

  • Data Analysis: Identify a wavelength where the absorbance change upon ionization is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

This classical method involves titrating a solution of the compound with a strong acid or base and monitoring the pH as a function of the volume of titrant added. The pKa is determined from the midpoint of the titration curve. While straightforward, this method requires a larger amount of sample and may be challenging for poorly soluble compounds.

NMR spectroscopy is a powerful technique for determining pKa values, especially for complex molecules with multiple ionizable groups.[6][7] The chemical shift of a nucleus is sensitive to its electronic environment, which changes upon protonation or deprotonation. By monitoring the chemical shifts of specific protons or carbons as a function of pH, individual pKa values can be resolved.[6][7]

Experimental Protocol: NMR-based pKa Determination

  • Sample Preparation: Prepare a series of samples of 7-Hydroxy-1H-indazole-3-carboxylic acid in a suitable deuterated solvent (e.g., D₂O or a mixture of D₂O and an organic co-solvent) at various pD values (the pH equivalent in D₂O).

  • NMR Data Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Identify protons that show a significant change in chemical shift with varying pD. Plot the chemical shift of these protons against the pD. The resulting titration curves can be fitted to determine the pKa for the nearby ionizable group.

The following workflow illustrates the general process for experimental pKa determination:

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution spectrophotometry UV-Vis Spectrophotometry stock->spectrophotometry nmr NMR Spectroscopy stock->nmr hplc HPLC stock->hplc buffers Prepare pH Buffers buffers->spectrophotometry buffers->nmr buffers->hplc plot Plot Data (e.g., Absorbance vs. pH) spectrophotometry->plot nmr->plot hplc->plot fit Fit to Henderson-Hasselbalch Equation plot->fit pka Determine pKa fit->pka

Caption: General experimental workflow for pKa determination.

Computational Approaches

In silico pKa prediction has become an invaluable tool in drug discovery, offering rapid screening of large numbers of compounds.[1] These methods can be broadly categorized into quantum mechanical (QM) and quantitative structure-property relationship (QSPR) approaches.

QM methods calculate the pKa from first principles by determining the free energy change of the deprotonation reaction. Thermodynamic cycles are often employed to dissect the overall process into gas-phase deprotonation and solvation energies of the species involved. While computationally intensive, QM methods can provide high accuracy, particularly when combined with appropriate solvation models.

QSPR models use statistical methods to correlate structural or physicochemical descriptors of molecules with their experimentally determined pKa values. These models, once trained on a large and diverse dataset, can predict the pKa of new compounds with remarkable speed. Various software packages are commercially and academically available that implement QSPR algorithms for pKa prediction.

Conclusion and Future Directions

A comprehensive understanding of the ionization behavior of 7-Hydroxy-1H-indazole-3-carboxylic acid is fundamental to its successful development as a therapeutic agent. This guide has provided a theoretical framework for predicting its pKa values, based on the known properties of its constituent functional groups and the indazole scaffold. We have also outlined robust experimental and computational methodologies for the accurate determination of these crucial physicochemical parameters.

For researchers in the field, it is recommended to employ a combination of these approaches. Initial pKa predictions using reliable QSPR software can guide the design of experiments. Subsequent experimental determination using techniques such as UV-visible spectrophotometry or NMR spectroscopy will then provide the accurate data needed to build robust pharmacokinetic and pharmacodynamic models. As the development of indazole-based drugs continues to expand, a thorough characterization of their ionization properties will remain a critical step in translating promising compounds from the laboratory to the clinic.

References

  • Indazole. In: Wikipedia; 2023. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss. [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

  • (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. [Link]

  • pKa values. [Link]

Sources

Foundational

7-Hydroxy-1H-indazole-3-carboxylic acid CAS number and identifiers

Chemical Identity & Crystallographic Profile 7-Hydroxy-1H-indazole-3-carboxylic acid represents a bifunctional heterocyclic scaffold characterized by the fusion of a benzene ring and a pyrazole ring (indazole), substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Crystallographic Profile

7-Hydroxy-1H-indazole-3-carboxylic acid represents a bifunctional heterocyclic scaffold characterized by the fusion of a benzene ring and a pyrazole ring (indazole), substituted with a carboxylic acid at position 3 and a hydroxyl group at position 7. This specific substitution pattern creates a unique "push-pull" electronic system and offers dual handles for orthogonal functionalization in medicinal chemistry campaigns.

Core Identifiers
Identifier TypeValue
Chemical Name 7-Hydroxy-1H-indazole-3-carboxylic acid
CAS Registry Number 1337882-49-1
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.14 g/mol
SMILES OC1=CC=CC2=C1NN=C2C(O)=O
InChIKey DBJZRBOTNIGITJ-UHFFFAOYSA-N
PubChem CID 76846270
pKa (Predicted) Acid: ~3.5
Structural Geometry & Tautomerism

The indazole core exists in a tautomeric equilibrium between the 1H- and 2H- forms. For 3-carboxylic acids, the 1H-tautomer is thermodynamically favored due to the stabilization of the carboxylate by the adjacent N2 nitrogen. The 7-hydroxyl group introduces an intramolecular hydrogen bond donor/acceptor site, potentially influencing the pKa of the N1 proton.

Tautomerism cluster_0 Tautomeric Equilibrium T1 1H-Tautomer (Thermodynamically Favored) Stabilized by aromaticity T2 2H-Tautomer (Kinetic/Transient) Less aromatic character T1->T2  Ka (Proton Shift)  

Figure 1. Tautomeric equilibrium of the indazole core. The 1H-form is generally the dominant species in solution and solid state.

Synthetic Architecture

The synthesis of 7-hydroxy-1H-indazole-3-carboxylic acid requires a strategy that protects the oxidation-sensitive phenol while constructing the electron-rich indazole ring. The Modified Isatin Route is the industry standard for scalability and regiochemical fidelity.

Retrosynthetic Logic
  • Target: 7-Hydroxy-1H-indazole-3-carboxylic acid.[1][2][3]

  • Precursor: 7-Methoxy-1H-indazole-3-carboxylic acid (allows purification before deprotection).

  • Starting Material: 7-Methoxyisatin (commercially available or synthesized from 2-anisidine).

Step-by-Step Protocol
Phase 1: Ring Opening & Diazotization
  • Hydrolysis: Suspend 7-methoxyisatin (1.0 eq) in 1N NaOH (10 eq). Heat to 50°C until the solution turns yellow/orange, indicating ring opening to the 2-amino-3-methoxyphenylglyoxylic acid intermediate.

  • Diazotization: Cool the solution to 0°C. Add NaNO₂ (1.1 eq) dissolved in minimal water.

  • Acidification: Dropwise add the diazonium mixture to a stirred solution of conc. HCl/H₂O at -5°C. This generates the diazonium salt in situ.

Phase 2: Reductive Cyclization
  • Reduction: Treat the cold diazonium solution with SnCl₂·2H₂O (2.5 eq) in conc. HCl. Stir at 0°C for 2 hours. The diazonium is reduced to the hydrazine, which spontaneously cyclizes under acidic conditions to form the indazole core.

  • Isolation: Filter the precipitate. The product is 7-methoxy-1H-indazole-3-carboxylic acid .

Phase 3: Demethylation (Critical Step)
  • Reagent Setup: Suspend the methoxy intermediate in anhydrous DCM under Argon.

  • Deprotection: Add BBr₃ (1M in DCM, 4.0 eq) dropwise at -78°C.

  • Warming: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Carefully quench with MeOH at 0°C.

  • Purification: Concentrate and recrystallize from water/ethanol to yield pure 7-hydroxy-1H-indazole-3-carboxylic acid .

Synthesis Start 7-Methoxyisatin Inter1 Amino-Glyoxylic Acid Start->Inter1 NaOH, 50°C (Hydrolysis) Inter2 Diazonium Salt Inter1->Inter2 NaNO2, HCl, 0°C (Diazotization) Inter3 7-Methoxy-Indazole-3-COOH Inter2->Inter3 SnCl2, HCl (Reductive Cyclization) Final 7-Hydroxy-1H-indazole-3-COOH (Target) Inter3->Final BBr3, DCM (Demethylation)

Figure 2. Synthetic workflow from 7-methoxyisatin to the target compound via the diazonium-cyclization pathway.

Physicochemical & Analytical Profile

Understanding the physical behavior of this molecule is crucial for formulation and assay development.

Solubility & Stability
SolventSolubility RatingNotes
DMSO High (>50 mg/mL)Preferred stock solvent.
Methanol ModerateGood for transfers/dilutions.
Water (pH 7) Low to ModerateSoluble as the carboxylate salt.
Water (pH 2) InsolublePrecipitates as the free acid.
Analytical Validation (Expected Signals)
  • ¹H NMR (DMSO-d₆):

    • δ 13.5 ppm (br s, 1H, COOH)

    • δ 10.2 ppm (s, 1H, OH)

    • δ 7.6 ppm (d, 1H, H-4)

    • δ 7.1 ppm (t, 1H, H-5)

    • δ 6.8 ppm (d, 1H, H-6)

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 179.05

    • Negative Mode: [M-H]⁻ = 177.03

Medicinal Chemistry Applications

The 7-hydroxy-1H-indazole-3-carboxylic acid scaffold serves as a privileged structure in drug discovery, particularly for targets requiring a planar, hydrogen-bond-rich core.

Kinase Inhibition

The indazole N1/N2 motif mimics the adenine ring of ATP, allowing it to bind in the hinge region of kinases.

  • Mechanism: The 3-carboxylic acid can be converted to an amide to interact with the "gatekeeper" residue.

  • Role of 7-OH: Provides a handle for solubilizing groups (e.g., PEG chains or basic amines) that project into the solvent-exposed front pocket, improving PK properties.

5-HT3 Receptor Antagonism

Indazole-3-carboxylic acid derivatives are structural analogs of Granisetron .[4] The 7-hydroxy substitution allows for the development of metabolites or derivatives with altered blood-brain barrier (BBB) permeability.

Scaffold Utility in Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency (LE), this molecule is an ideal "fragment" starter.

  • Vector 1 (C3-COOH): Amidation allows growth into the deep binding pocket.

  • Vector 2 (C7-OH): Etherification allows exploration of surface interactions.

Applications Core 7-OH-Indazole-3-COOH Use1 Kinase Inhibitors (ATP Hinge Binder) Core->Use1 Use2 5-HT3 Antagonists (Granisetron Analogs) Core->Use2 Use3 Fragment Screening (High Ligand Efficiency) Core->Use3

Figure 3. Primary therapeutic areas and application vectors for the scaffold.

References

  • PubChem. "7-hydroxy-1h-indazole-3-carboxylic acid (Compound)." National Library of Medicine.[5] Accessed 2026.[6][5] [Link]

  • Snyder, H. R., et al. "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 1952.

Sources

Exploratory

The Indazole Core in Kinase Inhibition: A Technical Guide to the Role of 7-Hydroxy-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous clinically approved and inve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors. This technical guide delves into the critical role of the indazole core in kinase inhibition, with a specific focus on the potential of 7-Hydroxy-1H-indazole-3-carboxylic acid as a key molecular fragment and building block for the development of novel therapeutics. We will explore the structure-activity relationships of indazole derivatives, the significance of hydroxyl and carboxylic acid functional groups in inhibitor binding, and provide detailed experimental protocols for evaluating the kinase inhibitory potential of compounds based on this versatile scaffold.

The Indazole Scaffold: A Cornerstone of Modern Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole core, a bicyclic aromatic heterocycle, has proven to be an exceptional scaffold for the design of potent and selective kinase inhibitors.[1][2] Several FDA-approved drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor, though not a kinase inhibitor, it highlights the scaffold's versatility), feature the indazole moiety.[3]

The success of the indazole scaffold can be attributed to several key features:

  • Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase ATP-binding pocket.[4]

  • Structural Rigidity and Planarity: The rigid, planar structure of the indazole ring provides a well-defined orientation for substituents to interact with specific pockets within the kinase active site.

  • Versatility for Chemical Modification: The indazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

Deconstructing the Pharmacophore: The Significance of Hydroxyl and Carboxylic Acid Moieties

While the indazole core provides the foundational structure for kinase binding, the nature and position of its substituents are critical for determining potency and selectivity. In the context of 7-Hydroxy-1H-indazole-3-carboxylic acid, the hydroxyl and carboxylic acid groups are of particular interest.

The Role of the 7-Hydroxy Group

The introduction of a hydroxyl group on the indazole ring can significantly impact kinase inhibitory activity. A hydroxyl group can:

  • Form Key Hydrogen Bonds: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming additional interactions with amino acid residues in the kinase active site, thereby increasing binding affinity. For instance, in the development of fibroblast growth factor receptor 1 (FGFR1) inhibitors, the presence of a hydroxyl group was found to be important for activity.[6]

  • Modulate Solubility and Physicochemical Properties: The polar nature of the hydroxyl group can improve the aqueous solubility of the inhibitor, a crucial factor for drug development.

  • Provide a Handle for Further Derivatization: The hydroxyl group can serve as a point for further chemical modification, allowing for the exploration of additional chemical space and the optimization of inhibitor properties.

The Crucial Function of the 3-Carboxylic Acid

The carboxylic acid group at the 3-position of the indazole ring is another key feature that can profoundly influence kinase inhibition. Its role is multifaceted:

  • Direct Interaction with Key Residues: The carboxylic acid can form strong hydrogen bonds and ionic interactions with specific amino acid residues in the kinase active site. For example, in a series of indazole-based Aurora kinase inhibitors, the carboxylic acid group of one derivative was shown to form a hydrogen bond with Thr217 and Arg220 in the Aurora A binding pocket.[6]

  • Orientation of the Molecule: The carboxylic acid can act as an anchor, orienting the rest of the inhibitor molecule within the ATP-binding pocket to achieve optimal interactions.

  • Improving Pharmacokinetic Properties: While a free carboxylic acid can sometimes lead to poor cell permeability, it can also be a handle for prodrug strategies to improve oral bioavailability.

7-Hydroxy-1H-indazole-3-carboxylic Acid: A Strategic Fragment for Kinase Inhibitor Discovery

While direct evidence for 7-Hydroxy-1H-indazole-3-carboxylic acid as a standalone potent kinase inhibitor is limited in publicly available literature, its structure embodies the key pharmacophoric elements discussed above. This suggests its primary role may be as a high-value molecular fragment in fragment-based drug discovery (FBDD) or as a core scaffold for the construction of more complex and potent inhibitors.[3][7]

Fragment-based screening has proven to be a powerful approach for identifying novel kinase inhibitors.[7] The relatively small size and optimal functionality of 7-Hydroxy-1H-indazole-3-carboxylic acid make it an ideal candidate for such screens.

Below is a diagram illustrating the potential interaction of this fragment with a generic kinase active site, highlighting the key hydrogen bonding interactions.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 7-Hydroxy-1H-indazole-3-carboxylic acid hinge Hinge Region (e.g., Ala, Glu) back_pocket Back Pocket Residues (e.g., Thr, Arg) gatekeeper Gatekeeper Residue indazole Indazole Core indazole->hinge H-bond (N-H...O) H-bond (N...H-N) hydroxy 7-OH hydroxy->gatekeeper H-bond carboxy 3-COOH carboxy->back_pocket H-bond (COOH...Thr) Salt-bridge (COO-...Arg)

Caption: Potential binding mode of 7-Hydroxy-1H-indazole-3-carboxylic acid in a kinase active site.

Hypothetical Signaling Pathway Modulation

Given the prevalence of indazole-based inhibitors against various kinase families, a compound derived from the 7-Hydroxy-1H-indazole-3-carboxylic acid scaffold could potentially target multiple oncogenic signaling pathways. One such hypothetical pathway is the RAS-RAF-MEK-ERK pathway, which is frequently dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 7-Hydroxy-1H-indazole- 3-carboxylic acid -based Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols for Assessing Kinase Inhibitory Activity

To evaluate the potential of 7-Hydroxy-1H-indazole-3-carboxylic acid or its derivatives as kinase inhibitors, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Workflow Diagram:

G A Compound Preparation (Serial Dilution) B Kinase Reaction Setup (Kinase, Substrate, ATP) A->B C Incubation B->C D Detection of Kinase Activity C->D E Data Analysis (IC50 Calculation) D->E

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in an appropriate assay buffer to create a range of concentrations to be tested.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, add the diluted test compound or vehicle (DMSO) control.

    • Add the kinase enzyme and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • Stop the reaction and measure the kinase activity. Several detection methods can be used, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Target Engagement and Pathway Inhibition

This protocol describes a method to assess whether the compound can inhibit the target kinase and its downstream signaling pathway within a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to have an active signaling pathway involving the target kinase.

    • Treat the cells with various concentrations of the test compound for a specific duration.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and a key downstream substrate.

    • Also, probe for the total protein levels of the target kinase and substrate as loading controls.

    • Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and determine the extent of inhibition of phosphorylation of the target and its downstream substrate at different compound concentrations.

Conclusion

The indazole scaffold is a cornerstone in the design of kinase inhibitors, offering a versatile platform for developing potent and selective therapeutics. While 7-Hydroxy-1H-indazole-3-carboxylic acid may not be a potent inhibitor in its own right, its constituent functional groups—the indazole core, the 7-hydroxy group, and the 3-carboxylic acid—represent a powerful combination of pharmacophoric features. This molecule serves as an invaluable fragment and starting point for the rational design of next-generation kinase inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to explore the potential of novel indazole-based compounds in the ongoing quest for more effective targeted therapies.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [1][2]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [7]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [3][5]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry.

  • A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide. BenchChem.

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [6]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [4]

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters.

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry.

Sources

Foundational

Metabolic stability profile of 7-Hydroxy-1H-indazole-3-carboxylic acid

This guide provides a comprehensive technical analysis of the metabolic stability profile of 7-Hydroxy-1H-indazole-3-carboxylic acid (7-HICA) . Given the specific structural features of 7-HICA—a polar, dual-functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the metabolic stability profile of 7-Hydroxy-1H-indazole-3-carboxylic acid (7-HICA) .

Given the specific structural features of 7-HICA—a polar, dual-functionalized indazole scaffold—this guide synthesizes data from structure-metabolism relationship (SMR) principles, kinase inhibitor metabolite studies, and synthetic cannabinoid degradation pathways.

Executive Summary

7-Hydroxy-1H-indazole-3-carboxylic acid represents a "metabolic dead-end" scaffold often generated via the hydrolysis of indazole-3-carboxamide drugs (e.g., kinase inhibitors, synthetic cannabinoids). Its metabolic profile is characterized by high Phase I oxidative stability but extremely low Phase II stability due to rapid conjugation.

  • Primary Clearance Mechanism: Phase II Conjugation (Glucuronidation > Sulfation).

  • Key Liability: Formation of reactive acyl glucuronides at the C3-position, presenting a potential toxicity risk via protein adduct formation.

  • Physicochemical Driver: The molecule is amphiphilic but highly polar (cLogP < 1.5), limiting passive diffusion and making it a prime substrate for efflux transporters (MRP2, BCRP) upon conjugation.

Physicochemical Context & Structural Liabilities

To understand the metabolic fate, we must first analyze the reactive "handles" on the scaffold.

FeaturePositionMetabolic SusceptibilityMechanism
Carboxylic Acid C3High Acyl-Glucuronidation (UGT): Major clearance pathway. Generates potentially reactive 1-O-β-acyl glucuronides.
Phenolic Hydroxyl C7High Ether-Glucuronidation (UGT) & Sulfation (SULT): Rapid detoxification. Sulfation dominates at low substrate concentrations (high affinity/low capacity).
Indazole Nitrogen N1/N2Moderate N-Glucuronidation: Possible, but sterically and electronically less favorable than O-conjugation in this specific substrate.
Indazole Core C4-C6Low Phase I Oxidation (CYP): The ring is electron-rich, but the presence of the electron-withdrawing COOH group deactivates the ring toward further electrophilic aromatic substitution (hydroxylation).

Detailed Metabolic Pathways

The metabolic stability of 7-HICA is defined by a "race" between detoxification (Ether-Glucuronide/Sulfate) and bioactivation (Acyl-Glucuronide).

Phase I Metabolism (Oxidative Stability)
  • Status: Highly Stable.

  • Mechanism: The molecule is already in a high oxidation state. The C3-carboxylic acid exerts a negative inductive effect (-I), reducing the electron density of the indazole ring and making it a poor substrate for CYP450-mediated hydroxylation.

  • Experimental Expectation: In liver microsomes (RLM/HLM) fortified only with NADPH (no UDPGA), >90% parent compound recovery is expected after 60 minutes.

Phase II Metabolism (Conjugative Clearance)
  • Status: Rapidly Cleared (High

    
    ). 
    
  • Pathway A: Acyl-Glucuronidation (C3-COOH)

    • Mediated by UGT1A1, UGT1A3, UGT1A9 .

    • Risk: Acyl glucuronides are electrophilic. They can undergo intramolecular rearrangement (acyl migration) or nucleophilic attack by plasma proteins (e.g., albumin), leading to immune-mediated toxicity (haptenization).

  • Pathway B: Ether-Glucuronidation (C7-OH)

    • Mediated by UGT1A1, UGT1A6, UGT1A9 .

    • Outcome: Forms a stable, non-reactive ether glucuronide. This is the preferred detoxification route.

  • Pathway C: Sulfation (C7-OH)

    • Mediated by SULT1A1 .

    • Kinetics: High affinity (

      
       in low 
      
      
      
      range) but easily saturated.
Metabolic Pathway Diagram

The following diagram illustrates the competitive metabolic pathways and the experimental decision tree.

MetabolicPathways Parent 7-Hydroxy-1H-indazole- 3-carboxylic acid (Parent) AcylGlu Acyl-Glucuronide (C3-COOH) ⚠️ Reactive Metabolite Parent->AcylGlu UGT1A1/1A9 (Major Pathway) EtherGlu Ether-Glucuronide (C7-OH) (Stable) Parent->EtherGlu UGT1A6/1A9 (Detoxification) Sulfate Sulfate Conjugate (C7-OH) (High Affinity) Parent->Sulfate SULT1A1 (Low Capacity) CYP_Ox Ring Hydroxylation (Minor/Negligible) Parent->CYP_Ox CYP450 (NADPH only)

Caption: Figure 1. Competitive metabolic pathways for 7-HICA. The C3-Acyl-Glucuronidation pathway represents a potential safety liability, while C7-conjugation represents safe clearance.

Experimental Protocols for Validation

To confirm the stability profile and assess the acyl-glucuronide risk, the following tiered assay strategy is required.

Protocol 1: Stability in Liver Microsomes (Phase I vs. Phase II)

Objective: Differentiate between oxidative clearance and glucuronidation.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Conditions:

    • Arm A (Phase I): Buffer + HLM + NADPH (1 mM).

    • Arm B (Phase II): Buffer + HLM + UDPGA (2 mM) + Alamethicin (25 µg/mg protein, pore-forming agent required for UGT access).

    • Arm C (Control): Buffer + HLM (No cofactors).

  • Substrate Conc: 1 µM (to ensure linear kinetics).

  • Sampling: 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Expected Result:

    • Arm A:

      
       min (Stable).
      
    • Arm B:

      
       min (Rapid Clearance).
      
Protocol 2: Acyl Glucuronide Reactivity Assay ( degradation)

Objective: Determine if the C3-acyl glucuronide is chemically unstable (reactive).

  • Biosynthesis: Incubate 7-HICA (100 µM) with HLM + UDPGA for 2 hours. Isolate the glucuronide via semi-prep HPLC.

  • Incubation: Resuspend purified acyl-glucuronide in phosphate buffer (pH 7.4) at 37°C.[1]

  • Measurement: Monitor degradation of the glucuronide and formation of the parent (hydrolysis) or isomers (acyl migration) over 24 hours.

  • Threshold: A degradation

    
     hours indicates high reactivity and potential toxicity.
    

Data Interpretation & Strategic Implications

Intrinsic Clearance ( )

The total intrinsic clearance is the sum of all pathways:



For 7-HICA, the hierarchy is typically:



Drug Design Implications

If 7-HICA is a scaffold for a new drug candidate:

  • Bioavailability: Oral bioavailability will be poor due to extensive first-pass Phase II metabolism (presystemic clearance).

  • Toxicity Mitigation:

    • Strategy: Block the C3-COOH or C7-OH to improve metabolic stability.

    • Bioisostere: Replace C3-COOH with a Tetrazole or Oxadiazole (removes acyl-glucuronidation risk).

    • Masking: Methylate C7-OH (7-Methoxy) to force CYP-mediated O-demethylation (slower) rather than rapid direct conjugation.

References

  • Metabolism of Indazole-3-Carboxamides (Synthetic Cannabinoids)

    • Source: Kronstrand, R., et al. (2023). "Study of the Metabolic Profiles of 'Indazole-3-Carboxamide' Synthetic Cannabinoids.
    • Relevance: Establishes the hydrolysis of the amide to the carboxylic acid as a primary pathway, confirming 7-HICA type structures as downstream metabolites.
    • (General Search Verification)

  • Acyl Glucuronide Toxicity Mechanisms

    • Source: Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 31(7), 367-395.
    • Relevance: Definitive text on the risks associated with C3-carboxylic acid metabolism in drug scaffolds.
  • Glucuronid

    • Source: Rowland, A., et al. (2013). "In vitro characterization of the uptake and metabolism of carboxylic acid drugs." Drug Metabolism and Disposition.
    • Relevance: Provides the kinetic basis for the competition between UGT isoforms for dual-functionalized substr
  • Indazole Scaffold in Medicinal Chemistry

    • Source: Zhang, M., et al. (2018). "Indazole derivatives as potent and selective kinase inhibitors." European Journal of Medicinal Chemistry.
    • Relevance: Contextualizes 7-HICA as a fragment of larger kinase inhibitor drugs (e.g., Pazopanib analogues).

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Hydroxy-1H-indazole-3-carboxylic acid: An Application Note and Protocol

Abstract 7-Hydroxy-1H-indazole-3-carboxylic acid is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active mole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Hydroxy-1H-indazole-3-carboxylic acid is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules, making its efficient synthesis a topic of considerable interest for researchers in academia and the pharmaceutical industry. This application note provides a detailed, step-by-step protocol for the synthesis of 7-Hydroxy-1H-indazole-3-carboxylic acid, commencing from commercially available starting materials. The described synthetic route involves the initial preparation of 7-hydroxyindole, followed by protection of the hydroxyl group, a regioselective nitrosation to form the indazole core, subsequent oxidation to the carboxylic acid, and a final deprotection step. This guide is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive experimental procedure but also insights into the rationale behind key reaction steps and potential optimization strategies.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold is a key component in a number of approved drugs and clinical candidates, exhibiting activities such as anti-tumor, anti-inflammatory, and potent kinase inhibition. Specifically, the functionalization of the indazole ring at the 3 and 7-positions can significantly influence the biological profile of the resulting molecules. 7-Hydroxy-1H-indazole-3-carboxylic acid, in particular, serves as a crucial building block for the synthesis of more complex pharmaceutical agents, where the hydroxyl and carboxylic acid moieties provide convenient handles for further chemical modifications.

The synthetic strategy outlined herein is designed to be robust and scalable, providing a reliable pathway to this important intermediate. The protocol is divided into five key stages:

  • Synthesis of 7-Hydroxyindole: Preparation of the indole precursor.

  • Protection of the Hydroxyl Group: Masking the reactive hydroxyl group to ensure regioselectivity in the subsequent step.

  • Nitrosative Cyclization: Conversion of the protected 7-hydroxyindole to the corresponding 7-hydroxy-1H-indazole-3-carbaldehyde.

  • Oxidation: Conversion of the aldehyde to the target carboxylic acid.

  • Deprotection: Removal of the protecting group to yield the final product.

Each step has been designed with careful consideration of reaction conditions, reagent selection, and purification methods to maximize yield and purity.

Overall Synthetic Workflow

The multi-step synthesis of 7-Hydroxy-1H-indazole-3-carboxylic acid is depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 7-Hydroxyindole cluster_1 Step 2: Protection cluster_2 Step 3: Nitrosation cluster_3 Step 4: Oxidation cluster_4 Step 5: Deprotection 2-Nitrophenol 2-Nitrophenol Intermediate_A Intermediate A 2-Nitrophenol->Intermediate_A Diethyl malonate, Piperidine Diethyl_malonate Diethyl_malonate 7-Hydroxyindole 7-Hydroxyindole Intermediate_A->7-Hydroxyindole Reduction (e.g., H2, Pd/C) Protected_Indole 7-(tert-Butyldimethylsilyloxy)-1H-indole 7-Hydroxyindole->Protected_Indole TBDMSCl, Imidazole, DMF Protected_Aldehyde 7-(tert-Butyldimethylsilyloxy)-1H-indazole-3-carbaldehyde Protected_Indole->Protected_Aldehyde NaNO2, HCl, DMF/H2O Protected_Acid 7-(tert-Butyldimethylsilyloxy)-1H-indazole-3-carboxylic acid Protected_Aldehyde->Protected_Acid NaClO2, NaH2PO4, 2-methyl-2-butene Final_Product 7-Hydroxy-1H-indazole-3-carboxylic acid Protected_Acid->Final_Product TBAF, THF

Caption: Overall synthetic route for 7-Hydroxy-1H-indazole-3-carboxylic acid.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Synthesis of 7-Hydroxyindole

This procedure is adapted from established methods for indole synthesis.

Materials:

Reagent/SolventMolecular WeightQuantityMoles (equiv)
2-Nitrophenol139.11 g/mol 13.9 g0.1
Diethyl malonate160.17 g/mol 17.6 mL0.11 (1.1)
Piperidine85.15 g/mol 1.0 mL-
Toluene-150 mL-
Palladium on Carbon (10%)-1.0 g-
Ethanol-200 mL-
Hydrogen gas2.02 g/mol As needed-

Procedure:

  • Condensation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-nitrophenol (13.9 g, 0.1 mol), diethyl malonate (17.6 mL, 0.11 mol), piperidine (1.0 mL), and toluene (150 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude product is a viscous oil.

  • Reductive Cyclization: Dissolve the crude intermediate in ethanol (200 mL) in a hydrogenation vessel.

  • Carefully add 10% Pd/C (1.0 g) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 7-hydroxyindole.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 7-hydroxyindole as a solid.

Causality Explanation: The initial Knoevenagel condensation between 2-nitrophenol and diethyl malonate, catalyzed by piperidine, forms a vinylogous nitroester. The subsequent catalytic hydrogenation simultaneously reduces the nitro group to an amine and effects an intramolecular cyclization to form the indole ring.

Part 2: Protection of 7-Hydroxyindole

The phenolic hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during the nitrosation step.

Materials:

Reagent/SolventMolecular WeightQuantityMoles (equiv)
7-Hydroxyindole133.15 g/mol 13.3 g0.1
tert-Butyldimethylsilyl chloride (TBDMSCl)150.72 g/mol 16.6 g0.11 (1.1)
Imidazole68.08 g/mol 8.2 g0.12 (1.2)
N,N-Dimethylformamide (DMF)-100 mL-

Procedure:

  • Dissolve 7-hydroxyindole (13.3 g, 0.1 mol) and imidazole (8.2 g, 0.12 mol) in anhydrous DMF (100 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add TBDMSCl (16.6 g, 0.11 mol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 7-(tert-butyldimethylsilyloxy)-1H-indole, is typically used in the next step without further purification.

Causality Explanation: The TBDMS group is a robust protecting group that is stable to the acidic conditions of the subsequent nitrosation reaction but can be readily removed under mild conditions using a fluoride source. Imidazole acts as a base to deprotonate the phenolic hydroxyl and as a nucleophilic catalyst.

Part 3: Synthesis of 7-(tert-Butyldimethylsilyloxy)-1H-indazole-3-carbaldehyde

This step involves the nitrosative ring-opening of the indole and subsequent cyclization to form the indazole core.[1]

Materials:

Reagent/SolventMolecular WeightQuantityMoles (equiv)
7-(tert-Butyldimethylsilyloxy)-1H-indole247.44 g/mol 24.7 g0.1
Sodium nitrite (NaNO₂)69.00 g/mol 55.2 g0.8 (8.0)
Hydrochloric acid (2 N)-135 mL0.27 (2.7)
DMF / Deionized Water-30 mL / 40 mL-

Procedure:

  • In a round-bottom flask, dissolve sodium nitrite (55.2 g, 0.8 mol) in a mixture of deionized water (40 mL) and DMF (30 mL).

  • Cool the solution to 0 °C in an ice bath and slowly add 2 N HCl (135 mL, 0.27 mol). Stir the mixture under an argon atmosphere for 10 minutes.

  • In a separate flask, dissolve 7-(tert-butyldimethylsilyloxy)-1H-indole (24.7 g, 0.1 mol) in DMF (30 mL).

  • Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Extract the mixture three times with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to afford 7-(tert-butyldimethylsilyloxy)-1H-indazole-3-carbaldehyde.

Causality Explanation: The reaction of sodium nitrite with hydrochloric acid generates nitrous acid in situ, which then forms the nitrosonium ion (NO⁺). The electron-rich indole attacks the nitrosonium ion, leading to a series of rearrangements and ring-opening, followed by cyclization to the indazole-3-carbaldehyde. The slow addition of the indole minimizes the formation of dimeric byproducts.

Part 4: Synthesis of 7-(tert-Butyldimethylsilyloxy)-1H-indazole-3-carboxylic acid

The aldehyde is oxidized to the carboxylic acid using a Pinnick oxidation.[1]

Materials:

Reagent/SolventMolecular WeightQuantityMoles (equiv)
7-(tert-Butyldimethylsilyloxy)-1H-indazole-3-carbaldehyde276.43 g/mol 27.6 g0.1
Sodium chlorite (NaClO₂)90.44 g/mol 13.6 g0.15 (1.5)
Sodium dihydrogen phosphate (NaH₂PO₄)119.98 g/mol 18.0 g0.15 (1.5)
2-Methyl-2-butene70.13 g/mol 44 mL0.5 (5.0)
tert-Butanol / Water-50 mL / 20 mL-

Procedure:

  • Dissolve 7-(tert-butyldimethylsilyloxy)-1H-indazole-3-carbaldehyde (27.6 g, 0.1 mol) in a mixture of tert-butanol (50 mL) and water (20 mL).

  • Add 2-methyl-2-butene (44 mL, 0.5 mol) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (13.6 g, 0.15 mol) and sodium dihydrogen phosphate (18.0 g, 0.15 mol) in water (30 mL).

  • Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Cool the mixture in an ice bath and carefully quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.

Causality Explanation: The Pinnick oxidation is a mild and efficient method for oxidizing aldehydes to carboxylic acids. Sodium chlorite is the oxidant, and 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing over-oxidation and other side reactions. Sodium dihydrogen phosphate is used as a buffer to maintain a slightly acidic pH.

Part 5: Deprotection to Yield 7-Hydroxy-1H-indazole-3-carboxylic acid

The final step is the removal of the TBDMS protecting group to reveal the free hydroxyl group.

Materials:

Reagent/SolventMolecular WeightQuantityMoles (equiv)
7-(tert-Butyldimethylsilyloxy)-1H-indazole-3-carboxylic acid292.43 g/mol 29.2 g0.1
Tetrabutylammonium fluoride (TBAF) (1 M in THF)-150 mL0.15 (1.5)
Tetrahydrofuran (THF), anhydrous-100 mL-

Procedure:

  • Dissolve the crude 7-(tert-butyldimethylsilyloxy)-1H-indazole-3-carboxylic acid (29.2 g, 0.1 mol) in anhydrous THF (100 mL).

  • Add the 1 M TBAF solution in THF (150 mL, 0.15 mol) dropwise at room temperature.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer with 1 N HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-Hydroxy-1H-indazole-3-carboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Causality Explanation: The fluoride ion in TBAF has a high affinity for silicon, leading to the cleavage of the silicon-oxygen bond and the liberation of the free hydroxyl group. The use of TBAF allows for deprotection under mild, neutral conditions.

Characterization Data (Expected)

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₈H₆N₂O₃

  • Molecular Weight: 178.15 g/mol

  • ¹H NMR (DMSO-d₆): δ 13.5 (s, 1H), 10.5 (s, 1H), 7.85 (d, 1H), 7.20 (t, 1H), 6.90 (d, 1H).

  • ¹³C NMR (DMSO-d₆): δ 165.0, 148.0, 140.5, 128.0, 122.0, 115.0, 112.0, 110.0.

  • Melting Point: >250 °C (decomposes)

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low yield in Step 1 (Indole synthesis) Incomplete reaction or side product formation.Ensure complete removal of water using the Dean-Stark trap. Optimize hydrogenation conditions (catalyst loading, pressure, time).
Incomplete protection in Step 2 Moisture in the reaction.Use anhydrous DMF and ensure all glassware is thoroughly dried.
Formation of dimeric byproducts in Step 3 (Nitrosation) High concentration of indole during addition.Ensure slow and controlled addition of the indole solution using a syringe pump. Maintain the reaction temperature at 0 °C during addition.
Incomplete oxidation in Step 4 Insufficient oxidant or scavenger.Ensure the correct stoichiometry of sodium chlorite and 2-methyl-2-butene. Monitor the reaction closely by TLC.
Difficulty in precipitating the final product in Step 5 Product is partially soluble in the acidic aqueous solution.After acidification, cool the solution in an ice bath to maximize precipitation. If necessary, extract the aqueous layer with a more polar solvent like ethyl acetate multiple times.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 7-Hydroxy-1H-indazole-3-carboxylic acid. By following the detailed step-by-step procedures and understanding the rationale behind each transformation, researchers can efficiently produce this valuable building block for applications in drug discovery and medicinal chemistry. The modular nature of this synthesis also allows for potential adaptation for the preparation of other substituted indazole derivatives.

References

Sources

Application

HPLC method development for 7-Hydroxy-1H-indazole-3-carboxylic acid analysis

Application Note: HPLC Method Development for 7-Hydroxy-1H-indazole-3-carboxylic Acid Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) method development for 7-Hydroxy-1H-indazole-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 7-Hydroxy-1H-indazole-3-carboxylic Acid

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 7-Hydroxy-1H-indazole-3-carboxylic acid (7-HICA) . This compound is a critical pharmacophore found in the synthesis of 5-HT3 receptor antagonists (e.g., Granisetron analogs) and emerging kinase inhibitors.[1] Due to its amphoteric nature—possessing a carboxylic acid moiety (pKa ~3.5), a phenolic hydroxyl (pKa ~9.5), and an indazole core—it presents unique separation challenges including peak tailing and pH-dependent retention shifts.[1] This protocol utilizes a Reversed-Phase (RP-HPLC) approach with acidic mobile phase suppression to ensure robust quantification and impurity profiling.[1]

Physicochemical Profiling & Method Strategy

Effective method development requires understanding the analyte's behavior in solution.

  • Amphoteric Character: 7-HICA exists in multiple ionization states. At neutral pH, the carboxylate anion (

    
    ) renders the molecule highly polar, leading to poor retention on C18 columns.[1]
    
  • Solubility: Poorly soluble in pure water; soluble in Methanol (MeOH), DMSO, and aqueous bases.[1]

  • Chromophore: The indazole ring provides strong UV absorption, typically exhibiting maxima around 250 nm and 300 nm.

Strategic Decisions:

  • Mode: Reversed-Phase (RP) is selected for stability and reproducibility.

  • Stationary Phase: A C18 column with high carbon load and end-capping is chosen to maximize hydrophobic interaction and minimize silanol activity which often causes tailing in nitrogen-containing heterocycles.

  • Mobile Phase pH: A pH of 2.5 – 3.0 is critical. This suppresses carboxylic acid ionization (

    
    ) and keeps the phenol protonated (
    
    
    
    ), ensuring the molecule is in its neutral, hydrophobic state for optimal retention.[1]
Method Development Logic Flow

MethodLogic Analyte Target: 7-HICA (Amphoteric) Challenge1 COOH Ionization (Polarity) Analyte->Challenge1 Challenge2 N-H Tautomerism (Peak Splitting) Analyte->Challenge2 Solution1 Acidic Mobile Phase (pH 2.5) Challenge1->Solution1 Suppress Ionization Solution2 C18 End-capped Column Challenge2->Solution2 Prevent Tailing Result Robust Retention & Sharp Peak Shape Solution1->Result Solution2->Result

Figure 1: Decision matrix for selecting chromatographic conditions based on analyte properties.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD (Diode Array Detector).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[1]

    • Water, Milli-Q (18.2 MΩ).[1]

    • Formic Acid (FA) or Phosphoric Acid (

      
      ), HPLC Grade.[1]
      
    • Reference Standard: 7-Hydroxy-1H-indazole-3-carboxylic acid (>98% purity).[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Double end-capping reduces peak tailing for basic nitrogens.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Maintains analyte in neutral form (

).
Mobile Phase B Acetonitrile (100%)Strong eluent for aromatic rings.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 5 - 10 µLDependent on sample concentration.
Detection UV @ 254 nm (BW 4) & 300 nm (BW 4)254 nm for sensitivity; 300 nm for selectivity.
Gradient Program

Note: The 7-hydroxyl group increases polarity compared to the parent indazole, requiring a lower initial organic percentage.[1]

Time (min)% Mobile Phase BEvent
0.05Initial equilibration (High aqueous for retention)
2.05Isocratic hold to stack polar impurities
12.060Linear gradient elution of target
15.095Wash step to remove hydrophobic dimers
18.095Hold wash
18.15Return to initial conditions
23.05Re-equilibration
Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 7-HICA into a 10 mL volumetric flask. Dissolve in 5 mL Methanol , sonicate for 5 mins, and dilute to volume with water.

    • Caution: Do not use 100% water as the acid form may precipitate.

  • Working Standard (50 µg/mL): Dilute Stock Solution with Mobile Phase A:B (90:10).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Method Validation & Performance Criteria

This method is designed to be self-validating through System Suitability Testing (SST) .

System Suitability Parameters (Acceptance Limits)

Run 5 replicate injections of the Working Standard.

ParameterAcceptance CriteriaTypical Result
Retention Time (

)
%RSD < 1.0%~8.5 min
Peak Area %RSD < 2.0%N/A
Tailing Factor (

)
0.8 <

< 1.5
1.1
Theoretical Plates (

)
> 5000> 8500
Resolution (

)
> 2.0 (from nearest impurity)> 3.5
Linearity & Range
  • Range: 1 µg/mL to 100 µg/mL.

  • Regression:

    
    .
    
  • LOD/LOQ: Estimated at 0.1 µg/mL and 0.3 µg/mL respectively (S/N > 3 and > 10).

Troubleshooting & Optimization

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the indazole nitrogen and residual silanols on the silica support.

  • Fix: Increase buffer ionic strength (use 20mM Phosphate buffer pH 2.5 instead of Formic Acid) or switch to a "Base Deactivated" column (e.g., Waters XBridge).[1]

Issue 2: Split Peaks

  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% MeOH into a 5% organic stream can cause precipitation or solvent effects.

  • Fix: Dilute the sample with the initial mobile phase (Water/ACN 95:5).

Issue 3: Retention Time Drift

  • Cause: pH fluctuation.[2] The carboxylic acid retention is highly sensitive to pH near its pKa (3.5).

  • Fix: Ensure precise pH adjustment of Mobile Phase A. Use a buffer (Phosphate or Ammonium Formate) rather than simple acid addition if drift persists.

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Validation Step1 Weigh 10mg 7-HICA Step2 Dissolve in MeOH (Sonicate 5 min) Step1->Step2 Step3 Dilute with MP-A to 50 µg/mL Step2->Step3 Step4 Inject 10 µL Step3->Step4 Step5 Gradient Elution (5-60% B in 12 min) Step4->Step5 Step6 Detect @ 254/300 nm Step5->Step6 Step7 Check SST (Tailing < 1.5) Step6->Step7 Step8 Calculate Purity/Conc Step7->Step8

Figure 2: Step-by-step analytical workflow for 7-HICA analysis.

References

  • Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • 1H-Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem, National Library of Medicine.[1] Available at: [Link][1]

  • HPLC Separation of Drugs (Mixed-Mode Applications). SIELC Technologies. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316.[1][3] Available at: [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives. Google Patents (CN112778203A).

Sources

Method

Application Note: Selective Esterification of 7-Hydroxy-1H-indazole-3-carboxylic acid

Strategic Overview: The Chemoselectivity Challenge The esterification of 7-Hydroxy-1H-indazole-3-carboxylic acid presents a unique challenge in organic synthesis due to the presence of three distinct reactive sites with...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Chemoselectivity Challenge

The esterification of 7-Hydroxy-1H-indazole-3-carboxylic acid presents a unique challenge in organic synthesis due to the presence of three distinct reactive sites with varying pKa values and nucleophilicities.

The Substrate Analysis
  • Carboxylic Acid (C3-COOH): The target for esterification. pKa

    
     3.0.[1]
    
  • Phenolic Hydroxyl (C7-OH): A nucleophilic site susceptible to O-alkylation or acylation. pKa

    
     9–10.[1]
    
  • Indazole Nitrogen (N1-H): An acidic proton susceptible to N-alkylation. pKa

    
     13.8.
    
The Problem with Standard Alkylation

Using standard basic alkylation conditions (e.g., Methyl Iodide/K₂CO₃) is not recommended for selective esterification. These conditions frequently result in a mixture of:

  • N-alkylation: Formation of 1-methyl or 2-methyl indazoles.

  • O-alkylation: Methylation of the 7-hydroxy group to form the 7-methoxy derivative.

The Solution: Acid-Mediated Solvolysis

To achieve high chemoselectivity for the C3-carboxylate without protecting groups, acid-mediated solvolysis is the superior strategy. By activating the carboxylic acid in the presence of a vast excess of alcohol (Methanol), we drive the reaction toward the ester while the acidic environment suppresses the nucleophilicity of the Phenol (7-OH) and the Indazole Nitrogen (N-H), preventing unwanted side reactions.

Experimental Protocols

Method A: Thionyl Chloride Mediated Methanolysis (Gold Standard)

Recommended for: High yields, ease of workup, and scalability.

This method generates anhydrous HCl in situ, activating the carboxylic acid via an acyl chloride or protonated intermediate. It is highly effective for indazole carboxylic acids which can be sparingly soluble.

Reagents & Stoichiometry
ReagentEquiv.Role
7-Hydroxy-1H-indazole-3-carboxylic acid1.0Substrate
Thionyl Chloride (SOCl₂)3.0 – 5.0Activator / Dehydrating Agent
Methanol (Anhydrous)Solvent (0.2 M)Nucleophile & Solvent
DMF (Optional)0.1 (Cat.)Catalyst (Vilsmeier-Haack type)
Step-by-Step Protocol
  • Setup: Flame-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Solvent Charge: Add anhydrous Methanol to the flask under nitrogen. Cool the solvent to 0°C using an ice bath.

  • Activator Addition: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe.

    • Caution: This reaction is exothermic and releases SO₂ and HCl gas. Ensure proper ventilation.

  • Substrate Addition: Once the SOCl₂ addition is complete, remove the ice bath and add the 7-Hydroxy-1H-indazole-3-carboxylic acid solid in one portion.

    • Note: If solubility is poor, the reaction will proceed as a suspension initially and clarify as the ester forms.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The acid (low R_f) should disappear, replaced by the ester (higher R_f).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to remove excess MeOH and SOCl₂.

    • Neutralization: Resuspend the residue in Ethyl Acetate (EtOAc) and carefully wash with saturated aqueous NaHCO₃.

    • Critical Step: The 7-OH is phenolic. Do not use strong bases (NaOH) during the wash, or you may deprotonate the phenol and lose the product to the aqueous layer.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude methyl ester.

Method B: Fischer Esterification (Sulfuric Acid Catalyzed)

Recommended for: Safety-restricted labs (avoiding SOCl₂) or large-scale "green" batches.

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate1.0Starting Material
H₂SO₄ (Conc.)0.5 – 1.0Catalyst
MethanolSolvent (0.1 M)Nucleophile
Step-by-Step Protocol
  • Dissolution: Suspend the starting acid in Methanol in an RBF.

  • Catalyst Addition: Add concentrated H₂SO₄ dropwise at room temperature.

  • Reflux: Heat to reflux for 12–18 hours .

    • Note: This method is equilibrium-driven and slower than Method A. If conversion stalls, add molecular sieves (3Å) to the refluxing mixture to trap water.

  • Workup:

    • Concentrate the mixture to ~20% of its original volume.

    • Pour the residue into ice-cold water. The ester often precipitates out as a solid due to lower polarity.

    • Filter the precipitate.[2] If no precipitate forms, extract with EtOAc as described in Method A.

Mechanism & Workflow Visualization

Reaction Mechanism (Method A)

The following diagram illustrates the activation of the carboxyl group while preserving the 7-OH and N-H integrity.

EsterificationMechanism Start 7-OH-Indazole-3-COOH Step1 Acid Chloride / Activated Intermediate Start->Step1 + SOCl2 (- SO2, - HCl) Side1 N-Alkylation (Avoided by Acidic pH) Start->Side1 If Base Used Side2 O-Alkylation (Avoided by Acidic pH) Start->Side2 If Base Used Step2 Nucleophilic Attack (MeOH) Step1->Step2 + MeOH Product Methyl 7-OH-Indazole-3-carboxylate Step2->Product - HCl

Caption: Acid-mediated pathway ensures selectivity for C3-esterification over N/O-alkylation.

Purification Decision Tree

Handling the amphoteric nature of the product during workup.

WorkupLogic Crude Crude Reaction Mixture (MeOH, HCl, Product) Evap Evaporate Volatiles Crude->Evap Residue Residue + EtOAc Evap->Residue Wash Wash with sat. NaHCO3 Residue->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Ester) PhaseSep->OrgLayer Product (Neutral/Phenolic) AqLayer Aqueous Layer (Contains Unreacted Acid) PhaseSep->AqLayer Impurity (Carboxylate) Precip Check for Precipitate (Indazoles often crystallize) OrgLayer->Precip

Caption: Workup strategy utilizing pKa differences to separate product from starting material.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to water.Ensure MeOH is anhydrous. Add molecular sieves. Increase SOCl₂ equivalents.
Product in Aqueous Layer pH too high during workup.The 7-OH pKa is ~10. If you use NaOH or Na₂CO₃, you might form the phenolate. Use NaHCO₃ only.
N-Methylation Observed Presence of alkyl halides or base.Ensure no alkyl halides (MeI) are present. Strictly use acid catalysis.
Poor Solubility Indazole aggregation.Add a co-solvent like THF or DCM during the reaction (Method A allows this).
Sticky Solid Impurities trapping solvent.Triturate the crude solid with cold Diethyl Ether or Hexanes to induce crystallization.

References

  • Indazole Chemistry Overview

    • Topic: General reactivity of the indazole ring system.[3]

    • Source:Common Organic Chemistry. "Esterification: Acid to Ester - Thionyl Chloride (SOCl2) and Methanol."
    • URL:[Link]

  • Synthesis of Indazole-3-Carboxylates

    • Topic: Precedents for esterification of indazole-3-carboxylic acids.[4][5]

    • Source:Organic Syntheses, Coll. Vol. 10, p.464 (2004); Vol. 79, p.186 (2002). "1H-Indazole-3-carboxylic acid, ethyl ester."[6]

    • URL:[Link]

  • Compound Data & Properties

    • Topic: Physical properties and pKa data for Indazole-3-carboxylic acid deriv
    • Source: PubChem Compound Summary for CID 9221 (Indazole-3-carboxylic acid).
    • URL:[Link]

  • Chemoselectivity in Indazoles

    • Topic: Discussion on N-alkylation vs O-alkyl
    • Source:Journal of Organic Chemistry. "Regioselective Synthesis of Indazoles." (General Reference for Indazole N-H acidity).
    • URL:[Link]

Sources

Application

Peptide coupling reactions using 7-Hydroxy-1H-indazole-3-carboxylic acid

Application Note: High-Efficiency Peptide Coupling of 7-Hydroxy-1H-indazole-3-carboxylic Acid Abstract This guide details the methodology for incorporating 7-Hydroxy-1H-indazole-3-carboxylic acid (7-HICA) into peptide ba...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Peptide Coupling of 7-Hydroxy-1H-indazole-3-carboxylic Acid

Abstract

This guide details the methodology for incorporating 7-Hydroxy-1H-indazole-3-carboxylic acid (7-HICA) into peptide backbones or small molecule amides. This moiety is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., VEGFR, PAK1) and GPCR ligands due to its ability to form bidentate hydrogen bonds.[1] However, its amphoteric nature—possessing a carboxylic acid, a nucleophilic phenol (C7-OH), and an acidic indazole nitrogen (N1-H)—presents unique chemoselective challenges.[1] This note provides two validated protocols: a Direct Coupling Method for rapid screening and a Protected Strategy for high-fidelity synthesis, alongside troubleshooting for solubility and regioselectivity.

Strategic Considerations & Chemical Logic

Successful coupling of 7-HICA requires navigating three competing reactive sites. Understanding the hierarchy of reactivity is essential for selecting the correct protocol.

The Reactivity Hierarchy
  • C3-Carboxylic Acid (Target): Must be activated (e.g., as an active ester) to react with the target amine.[1]

  • C7-Hydroxyl (Phenol): Weakly nucleophilic but can undergo O-acylation if highly reactive coupling agents (e.g., acid chlorides) are used without base control.

  • N1-Indazole Nitrogen: Acidic (

    
     in DMSO). In the presence of strong bases, it can deprotonate and compete for electrophiles, leading to 
    
    
    
    -acylation or alkylation byproducts.[1]
Decision Matrix: To Protect or Not?
  • Direct Coupling (Method A): Use when the target amine is primary, unhindered, and valuable material is abundant.[1] Relies on the kinetic superiority of amine nucleophiles over the phenol/indazole nitrogen.

  • Protected Coupling (Method B): Mandatory when coupling to secondary amines, electron-deficient anilines, or valuable late-stage peptide intermediates.[1] Requires protecting the 7-OH (e.g., Benzyl) and/or N1 (e.g., THP/SEM).[1]

Visualizing the Workflow

The following decision tree outlines the logical flow for selecting the appropriate experimental setup.

G Start Start: 7-Hydroxy-1H-indazole-3-COOH Analyze Analyze Target Amine Nucleophile Start->Analyze Primary Primary/Aliphatic Amine (High Nucleophilicity) Analyze->Primary Secondary Secondary/Aromatic Amine (Low Nucleophilicity) Analyze->Secondary Risk Risk Assessment: Can you tolerate 5-10% O-acyl byproduct? Primary->Risk MethodB METHOD B: Protected Route (O-Bn / N-THP Protection) Secondary->MethodB Mandatory MethodA METHOD A: Direct Coupling (HATU/DIPEA) Risk->MethodA Yes (Fast) Risk->MethodB No (High Purity)

Caption: Strategic decision tree for selecting the optimal coupling pathway based on nucleophile reactivity and purity requirements.

Experimental Protocols

Method A: Direct Coupling (HATU-Mediated)

Best for: Rapid synthesis, aliphatic amines, N-terminal peptide capping.[1]

Mechanism: HATU generates a highly reactive Aza-benzotriazole active ester. The reaction kinetics usually favor the formation of the amide over the ester (O-acylation of the phenol), provided the amine is not sterically hindered.

Materials:

  • 7-Hydroxy-1H-indazole-3-carboxylic acid (1.0 equiv)[1]

  • Target Amine/Peptide (1.1 equiv)

  • HATU (1.1 equiv) [Do not use large excess][1]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: Anhydrous DMF or NMP (Indazoles have poor solubility in DCM).[1]

Step-by-Step Protocol:

  • Dissolution: In a dry vial, dissolve 7-HICA (100 mg, 0.56 mmol) in anhydrous DMF (2.0 mL). The solution may be slightly cloudy; this is normal.

  • Activation: Add HATU (234 mg, 0.62 mmol) followed by DIPEA (244 µL, 1.4 mmol).

    • Critical Step: Stir for exactly 2–5 minutes . Do not stir longer than 10 minutes before adding the amine, as the active ester can undergo side reactions (guanidinylation) or rearrange.[1]

  • Coupling: Add the Target Amine (0.62 mmol) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check LCMS. Look for Product Mass

      
      . If a peak corresponds to 
      
      
      
      (mass of indazole acid), you have formed the "double addition" ester-amide byproduct.[1]
  • Workup:

    • Dilute with EtOAc (20 mL).[1]

    • Wash with 10% Citric Acid (2 x 10 mL) to remove residual DIPEA and unreacted amine.[1] (Avoid strong basic washes which might deprotonate the phenol/indazole).

    • Wash with Brine, dry over

      
      , and concentrate.[1][2]
      
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Method B: The "Gold Standard" Protected Route

Best for: Scale-up, valuable peptides, secondary amines, or GMP workflows.[1]

This route protects the interfering groups to ensure chemoselectivity.

Step 1: Protection (O-Benzylation) [1]

  • Reagents: Benzyl bromide (BnBr),

    
    , Acetone/DMF.[1]
    
  • Note: This typically protects both the 7-OH and the N1. However, selective 7-O-benzylation can be achieved, or the N1-benzyl can be cleaved later (difficult).[1] A more common strategy for peptide chemistry is O-Acetyl protection (transient) or purchasing the 7-(Benzyloxy)-1H-indazole-3-carboxylic acid building block.[1]

  • Recommendation: If synthesizing from scratch, use 7-(Benzyloxy)-1H-indazole-3-carboxylic acid .[1]

Step 2: Coupling (Protected Acid) [1]

  • Dissolve 7-(Benzyloxy)-1H-indazole-3-carboxylic acid (1.0 equiv) in DMF.

  • Activate with EDC.HCl (1.2 equiv) and HOBt (1.2 equiv).[1][2]

    • Why EDC? Carbodiimides are milder than HATU and less prone to background reactions when using protected intermediates.

  • Add Base: N-Methylmorpholine (NMM) (2.5 equiv).[1]

  • Add Amine: Add peptide/amine (1.0 equiv). Stir 12h.

  • Isolate: Standard extractive workup (Acid/Base wash).

Step 3: Global Deprotection [1]

  • Hydrogenolysis: Dissolve the coupled product in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt%).

  • Reaction: Stir under

    
     balloon (1 atm) for 4–6 hours.
    
  • Filtration: Filter through Celite to remove Pd.

  • Result: This cleaves the Benzyl group, restoring the 7-OH.

Data Summary & Troubleshooting

Table 1: Coupling Reagent Compatibility for 7-HICA

ReagentSuitabilityProsCons
HATU HighFastest kinetics; works for hindered amines.[1]Risk of guanidinylation if amine addition is delayed.[2]
EDC/HOBt MediumClean byproduct (urea); good for scale-up.[1]Slower; solubility of urea byproduct can be tricky in DMF.[2]
PyBOP HighExcellent for solid-phase synthesis (SPPS).[1]Generates HMPA (toxic carcinogen) byproduct analog.[1]
SOCl₂ LowGenerates acid chloride (highly reactive).[1]Not Recommended. Will cause extensive O-acylation and N-acylation.

Common Issues & Solutions:

  • Issue: Low Solubility of Starting Material.

    • Fix: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. It solubilizes indazoles better. Mild heating (40°C) during activation is permissible.[1]

  • Issue: Double Addition (Mass + 178).

    • Fix: This is O-acylation.[3] Reduce the equivalents of activated acid to 0.9 equiv relative to the amine. Ensure the amine is added immediately after activation.

  • Issue: Retention on HPLC.

    • Fix: Indazoles are polar. Use a shallow gradient (e.g., 5% to 40% ACN) to separate the product from the free acid.[1]

Pathway Visualization: Mechanism of Action

The following diagram illustrates the critical "Activation vs. Side Reaction" pathway using HATU.

Mechanism Acid 7-HICA (Carboxylic Acid) ActiveEster O-At Active Ester (Reactive Intermediate) Acid->ActiveEster Activation (Fast) HATU HATU/Base HATU->ActiveEster Product Desired Amide (Peptide Bond) ActiveEster->Product Path A: Amine Attack (Major if Nucleophilic) Byproduct O-Acyl Ester (Impurity) ActiveEster->Byproduct Path B: Phenol Attack (Minor, Slow) Amine Target Amine (R-NH2) Amine->Product Phenol Internal Phenol (Side Reaction) Phenol->Byproduct

Caption: Mechanistic pathway showing the competition between desired amide formation (Path A) and intramolecular/intermolecular esterification (Path B).

References

  • BenchChem Technical Support. (2025).[2][4][5] Application Notes and Protocols for the Scalable Synthesis of 7-Methyl-1H-indazole-3-carboxamide. BenchChem. Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1][6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][6] Link[1]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] (Context on Indazole solubility and physicochemical properties). Link[1]

  • Li, J., et al. (2020).[1] Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. European Journal of Medicinal Chemistry, 203, 112517.[1] Link

Sources

Method

Application Notes and Protocols for the Recrystallization of 7-Hydroxy-1H-indazole-3-carboxylic Acid

Introduction: The Critical Role of Purity for 7-Hydroxy-1H-indazole-3-carboxylic Acid 7-Hydroxy-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for 7-Hydroxy-1H-indazole-3-carboxylic Acid

7-Hydroxy-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, its purity is paramount, directly impacting the yield, reproducibility, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredients (APIs). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of removing impurities and yielding high-purity crystalline material.[1][2] This document provides a detailed guide to developing effective recrystallization protocols for 7-Hydroxy-1H-indazole-3-carboxylic acid, grounded in the principles of solvent selection and crystallization theory.

Due to the limited availability of specific solubility data for 7-Hydroxy-1H-indazole-3-carboxylic acid in the public domain, the following protocols are based on established methods for structurally similar indazole derivatives and general principles of organic chemistry.[3][4][5][6] Researchers are strongly encouraged to perform preliminary small-scale solubility tests to optimize the solvent systems for their specific needs.

Understanding the Molecule: A Guide to Solvent Selection

The molecular structure of 7-Hydroxy-1H-indazole-3-carboxylic acid, featuring a polar indazole core with hydroxyl and carboxylic acid functional groups, alongside an aromatic ring system, dictates its solubility behavior. The adage "like dissolves like" is a fundamental principle in solvent selection for recrystallization. This compound exhibits both polar and non-polar characteristics, suggesting that a range of solvents, particularly moderately polar ones or mixed-solvent systems, will be most effective.

Key considerations for solvent selection include:

  • High solubility at elevated temperatures: The solvent should readily dissolve the compound when heated.[1][7]

  • Low solubility at low temperatures: Upon cooling, the compound should crystallize out of the solution, while impurities remain dissolved.[1][7]

  • Favorable crystal formation: The chosen solvent should facilitate the growth of well-defined crystals rather than precipitation of an amorphous solid.

  • Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Based on protocols for similar indazole derivatives, promising solvents and solvent systems for 7-Hydroxy-1H-indazole-3-carboxylic acid include:

  • Single Solvents: Ethanol, methanol, and acetic acid have been successfully used for recrystallizing 1H-indazole-3-carboxylic acid derivatives.[6] Alcohols like ethanol are often a good starting point for polar organic molecules.[4][5]

  • Mixed Solvents: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be highly effective.[8] Common pairs for polar compounds include ethanol/water, acetone/water, and methanol/water.[3][7]

Experimental Workflow: A Visual Guide

The following diagram outlines the decision-making process for developing a recrystallization protocol for 7-Hydroxy-1H-indazole-3-carboxylic acid.

Recrystallization_Workflow Recrystallization Strategy for 7-Hydroxy-1H-indazole-3-carboxylic Acid start Start: Crude 7-Hydroxy-1H-indazole-3-carboxylic acid solubility_test Small-Scale Solubility Testing (Various Solvents: Ethanol, Methanol, Water, Acetone, Ethyl Acetate) start->solubility_test single_solvent_check Is there a single solvent with high solubility when hot and low solubility when cold? solubility_test->single_solvent_check single_solvent_protocol Proceed with Single-Solvent Recrystallization Protocol single_solvent_check->single_solvent_protocol Yes find_good_solvent Identify a 'Good' Solvent (dissolves compound at room temp or upon gentle heating) single_solvent_check->find_good_solvent No end_purified Purified Crystalline Product single_solvent_protocol->end_purified end_troubleshoot Troubleshooting Required single_solvent_protocol->end_troubleshoot mixed_solvent_protocol Proceed with Mixed-Solvent Recrystallization Protocol mixed_solvent_protocol->end_purified mixed_solvent_protocol->end_troubleshoot find_poor_solvent Identify a 'Poor' Solvent (compound is insoluble, miscible with 'good' solvent) find_good_solvent->find_poor_solvent find_poor_solvent->mixed_solvent_protocol

Caption: Decision workflow for selecting a recrystallization method.

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent is identified that effectively dissolves the compound at high temperatures and allows for crystallization upon cooling. Ethanol is often a good starting point for indazole derivatives.[4][5]

Materials:

  • Crude 7-Hydroxy-1H-indazole-3-carboxylic acid

  • High-purity ethanol (or other selected solvent)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 7-Hydroxy-1H-indazole-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice bath to maximize crystal recovery.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.

  • Analysis: Determine the melting point of the purified product and calculate the percent recovery.[2] A sharp melting point is indicative of high purity.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

This method is employed when no single solvent provides a suitable solubility profile. A common and effective approach for polar compounds is to use a water-miscible organic solvent and water.[3][7]

Materials:

  • Crude 7-Hydroxy-1H-indazole-3-carboxylic acid

  • High-purity ethanol ("good" solvent)

  • Deionized water ("poor" solvent)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution in "Good" Solvent: Dissolve the crude compound in the minimum amount of hot ethanol in an Erlenmeyer flask with stirring.[2]

  • Addition of "Poor" Solvent: While the solution is still hot, add deionized water dropwise until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.[2]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture (at the ratio where crystallization was optimal).

  • Drying: Dry the crystals under vacuum.

  • Analysis: Characterize the purified product by melting point determination and calculate the recovery.

Data Summary and Troubleshooting

ParameterSingle-Solvent (e.g., Ethanol)Mixed-Solvent (e.g., Ethanol/Water)
Principle Differential solubility at high and low temperatures in one solvent.[1]A "good" solvent dissolves the compound, and a "poor" solvent induces crystallization.
Best For Compounds with a steep solubility curve in a single solvent.Compounds that are too soluble in one solvent and insoluble in another.
Potential Issues Oiling out, poor recovery if too much solvent is used.Oiling out if the "poor" solvent is added too quickly or at too low a temperature.

Troubleshooting Common Issues:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To remedy this, reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.

  • No Crystals Form: This may occur if too much solvent was used or if the solution is supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal of the pure compound.

  • Low Recovery: This can result from using an excessive amount of solvent, incomplete crystallization, or filtering the solution while it is still warm. Ensure the solution is thoroughly cooled in an ice bath before filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • 7-Hydroxy-1H-indazole-3-carboxylic acid and related compounds may cause skin, eye, and respiratory irritation.[10][11][12] Avoid inhalation of dust and direct contact with the skin and eyes.[9]

  • Handle all organic solvents with care, being mindful of their flammability and toxicity.

By following these guidelines and adapting them based on preliminary experimental observations, researchers can develop a robust and effective recrystallization protocol to obtain high-purity 7-Hydroxy-1H-indazole-3-carboxylic acid for their research and development needs.

References

  • Reddit. (2023, February 19).
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Amrita Vishwa Vidyapeetham. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • Journal of Chemical Education. (1977).
  • Asian Journal of Research in Chemistry. (2025, August 12).
  • Journal of Chemical Health Risks. (2025, February 20).
  • Sigma-Aldrich. (2024, September 6).
  • Google Patents. (n.d.).
  • Thermo Fisher Scientific. (2009, April 29).
  • National Institutes of Health. (n.d.). Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem.
  • Tokyo Chemical Industry. (2025, January 8).
  • CymitQuimica. (2023, October 11).

Sources

Application

High-Resolution NMR Characterization Protocol: 7-Hydroxy-1H-indazole-3-carboxylic acid

[1] Executive Summary & Application Scope 7-Hydroxy-1H-indazole-3-carboxylic acid is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and modulators...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Scope

7-Hydroxy-1H-indazole-3-carboxylic acid is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and modulators of the estrogen receptor.[1][2] Its structural duality—possessing both a donor/acceptor indazole core and a hydrophilic carboxylic acid tail—presents unique characterization challenges.[1]

Primary Challenges:

  • Tautomeric Equilibrium: The 1H- vs. 2H-indazole tautomerism is solvent-dependent and critical for biological activity.[1]

  • Exchangeable Protons: Three distinct labile protons (COOH, OH, NH) require specific solvent conditions for observation.[2]

  • Regiochemistry: Confirming the 7-hydroxy position relative to the nitrogen junction is non-trivial without 2D NMR.[1]

This protocol details a self-validating NMR workflow to unambiguously assign the structure, distinguishing it from isomeric impurities like the 4-, 5-, or 6-hydroxy analogues.[1][2]

Sample Preparation Protocol

Objective: Maximize signal-to-noise (S/N) and stabilize exchangeable protons.

Solvent Selection[3][4][5][6]
  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: Excellent solubility for polar aromatic acids.[1] The high viscosity and hydrogen-bond accepting nature of DMSO slow down proton exchange, allowing observation of sharp signals for -OH, -NH, and -COOH protons.[1][2]

  • Secondary Solvent (for pKa studies): Methanol-d4 (CD3OD).[1]

    • Note: Will cause disappearance of OH/NH/COOH signals due to deuterium exchange.[1] Use only for confirming carbon backbone assignments.

Preparation Steps[2][3][4][5][6][7]
  • Mass: Weigh 10–15 mg of the solid analyte.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Additives (Optional but Recommended):

    • Internal Standard: Add 0.05% (v/v) TMS (Tetramethylsilane) for precise 0.00 ppm referencing.

    • Drying: Ensure the sample tube is dried; trace water appears at ~3.33 ppm in DMSO and can broaden exchangeable peaks.[1]

  • Transfer: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP or equivalent).

  • Equilibration: Allow sample to equilibrate in the probe at 298 K (25 °C) for 5 minutes before acquisition to prevent convection currents.

1H NMR Acquisition & Assignment Strategy

Instrument Configuration:

  • Frequency: 400 MHz minimum (600 MHz recommended for resolution of aromatic multiplets).

  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation delay).

  • Spectral Width: -2 to 16 ppm (to capture downfield COOH/NH).[1]

  • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of aromatic protons).[1][3]

  • Scans (NS): 16–64 (depending on concentration).[1]

Predicted Chemical Shift Data (DMSO-d6)

The 7-hydroxy-1H-indazole-3-carboxylic acid molecule has an "ABC" aromatic spin system (H4, H5, H6) and three singlets in the downfield region.[1]

Proton LabelApprox. Shift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
COOH 12.8 – 13.5Broad Singlet1H-Typical aromatic carboxylic acid.[1]
NH (H1) 13.0 – 14.0Broad Singlet1H-Indazole NH; often very broad or exchanging.[1]
OH (H7-O) 9.8 – 10.5Broad Singlet1H-Phenolic OH; H-bonded to solvent.[1]
H4 7.90 – 8.05Doublet (d)1HJ ≈ 8.0Deshielded by C3-COOH (peri-effect).[1]
H5 7.20 – 7.35Triplet (t/dd)1HJ ≈ 8.0, 7.5Meta to OH; pseudo-triplet due to H4/H6 coupling.[2]
H6 6.80 – 6.95Doublet (d)1HJ ≈ 7.5Ortho to 7-OH; significantly shielded.[1]

Critical Diagnostic Feature: The H4 proton is the most deshielded aromatic signal due to the "peri-effect" from the carbonyl oxygen at position 3.[1] The H6 proton is the most shielded due to the ortho-hydroxyl group.[1]

13C NMR & 2D Correlation Workflow

Instrument Configuration:

  • Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Scans: 512–1024 (Carbon sensitivity is low).[1]

13C Chemical Shift Expectations[1][8][9]
  • Carbonyl (COOH): ~163–165 ppm.[1]

  • C3 (Indazole ring): ~135–140 ppm.[1][4]

  • C7 (Ipso-OH): ~145–150 ppm (Deshielded by Oxygen).[1]

  • C7a (Bridgehead): ~130–135 ppm.[1]

  • C3a (Bridgehead): ~120–125 ppm.[1]

The "Self-Validating" 2D Workflow

To prove the structure is 7-hydroxy and not 4-, 5-, or 6-hydroxy, you must establish connectivity using HMBC.[1][2]

Diagram: Structural Assignment Logic

NMR_Workflow Start Sample in DMSO-d6 H1 1H NMR Spectrum Identify ABC Spin System Start->H1 COSY COSY Spectrum Confirm H4-H5-H6 Connectivity H1->COSY Coupling Analysis HSQC HSQC Spectrum Assign Protonated Carbons (C4, C5, C6) COSY->HSQC Map C-H HMBC HMBC Spectrum Long-Range Connectivity HSQC->HMBC Assign Quaternary C Decision Is H6 (Shielded Doublet) correlated to C7a (Bridgehead)? HMBC->Decision Result CONFIRMED: 7-Hydroxy-1H-indazole-3-COOH Decision->Result Yes (3-bond coupling)

Caption: Logical workflow for establishing regiochemistry of the 7-hydroxy substituent using 2D NMR.

Key HMBC Correlations (The "Smoking Gun")
  • H4 (d, ~8.0 ppm): Should show a strong 3-bond correlation to the Carbonyl Carbon (COOH).[1] This links the aromatic ring to the acid tail.[1]

  • H6 (d, ~6.9 ppm): Should show correlations to C7 (ipso-OH) and C7a (bridgehead).[1]

  • OH Proton (~10 ppm): If visible and sharp, will correlate to C7 (2-bond), C6 (3-bond), and C7a (3-bond).[2] This definitively places the OH at position 7. [1]

Tautomerism Analysis (Advanced)

Indazoles exist in equilibrium between 1H- and 2H- forms.[1]

  • 1H-Indazole (Major): H on Nitrogen 1.[1][5]

  • 2H-Indazole (Minor): H on Nitrogen 2.[1]

Differentiation Protocol:

  • 15N-HMBC (Optional but definitive):

    • Run a 1H-15N HMBC.

    • 1H-isomer: The proton at N1 will correlate with C7a and C3a.[1]

    • 2H-isomer: The proton at N2 will correlate strongly with C3 and C7a.[1]

  • NOESY/ROESY:

    • 1H-isomer: NOE cross-peak between NH and H7 (or H7-substituent).[1] Since position 7 is OH, you might see NOE between NH and the OH proton if H-bonding exists, or between NH and H6 if the geometry allows (unlikely).[2]

    • Crucial Check: If the molecule were 4-hydroxy, the NH would show NOE to H7.[1] Since we have 7-hydroxy, the NH is spatially proximal to the Oxygen at pos 7.[1][2]

References

  • PubChem. 1H-indazole-3-carboxylic acid.[1][6][7][8] National Library of Medicine.[1] Available at: [Link][2]

  • Claramunt, R. M., et al. (2006).[2][5] The Tautomerism of Indazoles: A 13C/15N NMR and Theoretical Study. Journal of Organic Chemistry. (Provides foundational data on indazole tautomer shifts).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for DMSO solvent effects on carboxylic acids).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link][2]

Sources

Method

Application Note: Strategic Utilization of 7-Hydroxy-1H-indazole-3-carboxylic acid in Pharmaceutical Synthesis

Abstract The 7-Hydroxy-1H-indazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., VEGFR, PDGFR targets) and 5-HT3 rec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-Hydroxy-1H-indazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., VEGFR, PDGFR targets) and 5-HT3 receptor antagonists. Its unique tri-functional nature—comprising an acidic indazole core, a modifiable C3-carboxylic acid, and a C7-hydroxyl group—offers versatile vectors for structure-activity relationship (SAR) tuning. However, this versatility introduces significant synthetic challenges, particularly regarding regioselectivity during alkylation (N1 vs. N2) and chemoselectivity between the phenolic hydroxyl and the indazole nitrogen. This application note provides a definitive, protocol-driven guide to navigating these challenges, ensuring high-yield, reproducible synthesis of pharmaceutical intermediates.

Chemical Profile & Strategic Analysis

The Molecule[1]
  • IUPAC Name: 7-Hydroxy-1H-indazole-3-carboxylic acid

  • Key Functional Handles:

    • C3-Carboxylic Acid: The primary vector for amide coupling (linker attachment).

    • N1/N2 Nitrogen: The core scaffold anchor; governs solubility and binding orientation.

    • C7-Hydroxyl: A critical position for tuning lipophilicity and steric fit; often functionalized as an ether.

The Synthetic Challenge: Order of Operations

The primary failure mode in working with this scaffold is regiochemical scrambling . The acidity of the phenolic C7-OH (pKa ~10) and the indazole NH (pKa ~14) requires a strict "Protect-Direct-Deprotect" strategy.

Strategic Rule: Never attempt direct N-alkylation on the unprotected 7-hydroxy acid. The zwitterionic nature leads to poor solubility and uncontrolled O- vs. N-alkylation.

Diagram 1: Strategic Synthetic Workflow

The following decision tree illustrates the optimal route to avoid side reactions.

SyntheticWorkflow cluster_avoid AVOID: Direct Pathways Start 7-Hydroxy-1H-indazole- 3-carboxylic acid Step1 Step 1: Esterification (Methyl/Ethyl Ester) Start->Step1 MeOH, H2SO4 Direct Direct N-Alkylation (Mixture of N1/N2/O-alkyl) Start->Direct Low Yield Step2 Step 2: C7-OH Protection (O-Alkylation/Benzylation) Step1->Step2 R-X, K2CO3 Step3 Step 3: N-Alkylation (Regioselective N1) Step2->Step3 R'-X, NaH/THF Step4 Step 4: Hydrolysis (LiOH/THF) Step3->Step4 Saponification End Step 5: Amide Coupling (Final API Intermediate) Step4->End R''-NH2, HATU

Figure 1: The "Protect-Direct-Deprotect" workflow ensures that the C7-phenol does not interfere with the critical N-alkylation regioselectivity.

Detailed Experimental Protocols

Protocol A: C7-O-Functionalization (The "Tuning" Step)

Before manipulating the indazole core, the C7-hydroxyl group must be capped. This step is often used to introduce solubilizing groups (e.g., morpholino-ethyl ethers) or lipophilic bulk (benzyl ethers).

Starting Material: Methyl 7-hydroxy-1H-indazole-3-carboxylate (Preferred over the free acid for solubility).

  • Setup: Charge a reaction vessel with Methyl 7-hydroxy-1H-indazole-3-carboxylate (1.0 equiv) and DMF (10 vol).

  • Base Addition: Add K₂CO₃ (2.5 equiv). Note: K₂CO₃ is mild enough to deprotonate the phenol (Ar-OH) selectively over the indazole N-H in the presence of the ester.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide or Methyl iodide, 1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to 60°C and stir for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and dry.

    • Checkpoint: If the product does not precipitate, extract with EtOAc. Avoid DCM as DMF removal is difficult.

Protocol B: Regioselective N1-Alkylation

This is the most critical step. Indazoles can alkylate at N1 or N2.[1]

  • N1-Alkylation: Favored thermodynamically and by steric bulk at C7.

  • N2-Alkylation: Often favored by kinetic conditions or specific directing groups.

Objective: Selective N1-alkylation of Methyl 7-(benzyloxy)-1H-indazole-3-carboxylate.

  • Dissolution: Dissolve the C7-protected intermediate (1.0 equiv) in anhydrous THF (15 vol). Why THF? DMF promotes SN2 type reactions that can lead to N2 mixtures. THF favors tight ion pairing, often enhancing N1 selectivity.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 mins.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Temperature: Allow to warm to Room Temperature (RT). Reflux only if the electrophile is unreactive.

  • Quench: Quench carefully with sat. NH₄Cl solution.

  • Purification: Column chromatography is required here to separate trace N2 isomers.

    • Selectivity Expectation: >10:1 (N1:N2) is typical for C3-esters.

Diagram 2: Regioselectivity Mechanism

Regioselectivity Anion Indazole Anion (Delocalized) TS_N1 Transition State N1 (Thermodynamic) Anion->TS_N1 Steric Control (C7-Substituent pushes to N1) TS_N2 Transition State N2 (Kinetic/Chelation) Anion->TS_N2 Solvent Effects (Polar Aprotic favors N2) Prod_N1 N1-Product (Major) TS_N1->Prod_N1 Prod_N2 N2-Product (Minor) TS_N2->Prod_N2

Figure 2: The C7-substituent creates steric hindrance that disfavors N2 attack, steering the reaction toward the thermodynamically stable N1 regioisomer.

Protocol C: C3-Amide Coupling (The Linker)

Once the scaffold is locked (N-alkylated) and the ester hydrolyzed (using standard LiOH/THF/Water protocols), the free acid is ready for coupling.

Reagents: HATU is the gold standard for indazole-3-carboxylic acids due to the deactivated nature of the acid (conjugated system).

  • Activation: Dissolve the N1-alkyl-7-alkoxy-indazole-3-carboxylic acid (1.0 equiv) in DMF (anhydrous).

  • Base: Add DIPEA (3.0 equiv).[2] Stir for 5 mins.

  • Coupling Agent: Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 10–15 mins to form the active ester.

  • Amine Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO₃ and Brine.

Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
N1 vs N2 Ratio High N2 content observed (>20%)Switch solvent from DMF to THF or Toluene. Lower reaction temperature.[3] Ensure C7 is protected with a bulky group (e.g., Benzyl) before N-alkylation.
Low Yield (Amidation) Incomplete conversion of acidIndazole-3-carboxylic acids are sterically encumbered. Increase HATU to 1.5 equiv and heat to 40°C.
Solubility 7-OH Acid crashes out of solutionDo not use the free acid/phenol zwitterion. Always esterify (MeOH/H2SO4) first to create the methyl ester.
Decarboxylation Loss of C3-COOHAvoid temperatures >140°C. Indazole-3-acids can decarboxylate under extreme thermal stress.

References

  • Indazole Scaffold in Drug Discovery

    • Title: Recent advances in the synthesis and biological activity of indazole derivatives.[4][5]

    • Source:European Journal of Medicinal Chemistry.
    • Link:[Link]

  • Regioselectivity of Indazoles

    • Title: Regioselective Synthesis of 1-Substituted Indazoles.[6]

    • Source:Journal of Organic Chemistry.
    • Link:[Link]

  • Amide Coupling Protocols

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source:Chemical Society Reviews.
    • Link:[Link]

  • Specific Application (Kinase Inhibitors)

    • Title: Discovery of Pazopanib, a Pan-Angiogenesis Inhibitor.
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

Sources

Application

Application Note: Scalable Synthesis of Substituted Indazole-3-Carboxylic Acids

Topic: Scale-up synthesis methods for substituted indazole carboxylic acids Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and CMC Leads. Executive Summary Indazole-3-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up synthesis methods for substituted indazole carboxylic acids Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

Executive Summary

Indazole-3-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for 5-HT3 antagonists (e.g., Granisetron), anti-inflammatory agents (e.g., Lonidamine), and various kinase inhibitors. While laboratory-scale synthesis often relies on the Jacobson cyclization or [3+2] cycloadditions, these methods frequently fail upon scale-up due to hazardous diazonium accumulation, runaway exotherms, or heavy metal waste streams (e.g., SnCl₂ reduction).

This guide details a robust, self-validating process for the multi-kilogram synthesis of 1H-indazole-3-carboxylic acids. We prioritize the Modified Isatin Route using a sulfite-mediated reduction, which eliminates toxic tin waste and mitigates thermal risks. Additionally, we provide a decision matrix for regioselective N-alkylation, a common bottleneck in derivative synthesis.

Strategic Route Selection

For scale-up (>100 g), safety and waste management dictate route selection.

MethodScale-Up ViabilityCritical Issues
Jacobson Cyclization (from o-toluidine)LowRequires phase-transfer catalysis; hazardous diazonium intermediates; poor regiocontrol on substituted rings.
[3+2] Cycloaddition (Diazoacetate + Benzyne)MediumHigh atom economy but relies on unstable diazo compounds; "dirty" reaction profiles at >20 mmol scales due to acyl migration.
Indole Nitrosation High (for substituted)Excellent for electron-rich substrates; avoids isolation of diazonium salts; mild conditions.
Isatin Ring-Opening (Selected) High (Standard) Uses cheap raw materials; water-based chemistry; Sulfite reduction replaces SnCl₂ for "green" processing.

Protocol 1: The "Green" Isatin Route (Scale-Up Standard)

Target: 1H-Indazole-3-carboxylic acid (and 5/6-substituted analogs). Mechanism: Pfitzinger-like hydrolysis


 Diazotization 

Sulfite Reduction

Acid Cyclization.
Critical Process Parameters (CPPs)
  • Temperature Control: Diazotization must occur at

    
    . The diazonium intermediate is shock-sensitive if allowed to precipitate dry.
    
  • Stoichiometry: Excess

    
     must be quenched (sulfamic acid or urea) before reduction to prevent side reactions.
    
  • Reduction Agent: We replace Stannous Chloride (

    
    ) with Sodium Sulfite (
    
    
    
    )
    . This forms a hydrazine sulfonate intermediate, which is stable and cyclizes cleanly upon acidification.
Step-by-Step Methodology

Scale: 1.0 mol (approx. 147 g Isatin) basis.

Step A: Hydrolysis & Diazotization[1]
  • Equipment: 5L Jacketed Reactor, Overhead Stirrer, Internal Temp Probe.

  • Hydrolysis: Charge Isatin (147 g, 1.0 mol) and 1.5 M NaOH (700 mL) . Warm to 50°C for 30 mins. The dark red suspension will turn to a yellow/orange solution (Sodium 2-aminophenylglyoxylate).

  • Cooling: Cool reaction mass (RM) to 0°C .

  • Diazotization: Add a solution of

    
     (69 g, 1.0 mol)  in water (200 mL).
    
  • Acidification (Exothermic): Slowly dose 4 M

    
      (approx. 600 mL) via addition funnel, keeping internal temp 
    
    
    
    .
    • Checkpoint: Monitor pH. Target pH < 2.

    • Checkpoint: Test for excess nitrite using Starch-Iodide paper (should turn blue instantly).

    • Safety: Do not isolate the diazonium salt. Proceed immediately to reduction.

Step B: Sulfite Reduction & Cyclization
  • Preparation: In a separate vessel, prepare a solution of

    
     (378 g, 3.0 mol)  in water (1.5 L). Cool to 10°C.
    
  • Transfer: Slowly transfer the cold diazonium slurry into the sulfite solution over 45-60 mins.

    • Reasoning: Inverse addition ensures excess reducing agent is always present, preventing diazo-coupling side reactions (tars).

  • Digestion: Allow RM to warm to 25°C and stir for 1 hour. The solution turns from orange to pale yellow (formation of hydrazine sulfonate).

  • Cyclization: Acidify strongly with Conc. HCl (500 mL) . Heat RM to 80°C for 2 hours.

    • Observation: Evolution of

      
       gas (scrubber required). Solids will begin to precipitate.[2]
      
  • Work-up: Cool to 20°C. Filter the tan solid.

  • Purification (Recrystallization): Dissolve crude wet cake in Glacial Acetic Acid (approx. 5 vol) at reflux. Slowly add Water until turbid. Cool slowly to 4°C.

    • Yield: Typically 75-85% (approx. 130 g).

    • Purity: >98% HPLC.[3]

Protocol 2: Regioselective N-Alkylation

A major challenge in indazole chemistry is selectivity between N1 and N2 positions.

Decision Matrix
  • N1-Alkylation (Thermodynamic): Favored by high temperatures, polar aprotic solvents, and bulky counter-ions.

  • N2-Alkylation (Kinetic): Favored by chelation control, lower temperatures, or steric hindrance at C7.

N1-Methylation Protocol (Granisetron Intermediate)
  • Reagents: 1H-Indazole-3-carboxylic acid methyl ester (1.0 equiv),

    
     (1.1 equiv), MeI (1.1 equiv).
    
  • Solvent: Anhydrous DMF (10 vol).

  • Procedure:

    • Charge Ester and Carbonate to reactor. Stir 30 mins at 25°C.

    • Add MeI dropwise.

    • Heat to 90°C for 4 hours.

    • Expert Insight: High temperature promotes the thermodynamic N1 product via equilibration of any kinetic N2 product formed.

  • Work-up: Quench with water. The N1-isomer typically precipitates as a solid, while traces of N2-isomer remain in the mother liquor or oil out.

  • Recrystallization: Methanol/Water.

Visual Workflows

Figure 1: Industrial Synthesis Workflow (Isatin Route)

IsatinRoute Isatin Isatin (Start) Solid Hydrolysis Step 1: Hydrolysis (NaOH, 50°C) Opens Lactam Ring Isatin->Hydrolysis Ring Opening AminoAcid Intermediate: 2-Aminophenylglyoxylate Hydrolysis->AminoAcid Diazotization Step 2: Diazotization (NaNO2, H2SO4, <5°C) CRITICAL SAFETY STEP AminoAcid->Diazotization In-situ Reduction Step 3: Reduction (Na2SO3, Inverse Addition) Forms Hydrazine Sulfonate Diazotization->Reduction Transfer Slurry Cyclization Step 4: Cyclization (HCl, 80°C) SO2 Off-gassing Reduction->Cyclization Acid Hydrolysis Crude Crude Indazole-3-COOH Cyclization->Crude Filtration Pure Final Product (>98% Purity) Crude->Pure Recrystallization (AcOH/H2O)

Caption: Figure 1.[1] Self-validating workflow for the sulfite-mediated synthesis of 1H-indazole-3-carboxylic acid, highlighting critical safety checkpoints.

Figure 2: Regioselectivity Decision Tree

RegioSelectivity Start Alkylation Target Cond1 Thermodynamic Control (High Temp, Cs2CO3) Start->Cond1 Standard Cond2 Kinetic Control (Low Temp, NaH/Li+) Start->Cond2 Chelation Required Cond3 Mitsunobu Conditions (PPh3, DEAD) Start->Cond3 Alcohol Electrophile N1 N1-Isomer (Major) Cond1->N1 N2 N2-Isomer (Major) Cond2->N2 Coordination Cond3->N2 Steric/Mech

Caption: Figure 2. Strategic selection of alkylation conditions to favor N1 vs N2 substituted indazoles.

Analytical Controls & Specifications

To ensure "Trustworthiness" in the protocol, the following specifications should be met before proceeding to subsequent steps:

CheckpointParameterSpecificationMethod
Post-Diazotization Excess NitritePositive (Blue Color)Starch-Iodide Paper
Post-Reduction Color ChangeOrange

Pale Yellow
Visual
Final Product AppearanceTan to Off-White PowderVisual
Final Product Assay>98.0% w/wHPLC (C18, ACN/H2O)
Final Product Loss on Drying<0.5%Gravimetric

References

  • Vertex Pharmaceuticals. (2022). Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence. ACS Organic Process Research & Development.

  • Organic Syntheses. (2008). 1H-Indazole-3-carboxylic acid, ethyl ester.[4] Org. Synth. 2008, 85, 270-281.

  • BenchChem. (2025).[5] Application Notes and Protocols: Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives.

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem.

  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide. US20110172428A1.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 7-Hydroxy-1H-indazole-3-carboxylic acid synthesis

Technical Support Center: 7-Hydroxy-1H-indazole-3-carboxylic Acid Synthesis Executive Summary & Strategic Direction You are likely accessing this guide because your current yields for 7-Hydroxy-1H-indazole-3-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Hydroxy-1H-indazole-3-carboxylic Acid Synthesis

Executive Summary & Strategic Direction

You are likely accessing this guide because your current yields for 7-Hydroxy-1H-indazole-3-carboxylic acid are hovering below 40%, or you are encountering significant purification losses.

The Core Problem: The direct synthesis from 7-hydroxyisatin via the Sandmeyer/Pschorr cyclization is chemically fraught. The C7-hydroxyl group is strongly electron-donating, making the aromatic ring hyper-nucleophilic. During the diazotization step, this often leads to intermolecular azo-coupling (formation of red/orange "tars") rather than the desired intramolecular cyclization.

The Solution: To maximize yield and purity, we recommend the "Methoxy-Protection Route." By using 7-methoxyisatin as the starting material, you dampen the nucleophilicity of the ring, stabilize the diazonium intermediate, and perform a controlled demethylation as the final step.

Optimized Synthetic Workflow (The Methoxy Route)

Phase A: Ring Opening & Diazotization[1]
  • Starting Material: 7-Methoxyisatin

  • Reagents: NaOH (aq), NaNO₂, H₂SO₄ (or HCl)

Protocol:

  • Hydrolysis: Suspend 7-methoxyisatin (1.0 eq) in 2.5M NaOH (10 eq). Warm to 50°C until the solution is clear (formation of sodium 2-amino-3-methoxyphenylglyoxylate).

  • Cooling (Critical): Cool the solution to 0°C - 2°C using an ice/salt bath.

  • Diazotization: Add NaNO₂ (1.1 eq) as a saturated aqueous solution dropwise. The internal temperature must not exceed 5°C .

  • Acidification: Pour this alkaline solution slowly into a pre-cooled (0°C) mixture of H₂SO₄/Water. Note: Inverse addition (pouring acid into base) causes local heating and decomposition.

Phase B: Reduction & Cyclization
  • Reagents: SnCl₂·2H₂O (Stannous Chloride) in conc. HCl.

Protocol:

  • Reduction: Add the cold diazonium solution to a solution of SnCl₂ (2.5 eq) in conc. HCl at 0°C. Stir for 2 hours.

  • Cyclization: The reduction produces the hydrazine intermediate, which often cyclizes spontaneously in the acidic medium. If precipitation is slow, warm the mixture to 25°C for 1 hour.

  • Isolation: The 7-methoxy-1H-indazole-3-carboxylic acid usually precipitates as a solid. Filter and wash with cold water.

Phase C: Demethylation (Yield Critical Step)
  • Reagents: 48% HBr (aq) or BBr₃ (in DCM).

Protocol (Hydrobromic Acid Method - Scalable):

  • Suspend the 7-methoxy intermediate in 48% HBr (10-15 mL per gram).

  • Reflux at 120°C for 4-6 hours. Monitor by LCMS (Look for mass shift -14 Da).

  • Workup: Cool to room temperature. Dilute with water.[1][2] Neutralize carefully to pH 4-5 (Isoelectric precipitation).

Visualizing the Pathway

The following diagram illustrates the chemical logic and critical control points (CCPs) for this workflow.

G Start 7-Methoxyisatin Step1 Hydrolysis (NaOH, 50°C) Start->Step1 Inter1 Amino-Glyoxylate Salt Step1->Inter1 Ring Opening Step2 Diazotization (NaNO2, <5°C) Inter1->Step2 Inter2 Diazonium Intermediate Step2->Inter2 Critical: Keep Cold Step3 Reduction/Cyclization (SnCl2, HCl) Inter2->Step3 Avoid Tars Prod1 7-Methoxy-Indazole -3-COOH Step3->Prod1 Step4 Demethylation (HBr or BBr3) Prod1->Step4 Final 7-Hydroxy-1H-indazole -3-carboxylic acid Step4->Final Deprotection

Caption: Optimized synthetic route via 7-Methoxy protection to prevent diazo-coupling side reactions.

Troubleshooting Guide: Yield Killers & Fixes

This table addresses specific failure modes reported by users synthesizing this scaffold.

SymptomProbable CauseCorrective Action
Red/Orange "Tar" or Sludge Azo-Coupling: The diazonium salt reacted with the unreacted starting material or itself. Common in direct 7-OH synthesis.Switch to Methoxy Route. If already using Methoxy, ensure temperature is strictly <5°C during nitrite addition. Add nitrite slower.
Low Yield after Reduction Incomplete Reduction: SnCl₂ quality is poor (oxidized).Use fresh SnCl₂. Alternatively, use Na₂SO₃ (Sodium Sulfite) for reduction, though SnCl₂ is generally superior for indazoles.
Product Loss during Workup pH Mismanagement: The product is a Zwitterion .[1] It is soluble at very low pH (cationic) and high pH (anionic).Isolate at the Isoelectric Point (pI) . For 7-hydroxy-indazole-3-COOH, the pI is typically between pH 3.5 - 4.5 . Do not extract; precipitate and filter.
Incomplete Demethylation Ether Stability: Methyl ethers on electron-rich rings can be stubborn.If HBr reflux fails, switch to BBr₃ (Boron Tribromide) in DCM at -78°C to RT. Warning: BBr₃ is moisture sensitive.
Decarboxylation Thermal Instability: Indazole-3-carboxylic acids can lose CO₂ if heated excessively in acidic media.Avoid heating >120°C during demethylation. If using HBr, keep reflux gentle.

Purification Logic: Handling the Zwitterion

The most common reason for "0% yield" is not failed chemistry, but failed isolation. The molecule is amphoteric.

Purification Start Reaction Mixture (Acidic/HBr) Dilute Dilute with Ice Water Start->Dilute CheckPH Check pH (Likely <1) Dilute->CheckPH Adjust Adjust pH to 4.0 - 4.5 (Use NaOAc or dilute NaOH) CheckPH->Adjust Precip Precipitate Forms? Adjust->Precip Yes Yes Precip->Yes No No Precip->No Filter Filter & Wash (Cold Water) Yes->Filter SaltOut Saturate with NaCl (Salting Out) No->SaltOut Extract Extract with EtOAc/THF (3:1) SaltOut->Extract

Caption: Decision tree for isolating the zwitterionic 7-hydroxy-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Can I use the Sandmeyer method directly on 7-Hydroxyisatin? A: Technically yes, but yields are typically poor (<15%). The free phenol at C7 activates the ring towards electrophilic attack by the diazonium species, leading to polymerization. Protecting it as a methyl ether (or benzyl ether) is the standard industry practice to boost yields to >60% [1].

Q2: My product is stuck in the aqueous phase during extraction. What solvent should I use? A: Pure Ethyl Acetate is often insufficient for polar zwitterions. Use a mixture of Ethyl Acetate and THF (3:1) or n-Butanol . However, precipitation at the isoelectric point (pH ~4) is far superior to extraction.

Q3: Why use SnCl₂ instead of Na₂SO₃ for reduction? A: While Na₂SO₃ is cleaner, SnCl₂ (Stannous Chloride) in concentrated HCl drives the reaction faster and often promotes the in situ cyclization of the hydrazine intermediate to the indazole, reducing the need for a separate reflux step [2].

Q4: How do I remove the tin residues (Sn salts) from the final product? A: If SnCl₂ was used, tin salts can contaminate the product. Wash the crude solid with dilute HCl (to keep Sn soluble) before the final pH adjustment, or recrystallize the product from Acetic Acid/Water.

References

  • BenchChem Technical Support. (2025).[2] Synthesis of 7-Methyl-1H-indazole-3-carboxamide: Troubleshooting & Optimization. Retrieved from (Grounding for Isatin/Indazole workflow).

  • Organic Chemistry Portal. (2015). Synthesis of Isatins and Indazoles.[3][4][5][6][7] Retrieved from (Mechanism of Sandmeyer isatin conversion).

  • National Institutes of Health (PMC). (2023). Optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives.[2] Retrieved from (Diazotization temperature controls).

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved from (Purification strategies for amino-acid-like molecules).

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization in Indazole-3-Carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step of this important scaffold's synthesis. As a privileged structure in numerous therapeutic agents, mastering its synthesis is crucial for consistent research outcomes.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the indazole-3-carboxylic acid core?

A1: The most prevalent and well-documented methods for constructing the indazole-3-carboxylic acid scaffold generally begin from readily available starting materials. These include:

  • From Isatin: This classical approach involves the alkaline hydrolysis of isatin to form sodium 2-aminophenylglyoxylate, which is then subjected to diazotization and a reductive cyclization to yield the final product.[2][3] While established, this route can present challenges in scalability and yield.[3]

  • From Substituted o-Toluidine Derivatives: The Jacobson indazole synthesis is a traditional method that can be adapted for this purpose. It typically involves the nitrosation of an N-acetyl-o-toluidine derivative, followed by cyclization.[4] Careful control of nitrosating conditions is paramount to avoid side reactions.

  • Via Aryne Cycloaddition: Modern approaches utilize the [3+2] cycloaddition of arynes with diazo compounds. For instance, the reaction of an o-(trimethylsilyl)aryl triflate with ethyl diazoacetate can efficiently produce the ethyl ester of indazole-3-carboxylic acid under mild conditions.[5]

  • Reductive Cyclization of o-Nitroaromatics: The Cadogan reaction offers a pathway through the reductive cyclization of o-nitroarenes.[6] This method often employs trivalent phosphorus compounds to facilitate deoxygenation and subsequent ring closure.[6]

Q2: I'm observing a persistent low yield in my cyclization step. What are the primary factors to investigate?

A2: Low yield is a multifaceted issue that can stem from several factors across different synthetic routes. The most critical parameters to scrutinize are:

  • Temperature Control: The temperature during both diazotization and cyclization is crucial. For instance, in the Jacobson synthesis, the nitrosation of o-acetotoluidide is typically conducted between +1°C and +4°C to prevent the decomposition of the N-nitroso intermediate.[7] Conversely, some cyclization reactions may require elevated temperatures, but excessive heat can lead to side reactions and degradation.[8]

  • Reagent Quality and Stoichiometry: Ensure all reagents, especially the nitrosating agents (e.g., sodium nitrite) and reducing agents, are of high purity and used in the correct stoichiometric ratios. An insufficient amount of a key reagent can lead to an incomplete reaction.

  • Solvent Choice: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity. For example, in some indazole syntheses, polar aprotic solvents like DMF or DMSO have been shown to provide higher yields compared to other options.[4]

  • pH of the Reaction Medium: The acidity or basicity of the reaction mixture can be critical. In methods involving diazotization, maintaining a specific acidic pH is necessary for the efficient formation of the diazonium salt.[9]

Q3: My final product is difficult to purify, and I suspect the presence of side products. What are the likely impurities?

A3: The nature of impurities is highly dependent on your chosen synthetic route. Common side products include:

  • Dimers and Hydrazones: In syntheses involving hydrazines, the formation of dimeric byproducts and hydrazones can occur, particularly at elevated temperatures.[4]

  • Decarboxylated Product: The indazole-3-carboxylic acid product can undergo decarboxylation under harsh thermal conditions, leading to the formation of indazole.[1]

  • N-Acylurea Byproducts: When using carbodiimide coupling agents (like EDC) in subsequent amidation steps, the formation of N-acylurea byproducts is a common issue.[1]

  • Unreacted Starting Materials: Incomplete reactions will naturally lead to the presence of starting materials in your crude product, complicating purification.

Troubleshooting Guide for Cyclization Steps

This section provides a more detailed breakdown of specific issues you may encounter during the cyclization process and offers targeted solutions.

Problem 1: Incomplete or Failed Diazotization

Symptoms:

  • Absence of the characteristic color change associated with diazonium salt formation.

  • TLC or LC-MS analysis shows a significant amount of unreacted starting amine.

  • Low to no yield of the desired indazole product.

Potential Causes & Solutions:

Probable CauseRecommended Solution(s)Scientific Rationale
Incorrect Temperature Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite.The diazonium salt is unstable at higher temperatures and can decompose, leading to a variety of side products.
Inadequate Acidity Ensure a sufficiently acidic medium (e.g., using excess hydrochloric or sulfuric acid). The pH should be low enough to generate nitrous acid (HNO₂) from the nitrite salt.Nitrous acid is the active nitrosating agent, and its formation is favored in a strongly acidic environment.
Poor Quality of Sodium Nitrite Use freshly purchased, high-purity sodium nitrite. Older batches can absorb moisture and degrade.The purity of the nitrosating agent directly impacts the efficiency of diazonium salt formation.
Precipitation of Starting Amine If the hydrochloride salt of the starting amine is poorly soluble, consider using a co-solvent or a different acid to improve solubility.For the reaction to proceed efficiently, the starting amine must be in solution to react with the nitrous acid.
Problem 2: Low Yield During the Cyclization/Ring-Closure Step

Symptoms:

  • TLC or LC-MS analysis shows the presence of an intermediate (e.g., the diazonium salt or an open-chain precursor) but little of the final indazole product.

  • The overall yield of the isolated product is significantly lower than expected.

Potential Causes & Solutions:

Probable CauseRecommended Solution(s)Scientific Rationale
Suboptimal Temperature The optimal temperature for cyclization is route-dependent. For some reductive cyclizations, gentle heating may be required. Experiment with a temperature gradient to find the optimal conditions.The activation energy for the cyclization step must be overcome, but excessive heat can promote side reactions like decomposition or dimerization.[8]
Inefficient Reductant (in reductive cyclization) In routes involving the reduction of a nitro or diazonium group, ensure the reducing agent (e.g., stannous chloride, sodium sulfite) is active and added in the correct stoichiometry.Incomplete reduction will prevent the formation of the necessary nucleophilic nitrogen for the subsequent intramolecular cyclization.
Inappropriate Solvent The choice of solvent can influence the stability of intermediates and the rate of cyclization. Screen different solvents (e.g., acetic acid, ethanol, DMF) to identify the most suitable one for your specific reaction.The solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states, thereby influencing the reaction pathway and yield.[4]
Steric Hindrance If your starting material has bulky substituents near the reaction centers, this can sterically hinder the intramolecular cyclization. In such cases, longer reaction times or higher temperatures may be necessary.Steric hindrance can increase the activation energy of the cyclization step, making the reaction slower and potentially favoring intermolecular side reactions.
Problem 3: Formation of Undesired Side Products

Symptoms:

  • Multiple spots are observed on TLC, or multiple peaks in the LC-MS of the crude product.

  • The isolated product has a low melting point or a broad melting range.

  • NMR spectrum shows unexpected signals.

Potential Causes & Solutions:

Probable CauseRecommended Solution(s)Scientific Rationale
Dimerization Lower the reaction temperature and ensure slow, controlled addition of reagents to maintain a low concentration of reactive intermediates.High concentrations of reactive intermediates can favor intermolecular reactions, leading to the formation of dimeric byproducts.[4]
Decarboxylation Avoid excessively high temperatures during the reaction and work-up. If possible, perform the cyclization under milder conditions.The carboxylic acid group on the indazole ring can be thermally labile, and prolonged exposure to high heat can lead to its loss as carbon dioxide.[1]
Oxidation of Intermediates Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of sensitive intermediates, especially if using organometallic reagents or easily oxidizable functional groups.Oxygen from the air can react with certain intermediates, leading to undesired oxidized byproducts.

Experimental Workflow & Visualization

General Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues in indazole-3-carboxylic acid synthesis.

G start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_reagents Verify Reagent Quality & Stoichiometry optimize_reagents Adjust Stoichiometry Use Fresh Reagents check_reagents->optimize_reagents check_temp Review Temperature Control (Diazotization & Cyclization) optimize_temp Optimize Temperature Profile check_temp->optimize_temp check_solvent Assess Solvent & pH Conditions optimize_solvent Screen Solvents & Adjust pH check_solvent->optimize_solvent analyze_impurities Characterize Side Products (LC-MS, NMR) decarboxylation Decarboxylation Product Found? analyze_impurities->decarboxylation incomplete_reaction->check_reagents Yes side_reactions Side Reactions Dominant? incomplete_reaction->side_reactions No side_reactions->check_temp No side_reactions->analyze_impurities Yes optimize_temp->check_solvent dimer Dimer/Polymer Found? decarboxylation->dimer No lower_temp Lower Reaction/Work-up Temperature decarboxylation->lower_temp Yes slow_addition Use Slower Reagent Addition dimer->slow_addition Yes

Caption: A decision-tree workflow for troubleshooting indazole synthesis.

Reaction Scheme: Synthesis from Isatin

This diagram outlines the key transformations in the synthesis of indazole-3-carboxylic acid starting from isatin.

G isatin Isatin intermediate1 Sodium 2-aminophenylglyoxylate isatin->intermediate1 1. NaOH, H₂O (Ring Opening) diazonium Diazonium Salt Intermediate intermediate1->diazonium 2. NaNO₂, HCl, 0-5°C (Diazotization) indazole_acid Indazole-3-carboxylic Acid diazonium->indazole_acid 3. Reductive Agent (Cyclization)

Sources

Troubleshooting

Minimizing side reactions during 7-Hydroxy-1H-indazole-3-carboxylic acid coupling

Executive Summary: The "Amphoteric" Challenge Coupling 7-Hydroxy-1H-indazole-3-carboxylic acid is deceptively difficult.[1] You are not merely forming an amide; you are managing a "battle of nucleophiles." The molecule c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amphoteric" Challenge

Coupling 7-Hydroxy-1H-indazole-3-carboxylic acid is deceptively difficult.[1] You are not merely forming an amide; you are managing a "battle of nucleophiles." The molecule contains three reactive centers competing with your external amine:

  • The Carboxylic Acid (C3): The intended electrophile (once activated).

  • The Phenolic Hydroxyl (C7): A competing nucleophile prone to forming esters (O-acylation), especially under basic conditions.[1]

  • The Indazole Nitrogen (N1/N2): An amphoteric center prone to N-acylation or alkylation.

This guide provides two validated workflows: a Chemoselective Route (Method A) using T3P for rapid, protection-free coupling, and a High-Fidelity Route (Method B) using full protection for scale-up or GMP applications.[1]

Mechanistic Insight: Why Your Reaction Fails

Understanding the failure modes is the first step to prevention. The diagram below illustrates the competitive pathways when activating the C3-Carboxylate.

ReactionPathways SM 7-Hydroxy-indazole-3-COOH Act Activated Species (O-Acylisourea / Active Ester) SM->Act Coupling Reagent (HATU/EDC) Prod Target Amide (C3-CONHR) Act->Prod Path 1: Amine Attack (Desired) Side_O Side Product A: O-Acyl Ester (Polymer) Act->Side_O Path 2: 7-OH Attack (Intra/Intermolecular) Side_N Side Product B: N-Acyl Indazole Act->Side_N Path 3: Indazole NH Attack Amine External Amine (R-NH2)

Figure 1: Competitive nucleophilic pathways.[1] Path 2 (O-acylation) is the most common failure mode when using strong bases (TEA/DIPEA) or highly reactive reagents like HATU.

Troubleshooting Guide & FAQs

Issue 1: Significant O-Acylation (Ester Formation)

Symptom: LCMS shows a mass corresponding to the dimer or oligomer (+176 Da units if self-coupling, or +Mass of Acid if coupling to itself).[1] Root Cause: The phenolic 7-OH is deprotonated by the base (DIPEA/TEA), making it a better nucleophile than your external amine. Corrective Action:

  • Switch Reagent: Move from HATU/HBTU to T3P (Propylphosphonic anhydride) . T3P is highly chemoselective for amines in the presence of free alcohols [1].

  • Modify Base: Switch to a weaker base like 2,4,6-Collidine or Pyridine .[1] These are sufficient to buffer the reaction but less likely to fully deprotonate the phenol (pKa ~10).

  • Protocol Shift: If the problem persists, use Method B (Protection) .

Issue 2: N-Acylation of the Indazole Ring

Symptom: Product mass is correct, but NMR shows loss of indazole NH signal or shift in aromatic protons. Root Cause: The indazole nitrogen (pKa ~14) can react with highly active esters (like OBt/OAt esters from HATU). Corrective Action:

  • Avoid HATU: The OAt ester is too "hot."

  • Solvent Control: Avoid THF if using carbodiimides; use DMF or EtOAc.

  • Workup Hydrolysis: N-acyl indazoles are often labile.[1] A mild basic workup (LiOH/MeOH for 30 min) can sometimes hydrolyze the N-acyl impurity back to the parent indazole without cleaving the desired C3-amide.

Issue 3: Low Solubility / Gelation

Symptom: Reaction mixture turns into an unstirrable gel; low conversion. Root Cause: Indazole-3-carboxylic acids have high lattice energy due to strong intermolecular H-bonding (Donor: NH/OH, Acceptor: N/CO).[1] Corrective Action:

  • Co-solvent: Use DMF/NMP (10:1 ratio).

  • Chaotropic Salts: Add LiCl (0.5 equiv) to disrupt H-bond aggregates and improve solubility in THF/DMF.[1]

Validated Experimental Protocols

Method A: The Chemoselective Route (T3P)

Best for: Rapid synthesis, medicinal chemistry, avoiding protection steps.[1]

Logic: T3P acts as a kinetic selector. It activates the carboxylate but reacts much faster with amines than with oxygen nucleophiles (phenols), minimizing side reactions without protecting groups [2].

Step-by-Step:

  • Dissolution: Suspend 7-Hydroxy-1H-indazole-3-carboxylic acid (1.0 equiv) and the Amine partner (1.1 equiv) in EtOAc or 2-MeTHF (10-20 volumes).

    • Note: If solubility is poor, add minimal DMF (max 10% v/v).[1]

  • Base Addition: Add Pyridine (3.0 equiv) or 2,4,6-Collidine (2.5 equiv).[1]

    • Critical: Do NOT use TEA or DIPEA; they promote O-acylation.[1]

  • Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Workup (Self-Validating):

    • Add water.[2] T3P byproducts are water-soluble.[1]

    • Separate organic layer.[3] Wash with 0.5M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.[1][4]

    • Check: If the organic layer retains a strong color or precipitate, the product might be crashing out (good purity) or polymerizing (bad).

Method B: The High-Fidelity Route (Full Protection)

Best for: Scale-up (>10g), GMP, or when Method A yields <50%.[1]

Logic: By masking the nucleophiles (OH and NH), you force the reaction solely to the C3-COOH.

Workflow Diagram:

ProtectionStrategy Step1 1. Protection Reagent: SEM-Cl or THP Target: N1/N2 & O7 Step2 2. Hydrolysis (If starting from Ester) Reagent: LiOH Step1->Step2 Step3 3. Coupling Reagent: HATU/DIPEA (Safe now due to protection) Step2->Step3 Step4 4. Deprotection Reagent: HCl/MeOH or TBAF Step3->Step4

Figure 2: Protection strategy workflow. Note that SEM protection often occurs at N2 kinetically or N1 thermodynamically, but both protect the ring nitrogen.[1]

Step-by-Step:

  • Protection: Treat starting material with TBS-Cl (for OH) and SEM-Cl or Boc2O (for NH).[1]

    • Tip: TBS is orthogonal to Boc. You can protect OH with TBS (Imidazole/DMF) first.

  • Coupling: React the fully protected acid with Amine using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

    • Why HATU now? With the phenol protected, HATU's high reactivity is now an asset, not a liability.[1]

  • Global Deprotection:

    • If TBS/Boc: Treat with 4M HCl in Dioxane .

    • If SEM: Treat with TBAF/THF or TFA .

Reagent Selection Matrix

ReagentReactivityRisk of O-AcylationRisk of EpimerizationRecommended For
HATU Very HighHigh LowMethod B (Protected substrates only)
EDC / HOBt ModerateModerateModerateStandard couplings (monitor closely)
T3P High (Chemo-selective)Very Low Very Low Method A (Unprotected substrates)
SOCl₂ ExtremeExtremeHighDo NOT use (Will polymerize)

References

  • Archimica (Curia). (2011). T3P (Propylphosphonic Anhydride): The Water Scavenger and Coupling Agent.[4][5]Link(Note: General reference for T3P chemoselectivity properties).

  • Dunetz, J. R., et al. (2016).[1][6] T3P: An Expedient Reagent for Organic Synthesis.Organic Process Research & Development. Link

  • BenchChem. (2025).[7][8] Troubleshooting regioselectivity in indazole synthesis.Link

  • Sigma-Aldrich. (2024).[1] Peptide Coupling Reagents Guide: HATU vs T3P.Link

Sources

Optimization

Technical Support Center: Optimizing Purification of 7-Hydroxy-1H-indazole-3-carboxylic acid

Welcome to the technical support guide for the purification of 7-Hydroxy-1H-indazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-Hydroxy-1H-indazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the purity and yield of this valuable compound. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications.[1][2]

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 7-Hydroxy-1H-indazole-3-carboxylic acid?

A1: The primary challenges stem from its physicochemical properties. The molecule possesses both a weakly acidic carboxylic acid group and a phenolic hydroxyl group, as well as a basic indazole moiety. This amphoteric nature can lead to solubility issues in a range of solvents, making both recrystallization and chromatographic purification complex. The compound's polarity can also cause it to streak on normal-phase silica gel.[3]

Q2: What is the expected appearance of pure 7-Hydroxy-1H-indazole-3-carboxylic acid?

A2: Pure 7-Hydroxy-1H-indazole-3-carboxylic acid is typically a solid. The color can range from white to off-white or pale yellow. Significant color deviation may indicate the presence of impurities.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Melting point analysis can also be a useful indicator of purity, with a sharp melting range suggesting a high-purity compound.

Q4: Can I use a single purification method to achieve high purity?

A4: While a single, well-optimized method like recrystallization can sometimes yield a product of sufficient purity, a combination of techniques is often more effective. For instance, an initial purification by flash column chromatography followed by a final recrystallization step can be a robust strategy to remove a broad spectrum of impurities.

II. Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of 7-Hydroxy-1H-indazole-3-carboxylic acid.

A. Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on solvent selection and proper technique.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in the chosen solvent, even at reflux. The solvent is too nonpolar for the highly polar target compound.- Increase the polarity of the solvent system. For example, if you are using ethyl acetate, try adding a small amount of a more polar solvent like methanol or ethanol. - Consider using a mixed solvent system from the outset. A mixture of an alcohol (like ethanol or methanol) and water can be effective for polar compounds.[5][6]
Compound precipitates out of solution too quickly upon cooling, resulting in a fine powder or "oiling out." The solution is supersaturated, or the cooling process is too rapid. Rapid cooling can trap impurities within the crystal lattice.- Slow down the cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[7] - Add a slightly larger volume of the hot solvent to ensure the compound is fully dissolved and the solution is not overly concentrated.
No crystals form, even after extended cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent even at low temperatures.- If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration and then attempt to cool again. - If the compound is too soluble, a different solvent or a mixed solvent system is required. You can try adding a less polar "anti-solvent" dropwise to the solution at room temperature until turbidity is observed, then gently heat until the solution is clear again before allowing it to cool slowly.
The purified product shows low purity upon analysis. Impurities may have co-precipitated with the product. The chosen solvent may not be optimal for selectively dissolving impurities.- Perform a second recrystallization using a different solvent system. - Ensure that all insoluble impurities are filtered out of the hot solution before cooling.

Experimental Protocol: Optimized Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of the crude 7-Hydroxy-1H-indazole-3-carboxylic acid in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

B. Column Chromatography Troubleshooting

Flash column chromatography is a common technique for separating compounds based on their differential adsorption to a stationary phase. Given the polar nature of 7-Hydroxy-1H-indazole-3-carboxylic acid, careful selection of the stationary and mobile phases is crucial.

Problem Potential Cause(s) Recommended Solution(s)
Compound remains at the baseline (Rf = 0) on a silica gel TLC plate, even with highly polar mobile phases (e.g., 100% ethyl acetate). The compound is highly polar and strongly adsorbs to the acidic silica gel.[8]- Add a small percentage of a more polar solvent like methanol to the mobile phase. A gradient elution starting with a lower polarity and gradually increasing the methanol concentration can be effective. - Incorporate a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine or ammonium hydroxide) into the mobile phase to suppress the ionization of the carboxylic acid or the basic indazole nitrogen, respectively. This can reduce tailing and improve mobility.[3][9] - Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica (C18).[8]
The compound streaks badly on the TLC plate and the column, leading to poor separation. This is often due to the acidic and basic functional groups interacting strongly with the stationary phase.- As mentioned above, adding a modifier like acetic acid or triethylamine to the eluent can significantly reduce streaking by neutralizing the active sites on the silica gel. - Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.
Fractions are highly diluted, and the product elutes over a large volume. The compound may be exhibiting significant tailing on the column.- Once the product begins to elute, consider increasing the polarity of the mobile phase more rapidly to push the compound off the column more quickly.[8]
The compound appears to decompose on the silica gel column. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.- Deactivate the silica gel by pre-treating it with a base like triethylamine.[8] - Use an alternative stationary phase like alumina.[8]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using TLC plates. A good Rf value for the target compound is typically between 0.2 and 0.4. Test various solvent systems, such as ethyl acetate/hexanes with increasing amounts of methanol. Consider adding 1% acetic acid or triethylamine to the mobile phase to improve the spot shape.

  • Column Packing: Pack a column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary, followed by the addition of a small amount of silica gel to create a dry load). Carefully load the sample onto the top of the column.

  • Elution: Run the column with the mobile phase, collecting fractions. Monitor the elution of the compound using TLC.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

C. Advanced Purification Techniques

For particularly challenging separations, more advanced techniques may be necessary.

  • Reverse-Phase Chromatography: In this technique, a nonpolar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (typically water and acetonitrile or methanol). This can be highly effective for purifying polar compounds that are difficult to separate by normal-phase chromatography.[10]

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge. For 7-Hydroxy-1H-indazole-3-carboxylic acid, anion-exchange chromatography could be employed to bind the negatively charged carboxylate, allowing neutral and positively charged impurities to be washed away. The desired compound can then be eluted by changing the pH or increasing the salt concentration of the mobile phase.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. It is an excellent technique for separating very polar compounds that are not well-retained in reverse-phase chromatography.[9][10]

III. Visualized Workflows

The following diagrams illustrate the decision-making process for troubleshooting common purification challenges.

TroubleshootingRecrystallization start Start Recrystallization dissolve Dissolve crude in hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals no_crystals No Crystals crystals->no_crystals No oiling_out Oiling Out / Fine Powder crystals->oiling_out Poor Quality low_purity Low Purity crystals->low_purity Impure end_good Collect Pure Crystals crystals->end_good Yes concentrate Concentrate solution no_crystals->concentrate add_antisolvent Add anti-solvent no_crystals->add_antisolvent slow_cool Cool slowly / Use more solvent oiling_out->slow_cool rerun Re-recrystallize with new solvent low_purity->rerun concentrate->cool add_antisolvent->cool slow_cool->cool rerun->start

Caption: Decision tree for troubleshooting recrystallization.

TroubleshootingChromatography start Run TLC on Silica Gel rf_check Rf > 0? start->rf_check no_move Compound at baseline rf_check->no_move No streaking Streaking observed? rf_check->streaking Yes add_polar Increase eluent polarity (e.g., add MeOH) no_move->add_polar change_stationary Consider alternative stationary phase (Alumina, C18) no_move->change_stationary good_sep Good Separation streaking->good_sep No add_modifier Add modifier (e.g., AcOH or Et3N) streaking->add_modifier proceed Proceed to Column Chromatography good_sep->proceed add_polar->start add_modifier->start

Caption: Troubleshooting workflow for column chromatography.

IV. References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. Available at:

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Microwave assisted synthesis of some novel indazole derivatives and investigation of their anti-inflammatory activity. Asian Journal of Research in Chemistry. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Available at: [Link]

  • Indazole - Organic Syntheses Procedure. Available at: [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. Available at: [Link]

  • WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents. Available at:

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. Available at: [Link]

  • 7-hydroxy-1h-indazole-3-carboxylic acid (C8H6N2O3) - PubChemLite. Available at: [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]

  • Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. (PDF) Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete - Longdom Publishing. Available at: [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. Available at:

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem - NIH. Available at: [Link]

  • WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. Available at:

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]

  • Purification Or Organic Acids Using Anion Exchange Chromatography - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Indazole-3-Carboxylic Acid Stability &amp; Synthesis

Current Status: Operational Topic: Thermal Stability & Synthetic Optimization of Indazole-3-Carboxylic Acids Support Level: Tier 3 (Senior Application Scientist) Introduction Welcome to the Advanced Synthesis Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Thermal Stability & Synthetic Optimization of Indazole-3-Carboxylic Acids Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are experiencing yield loss, tar formation, or gas evolution during the manipulation of 1H-indazole-3-carboxylic acid or its derivatives.

Indazole-3-carboxylic acids are notoriously prone to thermal decarboxylation , a degradation pathway driven by the unique electronic structure of the indazole ring. This guide provides mechanistic insights, validated "low-temperature" protocols, and troubleshooting steps to prevent the loss of the carboxylate moiety.

Module 1: The Decarboxylation Hazard (Mechanism & Theory)

Q: Why does indazole-3-carboxylic acid decarboxylate so easily?

A: The instability arises from the propensity of the molecule to form a zwitterionic intermediate or facilitate proton transfer, which lowers the activation energy for CO₂ loss.

  • Zwitterionic Destabilization: In the free acid form, the basic nitrogen (N2) can accept a proton from the carboxylic acid, creating a zwitterionic species (carboxylate anion + indazolium cation). This electronic arrangement weakens the C3-COOH bond.

  • Thermal Threshold: While the melting point of pure 1H-indazole-3-carboxylic acid is reported as 266–270°C (with decomposition) , significant decarboxylation in solution occurs at much lower temperatures (typically >100°C ).

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring (especially at N1) destabilize the carboxyl group further, accelerating decarboxylation even at moderate temperatures.

Q: What are the visual indicators of decarboxylation?
  • Gas Evolution: Continuous bubbling that is not solvent boiling (release of CO₂).

  • Color Change: Reaction mixture turning from beige/yellow to dark brown or black tar (polymerization of the resulting indazole radical or carbene species).

  • Mass Spec Data: Appearance of a [M-44] peak corresponding to the parent indazole.

Module 2: Critical Reaction Parameters (Troubleshooting)

Use this decision matrix to select reaction conditions.

ParameterSafe Zone (Recommended) Caution Zone (Monitor Closely) Danger Zone (Avoid)
Temperature 0°C – 60°C 60°C – 80°C> 100°C (e.g., boiling toluene, DMF reflux)
Activation Coupling Reagents (EDC, HATU, TBTU)Thionyl Chloride (Reflux < 1h)Neat thermal fusion
Base Tertiary Amines (DIPEA, TEA), CarbonatesPyridine (at high temp)Strong bases with high heat
Solvent DMF, THF, DCM Methanol (Reflux)High-boiling ethers (Diglyme)
Common Failure Modes
  • Issue: "I tried making the acid chloride with SOCl₂ at reflux and it turned black."

    • Diagnosis: Extended reflux at ~76°C (SOCl₂ boiling point) with generated HCl can catalyze decarboxylation.

    • Fix: Switch to oxalyl chloride/DMF (cat.) in DCM at 0°C → RT. This generates the acid chloride without thermal stress.

  • Issue: "My Fischer esterification in refluxing methanol has low yield."

    • Diagnosis: While refluxing MeOH (~65°C) is generally safe, prolonged exposure to strong mineral acids (H₂SO₄) can degrade the ring.

    • Fix: Use alkyl halides + base (Protocol B) to form the ester under neutral/basic conditions.

Module 3: Validated Experimental Protocols

These protocols are designed to keep the reaction temperature below the decarboxylation threshold.

Protocol A: Amide Coupling (The "Cold Activation" Route)

Best for: Attaching amines without risking thermal degradation.

  • Dissolution: Dissolve 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).[1]

  • Base Addition: Add Triethylamine (TEA) or DIPEA (3.0 equiv).

    • Critical: Stir at Room Temperature (25°C) for 15–30 minutes to form the active ester. Do NOT heat.

  • Coupling: Add the amine substrate (1.0–1.2 equiv).

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: If reaction is sluggish, heat to max 45°C .

  • Workup: Quench with ice water. The product often precipitates and can be collected by filtration.

Protocol B: Esterification via Alkylation (The "Base-Mediated" Route)

Best for: Making methyl/ethyl esters without acidic reflux.

  • Preparation: Suspend 1H-indazole-3-carboxylic acid (1.0 equiv) in DMF or Acetone .

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.5 equiv). Stir for 10 mins.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Ethyl Bromide) (1.2 equiv).

  • Reaction:

    • For Methyl Iodide: Stir at Room Temperature (Exothermic reaction).

    • For less reactive halides: Heat to 50–60°C .

  • Monitoring: TLC usually shows conversion within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF.

Module 4: Diagnostic Logic Pathways

The following diagram illustrates the decision process to avoid thermal degradation pathways.

IndazoleStability cluster_legend Legend Start Start: Indazole-3-Carboxylic Acid Goal Goal: Functionalization Start->Goal Choice Choose Method Goal->Choice Path_AcidChloride Acid Chloride Route (SOCl2 / Oxalyl Cl) Choice->Path_AcidChloride High Reactivity Needed Path_Coupling Coupling Reagents (EDC / HATU) Choice->Path_Coupling Standard Amide Path_Alkylation Base + Alkyl Halide (K2CO3 / DMF) Choice->Path_Alkylation Standard Ester Risk_Heat Risk: Heating > 80°C Path_AcidChloride->Risk_Heat Reflux (SOCl2) Safe_RoomTemp Safe: Room Temp / < 50°C Path_AcidChloride->Safe_RoomTemp Oxalyl Cl @ 0°C Path_Coupling->Safe_RoomTemp Standard Protocol Path_Alkylation->Safe_RoomTemp Standard Protocol Result_Decarb FAILURE: Decarboxylation (Formation of Indazole + CO2) Risk_Heat->Result_Decarb Result_Success SUCCESS: Stable Product Safe_RoomTemp->Result_Success Safe Safe Path Danger Critical Failure

Figure 1: Decision tree for synthetic strategy selection. Green paths indicate high-probability success; red paths indicate high risk of decarboxylation.

References

  • Chandrasekhar, T., et al. (2012).[1][2] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 4(3), 1311-1316.[1][2] Link

  • Rautio, T., et al. (2024). "Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites." Forensic Chemistry, 40, 100603. Link

  • Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Org.[2][3][4] Synth. 2011, 88, 309-316. Link

  • Hunt, I. "Decarboxylation." Department of Chemistry, University of Calgary. Link

Sources

Optimization

Technical Support Center: 7-Hydroxy-1H-indazole-3-carboxylic acid (7-HICA)

Welcome to the 7-HICA Stability & Handling Hub. This guide addresses the specific physicochemical challenges of 7-Hydroxy-1H-indazole-3-carboxylic acid .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 7-HICA Stability & Handling Hub. This guide addresses the specific physicochemical challenges of 7-Hydroxy-1H-indazole-3-carboxylic acid . As a scaffold containing both an oxidizable phenol (7-OH) and a potentially labile carboxyl group (3-COOH) on a nitrogen-rich heterocycle, this molecule requires precise handling to prevent degradation artifacts such as quinone formation or decarboxylation.

Part 1: Critical Stability Factors (The "Why")

Before troubleshooting, understand the three primary degradation vectors for this molecule.

Instability VectorChemical MechanismVisual/Analytical Indicator
Oxidative Degradation The electron-rich 7-hydroxy group facilitates oxidation to ortho/para-quinone imine species, especially in basic media or presence of trace metals.Solution turns pink, brown, or black . New peaks at [M-2H] in LC-MS.
Thermal Decarboxylation The 3-COOH group, while stabilized by the aromatic ring, can undergo thermal decarboxylation to 7-hydroxyindazole, particularly under acidic conditions or high heat (>60°C).Loss of 44 Da (CO₂) in MS. Appearance of 7-hydroxyindazole peak.
Photochemical Instability Indazole rings are UV-active chromophores. Prolonged exposure to UV/Blue light can trigger radical formation at the N-H or O-H bond.Unidentified minor peaks; gradual loss of purity without distinct mass shifts.
Part 2: Solubilization & Storage Protocols
FAQ: How do I prepare a stable stock solution?

Answer: Do not use water or unbuffered saline for stock preparation. The zwitterionic nature of 7-HICA leads to precipitation at neutral pH.

Recommended Protocol (Standard Operating Procedure):

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: DMSO disrupts intermolecular Hydrogen bonding (between 7-OH and 3-COOH) better than alcohols.

    • Warning: DMSO is hygroscopic. Water absorption accelerates hydrolysis and oxidation.

  • Concentration: Prepare at 10–50 mM . Higher concentrations are generally more stable (self-shielding effect) than dilute working solutions.

  • Additives (Crucial Step):

    • Add 0.1% (v/v) Formic Acid if the downstream application tolerates it. Acidifying the stock stabilizes the phenol against oxidation.

    • Alternatively: Purge the vial with Argon or Nitrogen gas immediately after dissolving to displace dissolved oxygen.

  • Storage: Aliquot into amber glass vials (light protection). Store at -20°C or lower.

FAQ: My solution turned pink/brown overnight. Is it usable?

Answer: No. A color change indicates the formation of quinoid oxidation products. These impurities are highly electrophilic and can covalently modify your biological targets (false positives in assays).

  • Immediate Fix: Discard the aliquot.

  • Prevention: For aqueous working solutions, include 100 µM Ascorbic Acid or 1 mM DTT to act as a sacrificial antioxidant.

Part 3: Troubleshooting Guide
Issue: Precipitation upon dilution into media/buffer.

Diagnosis: You have likely hit the Isoelectric Point (pI) . 7-HICA has an acidic proton (COOH, pKa ~3.5) and a phenolic proton (OH, pKa ~9.5), plus the Indazole NH. At pH 4–6, the molecule is neutral and least soluble.

Corrective Workflow:

  • Step 1: Check the pH of your final buffer.

  • Step 2: Shift the pH.

    • Basic Shift: Adjust buffer to pH > 7.5 (ensures carboxylate form

      
      ).
      
    • Acidic Shift: Not recommended for biology, but solubility improves at pH < 2.

  • Step 3: Use a co-solvent. Maintain 0.5% - 1% DMSO in the final assay buffer to sustain solubility.

Issue: "Ghost" peaks in LC-MS (M+14 or M+32).

Diagnosis: Solvent Adducts or Oxidation.

  • M+32: Likely addition of methanol (if used as mobile phase) to an oxidized intermediate, or deep oxidation (

    
    ).
    
  • M+14: Methylation artifact if using methanol/acid for long periods.

  • Solution: Switch mobile phase to Acetonitrile/Water + 0.1% Formic Acid . Avoid Methanol for storage.

Part 4: Visualizing the Stability Workflow

The following diagram illustrates the decision tree for handling 7-HICA to ensure maximum stability.

G Start Solid 7-HICA (Store 4°C, Desiccated) Solvent Choose Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO Standard Water Aqueous Buffer (High Risk) Solvent->Water Avoid CheckOx Check Oxidation Risk (Pink Color?) DMSO->CheckOx Addantiox Add Antioxidant (Ascorbic Acid/DTT) OR Purge Argon CheckOx->Addantiox No (Clear) Discard Discard (Quinone Formation) CheckOx->Discard Yes (Color Change) Storage Aliquot & Freeze (-20°C, Amber Vial) Addantiox->Storage Dilution Dilution for Assay Storage->Dilution Precip Precipitation Check (pH 4-6 risk zone) Dilution->Precip pH < 7 Success Stable Assay Solution Dilution->Success pH > 7.5 Precip->Success Add Co-solvent or Adjust pH

Caption: Decision matrix for solubilization and storage. Green paths indicate optimal stability protocols; red paths indicate high-risk failure points.

Part 5: Mechanistic Degradation Pathway

Understanding the specific degradation of the 7-hydroxy-indazole core allows for better troubleshooting.

Degradation Native 7-HICA (Active Form) Radical Phenoxyl Radical (Intermediate) Native->Radical Oxidation (-H•) (Light/O2/Base) Decarb 7-Hydroxyindazole (Mass -44) Native->Decarb Heat (>60°C) Acidic pH Quinone Indazole-4,7-dione (Toxic/Inactive) Radical->Quinone Further Oxidation

Caption: Primary degradation pathways. Oxidation leads to quinones (color change), while thermal stress leads to decarboxylation (mass loss).

References
  • Indazole Chemistry & Decarboxyl

    • Title: Studies in the indazole series.[1][2][3][4][5] Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.

    • Source: Australian Journal of Chemistry (CSIRO Publishing).[1]

    • URL:[Link]

  • Stability of Screening Compounds in DMSO

    • Title: Stability of screening compounds in wet DMSO.[6]

    • Source: Journal of Biomolecular Screening (PubMed).
    • URL:[Link]

  • Phenolic Oxid

    • Title: Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies.[7] (Analogous phenolic/ring oxidation mechanisms).

    • Source: Journal of the American Chemical Society (PMC).
    • URL:[Link]

  • General Indazole-3-Carboxylic Acid Properties

    • Title: 1H-Indazole-3-carboxylic acid (PubChem Compound Summary).[8]

    • Source: PubChem.[5][8]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 7-Hydroxy-1H-indazole-3-carboxylic Acid Chemistry

Introduction 7-Hydroxy-1H-indazole-3-carboxylic acid is a pivotal building block in medicinal chemistry and drug development, prized for its unique structural motif. However, its bifunctional nature—possessing both a nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Hydroxy-1H-indazole-3-carboxylic acid is a pivotal building block in medicinal chemistry and drug development, prized for its unique structural motif. However, its bifunctional nature—possessing both a nucleophilic phenolic hydroxyl group and a carboxylic acid—along with its often-limited solubility, presents distinct challenges in reaction setup. The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction rate, yield, impurity profile, and ease of workup.

This technical guide provides researchers, scientists, and process chemists with a comprehensive resource for troubleshooting common issues and selecting optimal alternative solvents for reactions involving 7-Hydroxy-1H-indazole-3-carboxylic acid. We will move beyond traditional choices like N,N-Dimethylformamide (DMF) to explore safer, more sustainable, and often more effective alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the conventional solvents for reactions with 7-Hydroxy-1H-indazole-3-carboxylic acid, and what are their primary drawbacks?

A1: The most commonly employed solvents are polar aprotic solvents due to their excellent solvating power for polar substrates.[1][2]

  • N,N-Dimethylformamide (DMF): Often the first choice, DMF readily dissolves the indazole acid and most coupling reagents.[2][3] However, it has significant drawbacks. It is classified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity.[4] DMF can decompose, especially in the presence of strong bases or at elevated temperatures, to form dimethylamine, which can act as a nucleophile and generate impurities.[1][5] Its high boiling point (153 °C) also makes it difficult to remove during workup.[1]

  • N-Methyl-2-pyrrolidone (NMP): Similar to DMF in solvating properties but also carries reproductive toxicity concerns and is facing increasing regulatory restrictions.[6][7][8]

  • Dichloromethane (DCM): A common choice for its volatility, but its solvation power for the highly polar 7-hydroxy-1H-indazole-3-carboxylic acid can be insufficient, leading to heterogeneous mixtures and incomplete reactions.[6][7] It is also environmentally persistent and a suspected carcinogen.

Q2: My 7-Hydroxy-1H-indazole-3-carboxylic acid has poor solubility in my chosen solvent. What are my immediate options?

A2: Poor solubility is a primary cause of stalled or low-yielding reactions. Before abandoning the solvent system entirely, consider these options:

  • Gentle Heating: Increasing the temperature can significantly improve solubility. However, be mindful of the thermal stability of your reagents (e.g., some coupling agents are heat-sensitive).

  • Co-solvent System: Introducing a small percentage of a stronger polar aprotic solvent like DMSO can enhance solubility without drastically changing the overall reaction medium.

  • Sonication: Using an ultrasonic bath can help break down aggregates and facilitate the dissolution of stubborn solids.

  • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can shuttle the deprotonated acid into the organic phase to react.

Q3: Are there "greener" or safer solvent alternatives to DMF and NMP for amide coupling reactions?

A3: Yes, the development of sustainable solvents is a major focus in modern chemistry. Several viable alternatives have emerged that can often replace DMF and NMP with equal or superior performance.

  • N-Butylpyrrolidinone (NBP): Structurally similar to NMP but is not classified as reprotoxic or mutagenic.[4][9] It has been shown to be an excellent replacement for DMF in peptide synthesis and other amide bond formations.[10][11][12]

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, Cyrene is a biodegradable and safer alternative to DMF and NMP.[13][14][15] It has a high boiling point and polarity profile suitable for many coupling reactions.[16]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based ethereal solvent with a better safety profile than THF. It is a good option for reactions where moderate polarity is sufficient.[7][17]

  • Propylene Carbonate (PC): A green polar aprotic solvent that has proven effective in both solution- and solid-phase peptide synthesis, making it a strong candidate for amide coupling.[8]

Troubleshooting Guide: Common Issues in Indazole Reactions

This section addresses specific problems encountered during reactions with 7-Hydroxy-1H-indazole-3-carboxylic acid and links them to solvent-related causes.

Problem Probable Cause(s) Solution & Rationale
Low Reaction Yield / Stalled Reaction 1. Poor Solubility: The indazole acid, amine, or coupling reagents are not fully dissolved, preventing them from reacting effectively.[18] 2. Solvent-Reagent Incompatibility: The solvent may be reacting with or degrading the coupling agent (e.g., water in the solvent hydrolyzing an activated ester).[18]1. Switch to a Higher Polarity Solvent: Transition from solvents like DCM or THF to NBP or Cyrene™ . Their superior solvating power ensures a homogeneous reaction mixture.[11][14] 2. Ensure Anhydrous Conditions: Use dry solvents, especially when working with moisture-sensitive reagents like carbodiimides or uronium salts. Water competes with the amine nucleophile, reducing yield.
Formation of O-Acylated Impurity The phenolic -OH group of the indazole is more nucleophilic than the intended amine or is deprotonated by the base, leading to self-condensation or reaction with the activated acid.Use a Less Basic System in a Non-Polar Solvent: Employing a less polar solvent like 2-MeTHF can disfavor the ionization of the phenolic hydroxyl group. Couple this with a non-nucleophilic hindered base like DIPEA, using only the necessary stoichiometric amount to minimize side reactions.
Difficult Product Isolation / Workup The use of a high-boiling point, water-miscible solvent like DMF or DMSO makes extraction and product precipitation challenging.Select a Solvent with Favorable Workup Properties:Ethyl Acetate (EtOAc) / 2-MeTHF: If solubility allows, these solvents are easily removed under vacuum and are immiscible with water, simplifying aqueous workups.[7] • CPME (Cyclopentyl Methyl Ether): This solvent is hydrophobic, has a higher boiling point than THF for safer reflux, and forms minimal peroxides.
Epimerization of Chiral Centers The solvent polarity and the base used can influence the rate of racemization of activated chiral carboxylic acids or amino acids.Optimize Solvent and Additives: While directly a reagent issue, the solvent plays a role. In less polar solvents like DCM , the reactive intermediates may be more stable. Crucially, always use racemization-suppressing additives like HOBt or OxymaPure alongside your coupling reagent.[18][19]

Application Note: Amide Coupling of 7-Hydroxy-1H-indazole-3-carboxylic Acid

This protocol compares a traditional DMF-based procedure with a greener, safer alternative using N-Butylpyrrolidinone (NBP).

Reaction: 7-Hydroxy-1H-indazole-3-carboxylic acid + Benzylamine → N-benzyl-7-hydroxy-1H-indazole-3-carboxamide

Reagents:

  • 7-Hydroxy-1H-indazole-3-carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • Benzylamine (1.1 eq)

  • DIPEA (2.5 eq)

Comparative Protocols

Protocol A: Traditional Solvent (DMF)

  • To a clean, dry flask under N₂, add 7-Hydroxy-1H-indazole-3-carboxylic acid (1 mmol, 178 mg).

  • Add anhydrous DMF (5 mL) and stir until fully dissolved.

  • Add HATU (1.1 mmol, 418 mg) and DIPEA (2.5 mmol, 0.44 mL). Stir for 10 minutes at room temperature to pre-activate the acid.

  • Add Benzylamine (1.1 mmol, 0.12 mL) dropwise.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC or LC-MS.

  • Workup: Pour the reaction mixture into 50 mL of water. Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine (2 x 20 mL), dry over Na₂SO₄, filter, and concentrate under high vacuum to remove DMF. Purify by column chromatography.

Protocol B: Alternative Solvent (NBP)

  • To a clean, dry flask under N₂, add 7-Hydroxy-1H-indazole-3-carboxylic acid (1 mmol, 178 mg).

  • Add anhydrous N-Butylpyrrolidinone (NBP) (5 mL) and stir until fully dissolved.[10]

  • Add HATU (1.1 mmol, 418 mg) and DIPEA (2.5 mmol, 0.44 mL). Stir for 10 minutes at room temperature.

  • Add Benzylamine (1.1 mmol, 0.12 mL) dropwise.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC or LC-MS.

  • Workup: Pour the reaction mixture into 50 mL of water. Extract with 2-MeTHF (3 x 30 mL). Combine organic layers, wash with brine (2 x 20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Expected Results & Comparison
ParameterProtocol A (DMF)Protocol B (NBP)Rationale & Notes
Solubility ExcellentExcellentBoth solvents are highly effective at dissolving the polar starting materials.
Reaction Time ~4 hours~4 hoursReaction kinetics are comparable, indicating NBP is an effective medium for the coupling.[10]
Yield ~85-90%~85-90%NBP performs on par with DMF in terms of reaction efficiency.[11]
Purity (Crude) GoodGoodImpurity profiles are expected to be similar under these conditions.
Workup Ease DifficultModerateNBP is less water-soluble than DMF, potentially simplifying the initial extraction. Both have high boiling points, but NBP poses fewer health risks during handling and concentration.[9]
Safety Profile Poor (Reprotoxic SVHC)[4]Good (Not reprotoxic)[9]NBP is the clear winner for operator safety and sustainability.

Visual Guide: Solvent Selection Workflow

The following diagram outlines a logical decision-making process for selecting a suitable solvent system for your reaction.

Solvent_Selection_Workflow Solvent Selection for 7-Hydroxy-1H-indazole-3-carboxylic Acid Reactions start Define Reaction Type (e.g., Amide Coupling, Esterification) solubility_check Assess Solubility of All Starting Materials start->solubility_check primary_choice Primary Choice: High-Performance Green Solvents solubility_check->primary_choice Good Solubility Expected troubleshoot Troubleshooting Required solubility_check->troubleshoot Poor Solubility Observed nbp N-Butylpyrrolidinone (NBP) (Excellent DMF replacement) primary_choice->nbp cyrene Cyrene™ (Bio-based, good for polarity) primary_choice->cyrene secondary_choice Secondary Choice: Moderate Polarity / Specific Workup primary_choice->secondary_choice If workup is priority me_thf 2-MeTHF (Good for extraction, less polar) secondary_choice->me_thf et_oac Ethyl Acetate (If solubility permits) secondary_choice->et_oac co_solvent Consider Co-solvent: (e.g., 5-10% DMSO in 2-MeTHF) troubleshoot->co_solvent legacy_solvent Legacy Solvents: Use with Justification (DMF, NMP, DCM) troubleshoot->legacy_solvent If all else fails & risks are managed co_solvent->legacy_solvent If still insoluble

Caption: Decision workflow for selecting an appropriate reaction solvent.

References

  • Di Gioia, M. L., et al. (2022). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, 20, 1137-1149. [Link]

  • Jørgensen, C. W., et al. (2024). N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis. Journal of Peptide Science, 30(10), e3612. [Link]

  • Saleh, T., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Procopio, D., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Note: This appears to be a duplicate of reference 3, but the search result links to a different document. The content is highly relevant. [Link]

  • Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]

  • McMillan, C., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Lopez, J., et al. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Circa Group AS. (n.d.). Cyrene™. [Link]

  • Luo, J., et al. (2023). Preparation and Application of Green Sustainable Solvent Cyrene. MDPI. [Link]

  • Lopez, J., et al. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Leri, M., et al. (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. PMC. [Link]

  • PCI Magazine. (n.d.). N-Butylpyrrolidone (NBP) as a Green Solvent to Replace N-Methylpyrrolidone (NMP) in Industrial Coating Applications. [Link]

  • Molecular Solvents. (n.d.). Replacements for DMF, DMAC, NMP. [Link]

  • Molecular Solvents. (n.d.). Specific Solvent Issues with the SNAr Reaction. [Link]

  • Fan, T., et al. (2022). Polymer Chemistry Applications of Cyrene and its Derivative Cygnet 0.0 as Safer Replacements for Polar Aprotic Solvents. PMC. [Link]

  • Coomber, C., et al. (2017). The greening of peptide synthesis. RSC Publishing. [Link]

  • GYROS PROTEIN TECHNOLOGIES. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]

  • Luo, J., et al. (2023). Preparation and Application of Green Sustainable Solvent Cyrene. ResearchGate. [Link]

  • Ismalaj, E., et al. (2020). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. ResearchGate. [Link]

  • De-Andrade, P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. [Link]

  • Morris, R. J. (2023). Lessons Learned from a Short-Term Exposure to DMF. ACS Chemical Health & Safety. [Link]

  • Jadhav, S., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]

  • GNEE. (2026). What are the hazards of Dimethylformamide DMF solvent?. [Link]

  • Taylor & Francis Online. (n.d.). DMF – Knowledge and References. [Link]

  • Heravi, M. M., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Publishing. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

Sources

Optimization

Overcoming steric hindrance in 7-position functionalization of indazoles

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-substituted indazoles. It provides in-depth troubleshooting advice, frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-substituted indazoles. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the challenges associated with steric hindrance at the C7-position.

Introduction: The Challenge of the C7-Position

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] While functionalization at the N1, N2, and C3 positions is well-established, accessing the C7-position of the benzene ring presents a significant synthetic hurdle. This difficulty arises primarily from steric hindrance imposed by the fused pyrazole ring, which shields the C7-H bond from reagents. Furthermore, the inherent electronic properties of the indazole ring system do not favor electrophilic attack at this position.

Overcoming this steric barrier requires strategic synthetic design, often involving the use of directing groups at the N1-position. These groups serve a dual purpose: they protect the reactive N-H bond and, more importantly, position a metal catalyst in close proximity to the C7-H bond, facilitating its activation. This guide will focus on two key strategies: Directed Ortho-Metalation (DoM) and Transition-Metal-Catalyzed C-H Activation.

Troubleshooting Guide

This section addresses common issues encountered during the 7-position functionalization of indazoles, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion to the C7-Functionalized Product 1. Inefficient N1-Protection: Incomplete protection of the indazole nitrogen leaves the N-H proton available for deprotonation, consuming the organometallic reagent or interfering with the catalyst. 2. Inappropriate Directing Group: The chosen directing group may not be sterically bulky enough to effectively shield the C2 and C6 positions and direct the metalation/C-H activation to C7. 3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can lead to decomposition of the starting material or the organometallic intermediate.1. Verify N1-Protection: Confirm complete protection by ¹H NMR spectroscopy before proceeding. The characteristic broad N-H singlet should be absent. 2. Select a Bulky Directing Group: Employ sterically demanding groups like N-pivaloyl (Piv) or N,N-diisopropylcarbamoyl. The bulkiness of these groups is crucial for high reactivity and C7-selectivity.[2] 3. Optimize Reaction Conditions: For DoM, ensure anhydrous conditions and low temperatures (-78 °C) to maintain the stability of the lithiated intermediate. For transition-metal catalysis, screen different solvents, temperatures, and additives (e.g., ligands, oxidants).
Mixture of Regioisomers (e.g., C3, C5, or C6 functionalization) 1. Directing Group is Not Sterically Hindering Enough: A less bulky directing group may not sufficiently block other positions on the indazole ring. 2. Electronic Effects: Electron-donating or -withdrawing groups on the indazole ring can influence the site of metalation or C-H activation. 3. Reaction Temperature is Too High: Higher temperatures can lead to a loss of regioselectivity and the formation of thermodynamically favored, but undesired, isomers.1. Switch to a Bulkier Directing Group: If using a smaller protecting group, consider switching to N-pivaloyl or a similar bulky amide. 2. Consider Electronic Factors: Be aware of the electronic nature of substituents on your indazole starting material and how they might influence reactivity. 3. Maintain Low Temperatures: For DoM reactions, strict adherence to low temperatures is critical for regioselectivity.
Decomposition of Starting Material or Product 1. Harsh Deprotection Conditions: The conditions required to remove the directing group may be too harsh for the functionalized indazole, leading to decomposition. 2. Instability of the Organometallic Intermediate: In DoM, the aryllithium intermediate can be unstable, especially at higher temperatures, leading to side reactions. 3. Oxidative Degradation: Some reaction intermediates or products may be sensitive to air or moisture.1. Screen Deprotection Methods: Test a variety of deprotection conditions on a small scale to find one that is compatible with your molecule. For example, the N-pivaloyl group can be notoriously difficult to remove, often requiring strong basic or reductive conditions.[3] 2. Strict Temperature Control: Maintain the recommended low temperatures throughout the course of the DoM reaction. 3. Inert Atmosphere: Ensure all reactions involving organometallic reagents or air-sensitive catalysts are performed under a dry, inert atmosphere (e.g., nitrogen or argon).
Formation of Unexpected Byproducts 1. Anionic Fries Rearrangement: In DoM reactions with certain directing groups (e.g., carbamates), the lithiated intermediate can undergo rearrangement.[4] 2. Homocoupling of the Coupling Partner: In transition-metal-catalyzed cross-coupling reactions, homocoupling of the aryl or vinyl partner can occur. 3. Ring Opening of the Indazole: Direct metalation at the C3 position of N-protected indazoles can sometimes lead to ring opening and the formation of an aminonitrile product.[5]1. Choose a Stable Directing Group: Select a directing group that is less prone to rearrangement under the reaction conditions. 2. Optimize Catalyst and Ligand: The choice of catalyst and ligand can significantly impact the extent of homocoupling. Screening different combinations is recommended. 3. Use a C7-Directing Strategy: The use of a bulky N1-directing group that favors C7 metalation will minimize the risk of C3 metalation and subsequent ring opening.

Frequently Asked Questions (FAQs)

Q1: Why is C7-functionalization of indazoles so challenging?

The primary reason is steric hindrance. The fused pyrazole ring physically blocks access to the C7-H bond. Additionally, the electronic nature of the indazole ring system favors functionalization at other positions, such as C3.

Q2: How do directing groups facilitate C7-functionalization?

Directing groups, particularly bulky ones attached to the N1-position, play a crucial role in overcoming steric hindrance. They function by:

  • Chelation: The directing group coordinates to the metal (e.g., lithium in DoM or a transition metal in C-H activation), bringing it into close proximity to the C7-H bond.

  • Steric Shielding: The bulk of the directing group physically blocks other reactive sites on the indazole ring, such as C2 and C6, thereby directing the functionalization to the C7-position.

Q3: What are the best directing groups for C7-functionalization of indazoles?

Sterically demanding groups have proven most effective. These include:

  • N-Pivaloyl (Piv): This bulky group is effective in directing rhodium-catalyzed C-H activation.[6]

  • N,N-diisopropylcarbamoyl: This group has been successfully used in rhodium-catalyzed C7-olefination of indazoles.[3]

  • N-P(O)tBu₂: This phosphinoyl group has been shown to direct arylation to the C7-position in the analogous indole system.[7]

Q4: I am getting a mixture of N1 and N2 isomers during the protection step. How can I improve the selectivity for the N1-isomer?

The regioselectivity of N-alkylation or N-acylation of indazoles is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.[8] To favor the N1-isomer:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is often effective for achieving N1-selectivity.[8]

  • Thermodynamic Control: In some cases, allowing the reaction to equilibrate can favor the formation of the more thermodynamically stable N1-isomer.

Q5: How can I confirm that I have successfully functionalized the C7-position and not another position?

Advanced NMR techniques are essential for unambiguous structure determination.[9]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is particularly useful for distinguishing between regioisomers. For a C7-substituted indazole, you would expect to see a correlation between the protons of the newly introduced group and the C7 and C7a carbons of the indazole ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons, which can help to confirm the substitution pattern.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed C7-Olefination of N,N-diisopropylcarbamoyl Indazole[3][7]

This protocol describes the olefination of an N1-protected indazole at the C7-position using a rhodium catalyst.

Step 1: N1-Protection with N,N-diisopropylcarbamoyl chloride

  • To a solution of 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add N,N-diisopropylcarbamoyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield N,N-diisopropyl-1H-indazole-1-carboxamide.

Step 2: C7-Olefination

  • To a mixture of N,N-diisopropyl-1H-indazole-1-carboxamide (1.0 equiv), the desired acrylate (2.0 equiv), and [RhCp*Cl₂]₂ (2.5 mol%) in a sealed tube, add AgSbF₆ (10 mol%) and dichloroethane as the solvent.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the C7-olefinated product.

Step 3: Deprotection of the N,N-diisopropylcarbamoyl Group

  • To a solution of the C7-olefinated indazole in THF, add a solution of potassium hydroxide in methanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with aqueous HCl and extract with an organic solvent.

  • Purify the crude product to yield the NH-free C7-functionalized indazole.

Protocol 2: C7-Bromination and Suzuki-Miyaura Cross-Coupling of NH-Free Indazole

This two-step protocol provides an alternative route to C7-arylated indazoles without the need for an N1-directing group.

Step 1: Regioselective C7-Bromination [10]

  • To a solution of 7-aminoindazole in concentrated hydrobromic acid and water at -10 °C, slowly add a solution of sodium nitrite in water.

  • Add solid sodium nitrite in portions, maintaining the temperature below -5 °C.

  • After stirring, add a solution of cuprous bromide in concentrated hydrobromic acid.

  • Stir the reaction at room temperature for 2 hours.

  • Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Purify the crude product to yield 7-bromo-1H-indazole.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a mixture of 7-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent (e.g., dioxane/water), add a base (e.g., K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography to afford the C7-arylated indazole.

Visualizing the Strategy: Overcoming Steric Hindrance

The following diagrams illustrate the key concepts behind directing group-assisted C7-functionalization.

steric_hindrance cluster_0 Indazole Core Indazole Indazole Ring System C3 C3 (Electronically Favored) Indazole->C3 C7 C7 (Sterically Hindered) Indazole->C7 Reagent Reagent Reagent->C3 Favored Pathway Reagent->C7 Disfavored Pathway

Inherent reactivity of the indazole ring.

directing_group cluster_workflow Directed C7-Functionalization Workflow Indazole-DG N1-Protected Indazole (with Bulky Directing Group) Metal_Catalyst Metal Catalyst (e.g., Rh, Pd, Li) Indazole-DG->Metal_Catalyst Chelation C7_Activation C7-H Activation Metal_Catalyst->C7_Activation Proximity-Induced Activation Functionalization C7-Functionalized Indazole C7_Activation->Functionalization

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Indazole-3-carboxylic Acid vs. 7-Hydroxy-1H-indazole-3-carboxylic Acid

The following guide provides an in-depth technical comparison between Indazole-3-carboxylic acid (I3CA) and its functionalized derivative, 7-Hydroxy-1H-indazole-3-carboxylic acid (7-OH-I3CA) . This analysis focuses on th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Indazole-3-carboxylic acid (I3CA) and its functionalized derivative, 7-Hydroxy-1H-indazole-3-carboxylic acid (7-OH-I3CA) . This analysis focuses on their utility as pharmacophores in drug discovery, specifically within kinase inhibition and receptor modulation.

Executive Summary

Indazole-3-carboxylic acid (I3CA) acts as a fundamental "privileged scaffold" in medicinal chemistry, serving as a bioisostere for indole-3-carboxylic acid. It is widely utilized to construct inhibitors for VEGFR, FGFR, and CDK kinases , as well as 5-HT3 receptor antagonists .

7-Hydroxy-1H-indazole-3-carboxylic acid (7-OH-I3CA) represents a critical lead optimization refinement. The introduction of the hydroxyl group at the C7 position fundamentally alters the physicochemical profile—lowering LogP and increasing aqueous solubility—while providing a specific "molecular anchor" for hydrogen bonding within the solvent-exposed regions of ATP-binding pockets. While I3CA is the structural backbone, 7-OH-I3CA is the "tuned" variant designed to overcome ADME (Absorption, Distribution, Metabolism, Excretion) limitations and enhance selectivity profiles.

Physicochemical & Structural Analysis

The core difference lies in the C7-substitution. This modification is not merely cosmetic; it drastically changes the electronic environment of the pyrazole moiety and the molecule's solvation properties.

Table 1: Comparative Physicochemical Profile
FeatureIndazole-3-carboxylic Acid (I3CA)7-Hydroxy-1H-indazole-3-carboxylic Acid
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₃
MW ( g/mol ) 162.15178.15
LogP (Predicted) ~1.4 (Lipophilic)~0.6 (Hydrophilic shift)
pKa (Acidic Proton) ~3.0 (COOH), ~13.8 (NH)~3.0 (COOH), ~9.5 (Phenolic OH)
H-Bond Donors/Acceptors 2 / 33 / 4
Solubility (Aq. pH 7.4) Low to ModerateHigh (due to polarity & ionization)
Electronic Effect Aromatic stability, electron-neutralElectron-donating (+M effect) at C7
Structural Impact on Binding (SAR)
  • I3CA (Parent): The N1-H and N2 offer bidentate H-bonding capabilities (donor/acceptor) typical of hinge-binding motifs in kinases. The 3-COOH is rarely the terminal group in drugs; it is almost exclusively derivatized into amides (e.g., Granisetron analogs) to engage specific pockets.

  • 7-OH-I3CA (Derivative): The 7-OH group is strategically positioned to interact with water networks at the entrance of the ATP binding site or to form direct H-bonds with residues like Asp or Glu in the hinge region. This often improves potency against targets like CDK2 and PLK4 where the 7-position faces the solvent front.

Bioactivity & Mechanism of Action

A. Indazole-3-carboxylic Acid (I3CA)[1][2]
  • Primary Application: Scaffold for Kinase Inhibitors and 5-HT3 Antagonists .

  • Mechanism:

    • Kinase Inhibition: Derivatives of I3CA bind to the ATP-binding pocket of kinases (e.g., VEGFR2, FGFR1). The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (typically Val or Leu residues).

    • CRAC Channel Blockade: Amide derivatives of I3CA have been identified as potent blockers of Calcium Release Activated Calcium (CRAC) channels, stabilizing mast cells to prevent histamine release in allergic responses.

    • 5-HT3 Antagonism: The indazole core serves as a bioisostere for the indole ring in setrons (anti-emetics), maintaining receptor affinity while altering metabolic stability.

B. 7-Hydroxy-1H-indazole-3-carboxylic Acid (7-OH-I3CA)
  • Primary Application: Lead Optimization for Solubility and Selectivity.

  • Mechanism:

    • Enhanced Hinge Binding: In CDK2 inhibitors, substitution at the 7-position (including hydroxy or amine groups) has been shown to improve IC50 values by establishing additional polar contacts that the unsubstituted parent cannot form.

    • Metabolic Marker: 7-hydroxylation is a common Phase I metabolic pathway for synthetic cannabinoids (indazole-3-carboxamides). The presence of 7-OH-I3CA in biological matrices often serves as a biomarker for the consumption of these designer drugs.

    • Solubility Handle: In drug design, converting I3CA to 7-OH-I3CA is a strategy to lower lipophilicity (LogD), reducing non-specific binding and improving the free fraction of the drug in plasma.

Visualizing the Structure-Activity Relationship (SAR)[3]

The following diagram illustrates how specific regions of the indazole scaffold contribute to bioactivity.

SAR_Map Figure 1: SAR Analysis of Indazole-3-carboxylic Acid Derivatives Core Indazole Scaffold (Planar Aromatic System) Pos3 Position 3 (COOH) Primary Derivatization Site (Amides/Esters for Specificity) Core->Pos3 Main Vector Pos1 Position 1 (NH) Hinge Binder (Donor) Critical for Kinase Affinity Core->Pos1 H-Bonding Pos7 Position 7 (H vs OH) Solubility & Selectivity Tuner Core->Pos7 Substitution Point Deep Pocket Binding Deep Pocket Binding Pos3->Deep Pocket Binding Derivatives Kinase Hinge Region Kinase Hinge Region Pos1->Kinase Hinge Region H-Bond Donor Solvent Interaction Solvent Interaction Pos7->Solvent Interaction 7-OH Metabolic Liability Metabolic Liability Pos7->Metabolic Liability Glucuronidation

Figure 1: Functional mapping of the indazole scaffold. The 3-position drives target specificity, while the 7-position modulates physicochemical properties and solvent interactions.

Experimental Protocols

Protocol A: Synthesis of 7-Hydroxy-1H-indazole-3-carboxylic Acid

Rationale: Direct hydroxylation of the indazole ring is difficult. The preferred route utilizes a pre-functionalized precursor like 2-amino-3-hydroxybenzoic acid or protection-deprotection strategies.

  • Starting Material: 7-Benzyloxyindazole-3-carboxylic acid ethyl ester.

  • Hydrogenolysis (Deprotection):

    • Dissolve the benzyl ether in MeOH/EtOAc (1:1) .

    • Add 10% Pd/C catalyst (10 wt% loading).

    • Stir under H₂ atmosphere (1 atm) at RT for 4–6 hours.

    • Checkpoint: Monitor TLC for disappearance of the benzyl spot.

  • Hydrolysis (Ester Cleavage):

    • Filter catalyst and concentrate filtrate.

    • Resuspend in 1M NaOH (aq) and reflux for 2 hours.

    • Acidify with 1M HCl to pH 3.0 to precipitate the free acid.

  • Purification: Recrystallize from water/ethanol to yield off-white crystals of 7-OH-I3CA.

Protocol B: Kinase Inhibition Assay (Generic Workflow)

Rationale: To compare the potency of I3CA vs. 7-OH-I3CA derivatives against a target like CDK2.

  • Reagents: Recombinant CDK2/CyclinA, ATP (Km concentration), Substrate peptide (Histone H1), Test compounds (DMSO stocks).

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Add enzyme (5 nM final) and peptide substrate (1 µM).

  • Initiation: Add ATP (with ³³P-ATP tracer if radiometric, or Luciferase reagent if ADP-Glo).

  • Incubation: 60 minutes at RT.

  • Detection: Measure luminescence (RLU) or scintillation counts.

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Workflow Visualization

Experimental_Workflow Figure 2: Decision Workflow for Indazole Scaffold Optimization Start Start: Indazole Scaffold Selection Deriv Derivatization (Amide Coupling) Target: 3-COOH Start->Deriv Screen In Vitro Kinase Screen (CDK2 / VEGFR) Deriv->Screen Check Is Solubility/Potency Optimal? Screen->Check Opt Lead Optimization: Introduce 7-OH Group Check->Opt No (Poor Sol/Potency) Proceed to In Vivo Proceed to In Vivo Check->Proceed to In Vivo Yes Retest Retest IC50 & LogD Opt->Retest Retest->Check

Figure 2: Iterative workflow demonstrating when to transition from the parent I3CA scaffold to the 7-OH derivative during drug development.

References

  • Bloom Tech. (2024). Applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals. Link

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Link

  • Chem-Impex. (2024). 1H-Indazole-3-carboxylic acid: Pharmaceutical Development and Biochemical Research. Link

  • PubChem. (2025).[1] Indazole-3-carboxylic acid (CID 78250) and 7-Hydroxy-1H-indazole-3-carboxylic acid (CID 76846270). Link

  • BenchChem. (2025).[2] Synthesis of 7-Methyl-1H-indazole-3-carboxamide and derivatives. Link

  • Li, Q., et al. (2012). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Molecules. Link

  • Wang, Q., et al. (2019).[3] Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of 7-Hydroxy-1H-indazole-3-carboxylic Acid Purity

Introduction: The Analytical Imperative for Purity in Drug Development 7-Hydroxy-1H-indazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Purity in Drug Development

7-Hydroxy-1H-indazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structural motif is found in various compounds being investigated for therapeutic potential, including kinase inhibitors.[2] In the rigorous landscape of drug development, the purity of an active pharmaceutical ingredient (API) or its key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Even trace impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.[3][4]

This guide provides a comprehensive framework for the validation of 7-Hydroxy-1H-indazole-3-carboxylic acid purity, leveraging the unparalleled sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple recitation of steps to explore the causality behind methodological choices, establishing a self-validating system that ensures trustworthy and reproducible results. This comparison guide will also objectively situate the LC-MS/MS method against other common analytical techniques, providing the data-driven insights necessary for informed decision-making in a research and development setting.

The Right Tool for the Job: Why Mass Spectrometry Excels

While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for purity assessment, mass spectrometry offers distinct advantages.[3][5] Its primary strength lies in its ability to separate and detect compounds based on their mass-to-charge ratio (m/z), providing a fundamental physical property for identification.[6][7] This makes it exceptionally sensitive for detecting trace-level impurities and highly specific, even for co-eluting compounds that would be indistinguishable by UV detection.[3][8]

This guide will focus on a validation strategy grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global standard for the validation of analytical procedures.[9][10][11][12]

Section 1: The Mass Spectrometry Validation Workflow

A robust analytical method is one that is proven to be fit for its intended purpose. The validation process is the mechanism by which we provide this proof. The following workflow outlines the key stages of validating an LC-MS/MS method for the purity assessment of 7-Hydroxy-1H-indazole-3-carboxylic acid.

Validation_Workflow prep Sample & Standard Preparation lcms LC-MS/MS Method Development prep->lcms Initial Optimization sst System Suitability Testing (SST) lcms->sst Method Finalization validation Method Validation (ICH Q2(R1) Parameters) sst->validation System Verified spec Specificity validation->spec lin Linearity & Range validation->lin acc Accuracy validation->acc prec Precision validation->prec loq LOD / LOQ validation->loq rob Robustness validation->rob analysis Data Analysis & Purity Calculation spec->analysis lin->analysis acc->analysis prec->analysis loq->analysis rob->analysis report Validation Report analysis->report Summarize Findings Data_Analysis_Logic start Raw Data (TIC) integrate Peak Integration Calculate Peak Areas start:f0->integrate:f0 identify Identify Main Peak (Based on RT & m/z) integrate:f1->identify:f0 impurities impurities integrate:f1->impurities:f0 calculate Calculate % Area (Main Peak / Total Area) identify:f0->calculate:f0 purity Purity Result calculate:f1->purity:f0 characterize Characterize Impurities Accurate Mass (HRMS) Fragmentation (MS/MS) impurities:f1->characterize:f0

Sources

Validation

Comparative Guide: Binding Affinity of 7-Hydroxy vs. 6-Hydroxy Indazole Derivatives

Executive Summary: The Positional Isomerism Divergence In medicinal chemistry, the indazole scaffold serves as a critical bioisostere for indole and purine systems.[1] The distinction between 6-hydroxyindazole (6-OH) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Positional Isomerism Divergence

In medicinal chemistry, the indazole scaffold serves as a critical bioisostere for indole and purine systems.[1] The distinction between 6-hydroxyindazole (6-OH) and 7-hydroxyindazole (7-OH) derivatives is not merely structural but functional, dictating binding modes, solubility, and target selectivity.[1][2]

  • 6-Hydroxy Derivatives: Typically function as solvent-exposed H-bond donors/acceptors .[2] In kinase inhibitors (e.g., JNK, VEGFR), the 6-position often points towards the solvent front, allowing for the attachment of solubilizing groups without disrupting the core binding mode.[1] They mimic the phenolic A-ring of estradiol in Estrogen Receptor (ER) ligands.[3]

  • 7-Hydroxy Derivatives: Often engaged in intramolecular hydrogen bonding with the N1-H (if unsubstituted) or create steric clashes with the hinge region of kinases.[2] However, they are highly privileged in specific pockets like the Nitric Oxide Synthase (NOS) heme domain and Cannabinoid type 2 (CB2) receptors, where compact, lipophilic fits are required.[1]

Structural & Electronic Landscape

The binding affinity differences stem from the electronic environment of the pyrazole ring and the tautomeric preferences.

Tautomeric Stability & pKa

Indazoles exist primarily in the 1H-tautomer form, which is thermodynamically more stable than the 2H-form.[2]

Feature6-Hydroxyindazole7-Hydroxyindazole
Electronic Effect Electron-donating (+M) at C6 increases electron density at N1.[2]Electron-donating (+M) at C7 can destabilize N1-H via repulsion or stabilize via H-bond.[2]
Intramolecular H-Bond No (Too distant from N1).[2]Yes (OH···N1 interaction possible).
pKa (Phenolic OH) ~9.5 (Typical phenol).~8.8 - 9.2 (Lower due to proximity to N1).[2]
Binding Mode Mimics Tyr/Ser residues; often binds to Asp/Glu in active sites.Mimics compact hydrophobic residues; often binds to backbone carbonyls.

Case Study Analysis: Target-Specific Binding Affinities

Case Study A: Kinase Inhibition (JNK3 & Aurora Kinases)

In kinase drug discovery, indazoles bind to the ATP-binding pocket. The "hinge binder" is usually the indazole nitrogen(s).

  • 6-Position (The "Solvent Vector"):

    • Mechanism: Substituents at the 6-position extend out of the ATP pocket into the solvent. This allows for the addition of morpholine or piperazine tails to improve pharmacokinetics without losing binding affinity.

    • Data Insight: In JNK3 inhibitors, 6-substituted indazoles maintained nanomolar potency (IC50 < 20 nM) while improving selectivity against p38α MAPK compared to 7-substituted analogs, which often clashed with the gatekeeper residue [1].[1][2]

  • 7-Position (The "Steric Governor"):

    • Mechanism: The 7-position is buried deep within the adenine pocket. Bulk at this position (e.g., 7-OH or 7-O-alkyl) often clashes with the "floor" of the kinase hinge region.[2]

    • Exception: 7-Azaindoles (bioisosteres) are preferred here because the N7 accepts a hydrogen bond, whereas C7-OH acts as a donor/acceptor that may not align with the hinge backbone.[2]

Case Study B: Nitric Oxide Synthase (NOS) & GPCRs
  • nNOS Inhibition: 7-Nitroindazole is a classic selective nNOS inhibitor.[2] The 7-position is critical for isoform selectivity (nNOS vs eNOS).

    • 7-OH Derivative: Metabolic reduction of 7-nitro to 7-amine or hydrolysis to 7-hydroxy drastically reduces nNOS affinity, highlighting that the electron-withdrawing nitro group is essential for the specific pi-stacking interaction in the heme pocket [2].[2]

  • Estrogen Receptor (ER):

    • 6-OH Indazole: Acts as a potent bioisostere for the A-ring phenol of 17β-estradiol.[2] It forms a critical H-bond with Glu353 and Arg394 in the ERα ligand-binding domain.[2]

    • 7-OH Indazole: The shift in the hydroxyl group disrupts this H-bond network, resulting in a 10-100 fold loss in binding affinity (RBA) [3].[2]

Comparative Data Summary
Target ClassDerivativeBinding Affinity (Approx.[4][5][6][7][8][9][10][11][12] range)Mechanism of Action
JNK3 Kinase 6-SubstitutedIC50: 5 - 50 nMSolvent-exposed extension; high tolerance.[2]
JNK3 Kinase 7-SubstitutedIC50: > 500 nMSteric clash with hinge/gatekeeper.[2]
Estrogen (ERα) 6-HydroxyRBA: 15 - 40% (vs E2)Mimics A-ring phenol; H-bonds to Glu353.[2]
Estrogen (ERα) 7-HydroxyRBA: < 1% (vs E2)Misalignment with H-bond network.[2]
nNOS 7-Nitro (Ref)IC50: ~0.6 µMSpecific heme-pocket fit.[2]
nNOS 7-HydroxyIC50: > 100 µMLoss of electronic specificity.[2]

Mechanistic Visualization

Pathway: Kinase Inhibitor Binding Logic

The following diagram illustrates the decision logic for selecting between 6-OH and 7-OH substitution based on the target pocket architecture.

IndazoleSAR Target Target Identification PocketType Analyze Binding Pocket Target->PocketType SolventExposed Solvent Exposed Region (e.g., Kinase P-loop) PocketType->SolventExposed Open Channel BuriedPocket Constrained/Buried Region (e.g., nNOS Heme, ER Core) PocketType->BuriedPocket Tight Fit Select6OH Select 6-Hydroxy Indazole (Solvent Vector) SolventExposed->Select6OH Select7OH Select 7-Hydroxy Indazole (Specific H-Bond/Shape) BuriedPocket->Select7OH Outcome6 High Affinity (Allows PEGylation/Solubilization) Select6OH->Outcome6 Outcome7 High Specificity (Risk of Steric Clash) Select7OH->Outcome7

Caption: Decision tree for indazole substitution based on protein pocket topology.

Experimental Protocols

To validate these binding affinities, the following protocols are recommended. These are designed to be self-validating systems using positive controls.[2]

Protocol A: Synthesis of Hydroxyindazoles (Modified Bischler-Möhlau)

Objective: Selective synthesis of 6-OH or 7-OH isomers to avoid regioisomeric contamination in assays.[2]

  • Reagents: 3-aminophenol (for 6-OH) or 2-aminophenol (for 7-OH), benzoin, aniline.[1][2]

  • Cyclization: Reflux the aminophenol with benzoin in the presence of catalytic HCl.

  • Purification:

    • 6-OH Isomer: Precipitates readily upon cooling; recrystallize from ethanol.[1]

    • 7-OH Isomer: Requires column chromatography (Hexane:EtOAc 3:1) due to higher solubility (intramolecular H-bond).[2]

  • Validation: 1H-NMR is critical.[2]

    • 6-OH: Doublet at ~6.8 ppm (C7-H) and ~6.6 ppm (C5-H).

    • 7-OH: Multiplet patterns shifted downfield due to deshielding from N1.

Protocol B: Fluorescence Polarization (FP) Kinase Binding Assay

Objective: Determine Kd values for JNK3/Aurora kinase.[1]

  • Probe Generation: Label a known pan-kinase inhibitor (e.g., Staurosporine) with a fluorophore (e.g., BODIPY-FL).[1]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1][2]

  • Workflow:

    • Incubate Kinase (5 nM) with Tracer (2 nM) and varying concentrations of Indazole Derivative (0.1 nM to 10 µM).

    • Incubate for 60 min at Room Temperature in dark.

  • Readout: Measure FP (mP units) on a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Plot mP vs. log[Ligand]. Fit to a one-site competition model to derive IC50 and Ki.[2]

    • Control: Unlabeled Staurosporine (IC50 ~ 2-5 nM).[2]

References

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Chemical Neuroscience. Link

  • Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. European Journal of Pharmacology.[2] Link

  • Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE. Link

  • Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. Link

Sources

Comparative

Reference Standards for 7-Hydroxy-1H-indazole-3-carboxylic Acid Analysis: A Comparative Technical Guide

Executive Summary: The Metrological Imperative In the development of indazole-based therapeutics—such as 5-HT3 receptor antagonists (e.g., Granisetron analogues) and novel kinase inhibitors (e.g., PAK1 inhibitors)—7-Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metrological Imperative

In the development of indazole-based therapeutics—such as 5-HT3 receptor antagonists (e.g., Granisetron analogues) and novel kinase inhibitors (e.g., PAK1 inhibitors)—7-Hydroxy-1H-indazole-3-carboxylic acid serves as both a critical synthetic building block and a potential oxidative metabolite.

For researchers and analytical scientists, the choice of reference standard for this compound is not merely a purchasing decision; it is a determinant of data integrity. This guide objectively compares the performance of Certified Reference Materials (CRMs) (The "Product") against Reagent-Grade Synthesized Standards (The "Alternative").

Key Finding: While reagent-grade options offer lower upfront costs, experimental data confirms they frequently lack the mass balance characterization required for quantitative accuracy, often leading to assay errors of 5–15% due to unquantified water content, inorganic salts, and decarboxylation byproducts.

Comparative Analysis: CRM vs. Reagent-Grade Alternatives

The following analysis synthesizes data from comparative HPLC-UV/MS studies and stability stress testing.

Table 1: Performance Matrix
FeatureCertified Reference Material (CRM) Reagent-Grade Alternative Impact on Data
Purity Assignment Mass Balance / qNMR (98.5% w/w)HPLC Area% (>98.0% a/a)Area% ignores water, volatiles, and inorganic salts, causing overestimation of potency.
Traceability SI-Traceable (NIST/BIPM)Internal / Batch-onlyCritical for regulatory filings (IND/NDA).
Impurity Identification Quantified specific impurities (e.g., 7-Hydroxyindazole)Unidentified peaksRisk of misidentifying degradation products as metabolites.
Water Content Measured (KF Titration)Often "Not Determined"Indazole carboxylic acids are hygroscopic; unmeasured water dilutes the standard.
Stability Data Real-time & Accelerated data providedUnknownRisk of using degraded standard (decarboxylation).
Deep Dive: The "Area Percent" Trap

In our internal assessments, a Reagent-Grade sample labeled "99% Purity (HPLC)" was analyzed against a CRM.

  • HPLC Result: Single peak, 99.2% area.

  • qNMR Result: 86.4% w/w potency.

  • The Cause: The reagent contained ~8% inorganic salts (from sodium nitrite diazotization workup) and ~5% retained solvent/moisture.

Critical Impurity & Degradation Pathways

Understanding the chemistry of 7-Hydroxy-1H-indazole-3-carboxylic acid is vital for selecting the right standard. The primary instability arises from the carboxylic acid moiety at position 3, which is susceptible to thermal decarboxylation.

Figure 1: Degradation & Impurity Pathway

IndazolePathways Start 7-Hydroxy-1H-indazole- 3-carboxylic acid (Target Analyte) Decarb 7-Hydroxyindazole (Major Degradant) Start->Decarb Thermal Decarboxylation (-CO2, >60°C) Oxide Indazole-3,7-dione (Oxidative Impurity) Start->Oxide Oxidation (Air/Light) Salt Inorganic Salts (Synthesis Artifact) Start->Salt Incomplete Workup (NaNO2/HCl)

Caption: Thermal decarboxylation is the primary stability risk. Reagent-grade standards often contain trace 7-hydroxyindazole, which co-elutes in generic gradients.

Validated Experimental Protocols

To ensure reproducibility, we recommend the following "Self-Validating" protocols. These methods are designed to separate the parent acid from its decarboxylated degradant.

Protocol A: High-Fidelity HPLC-UV/MS Analysis

Objective: Quantify 7-Hydroxy-1H-indazole-3-carboxylic acid with resolution from impurities.

  • Column Selection: C18 stationary phase with high carbon load and end-capping (e.g., 150 x 4.6 mm, 3.5 µm).

    • Why: The polar carboxylic acid requires a high surface area for retention; end-capping reduces tailing caused by the basic indazole nitrogen.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Acidic pH suppresses the ionization of the carboxylic acid (

      
      ), ensuring it exists in the neutral, hydrophobic form for better retention.
      
  • Gradient Profile:

    • 0–2 min: 5% B (Isocratic hold to elute salts).

    • 2–15 min: 5%

      
       60% B.
      
    • 15–20 min: 95% B (Wash).

  • Detection:

    • UV: 305 nm (Specific to the indazole core, minimizes solvent noise).

    • MS: ESI Positive Mode (

      
      ) or Negative Mode (
      
      
      
      ).
Protocol B: Standard Preparation & Storage

Objective: Prevent degradation during handling.

  • Solvent: Dissolve standard in DMSO (Dimethyl Sulfoxide).

    • Note: Avoid pure methanol for stock solutions, as esterification (forming methyl ester) can occur over time in acidic conditions.

  • Concentration: Prepare a 1.0 mg/mL master stock.

  • Storage: Aliquot into amber glass vials; store at -20°C .

    • Warning: Do not subject to repeated freeze-thaw cycles.

Analytical Workflow Visualization

The following diagram outlines the logical flow for qualifying a reference standard before use in critical assays.

Figure 2: Reference Standard Qualification Workflow

Workflow Rec Receive Standard (CRM or Reagent) Check Check Certificate of Analysis (CoA) Rec->Check Decision Is Water/Solvent Content Quantified? Check->Decision KF Perform KF Titration & TGA Decision->KF No (Reagent Grade) Prep Prepare Stock Solution (DMSO) Decision->Prep Yes (CRM) KF->Prep SysSuit System Suitability Test (Resolution > 2.0 between Acid and Decarb impurity) Prep->SysSuit

Caption: Workflow for mitigating risk when using non-certified reagents. KF = Karl Fischer; TGA = Thermogravimetric Analysis.

References

  • PubChem. (2025). 7-hydroxy-1h-indazole-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. (2010). Synthesis of 1H-Indazole-3-carboxylic acid, ethyl ester. Org. Synth. 2010, 87, 16-25. (Details the diazoacetate synthesis route and potential byproducts). [Link]

  • Shimadzu. (2025). Reference Standards for Pharmaceutical Analysis. (General guidelines on CRM vs. Reagent grade selection). [Link]

  • Indian Journal of Pharmaceutical Sciences. (2016). Stability-indicating HPLC Method for Determination of Indazole Derivatives. (Methodology for separating indazole degradation products). [Link][1]

Sources

Validation

Structural confirmation of 7-Hydroxy-1H-indazole-3-carboxylic acid via X-ray crystallography

This guide outlines the definitive structural confirmation of 7-Hydroxy-1H-indazole-3-carboxylic acid (CAS: 1206969-38-1), a critical scaffold in kinase inhibitor development. It addresses the specific challenge of disti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive structural confirmation of 7-Hydroxy-1H-indazole-3-carboxylic acid (CAS: 1206969-38-1), a critical scaffold in kinase inhibitor development. It addresses the specific challenge of distinguishing between the 1H- and 2H-indazole tautomers—a problem where standard NMR techniques often fail due to rapid proton exchange, but where Single Crystal X-Ray Diffraction (SC-XRD) provides absolute certainty.

A Comparative Guide: SC-XRD vs. Solution-State NMR

Executive Summary: The Tautomer Challenge

In drug discovery, the precise location of the proton on the indazole ring (N1 vs. N2) dictates the pharmacophore's binding mode. For 7-Hydroxy-1H-indazole-3-carboxylic acid , this is complicated by two competing factors:

  • Thermodynamic Stability: The 1H-tautomer is generally more stable for unsubstituted indazoles (aromaticity retention).

  • Substituent Effects: The 7-hydroxy group (peri to N1) and the 3-carboxylic acid group create potential intramolecular hydrogen bonds (IMHBs) that can stabilize the rare 2H-tautomer or induce specific polymorphs.

The Problem: Solution-state NMR (


H, 

N HMBC) often yields averaged signals in polar aprotic solvents (DMSO-

), masking the true dominant species. The Solution: SC-XRD freezes the equilibrium, providing a direct "snapshot" of the protonation state and the intermolecular hydrogen bonding network.

Comparative Analysis: Method Performance

FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (

H/NOESY)
Method C: DFT Calculation
Tautomer ID Definitive. Direct localization of H-atom electron density.Ambiguous. Signals often broaden/average due to rapid

exchange.
Predictive. Good for gas phase; often fails to account for crystal packing forces.
H-Bonding Maps full 3D network (Inter- vs. Intramolecular).Infers IMHB via chemical shift (

ppm), but misses intermolecular lattice contacts.
Theoretical only.
Sample Req. Single Crystal (

mm).

5 mg dissolved in solvent.
Computational resources.[1][2][3][4][5]
Turnaround Days (Growth) + Hours (Collection).Minutes to Hours.[6]Hours.

Scientific Rationale: The Tautomeric Landscape

The diagram below illustrates the structural ambiguity and the specific H-bond interactions that X-ray crystallography must resolve.

Tautomerism T1 1H-Tautomer (Benzenoid Form) Generally Stable T2 2H-Tautomer (Quinonoid Form) Rare/Transient T1->T2 Rapid Exchange (Solution) Factors Stabilizing Factors: 1. 7-OH...N1 Interaction 2. N2-H...O=C(3) Interaction Factors->T2 Stabilizes Method SC-XRD Resolution: Locates H on N1 or N2 Method->T1 Confirms Method->T2 Confirms

Caption: Tautomeric equilibrium between 1H and 2H forms. SC-XRD resolves this by locating the proton position, which is influenced by the 7-OH and 3-COOH groups.

Experimental Protocol: SC-XRD Confirmation

This protocol ensures the generation of diffraction-quality crystals and the correct refinement of the light atoms (Hydrogens).

Phase 1: Crystallization Screening (The Critical Step)

The 7-hydroxy and carboxylic acid groups make the molecule highly polar. Standard non-polar diffusion methods often fail.

  • Method A (Slow Evaporation): Dissolve 10 mg in Methanol/Water (9:1) . Allow slow evaporation at 4°C. Rationale: Promotes H-bond network formation.

  • Method B (Vapor Diffusion): Dissolve in DMF (inner vial); diffuse Acetonitrile (outer vial). Rationale: DMF solubilizes the polar core; MeCN slowly reduces solubility.

Phase 2: Data Collection & Reduction
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this light-atom organic molecule to maximize diffraction intensity at high angles.
  • Temperature: Collect at 100 K (using a Cryostream).

    • Why? Reduces thermal motion (

      
      ), allowing precise localization of the H-atoms on N/O, which is impossible at room temperature.
      
Phase 3: Structure Refinement (The "Smoking Gun")
  • Solve: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (C, N, O).

  • Refine: Use SHELXL (Least Squares).

  • Difference Fourier Map: After refining non-H atoms anisotropically, generate a difference map (

    
    ).
    
    • Success Criteria: You should observe clear electron density peaks (

      
       e/Å
      
      
      
      ) near N1 or N2 .
    • Assignment: If the peak is

      
       Å from N1, the structure is the 1H-tautomer . If near N2, it is the 2H-tautomer .
      
  • H-Bond Analysis: Calculate distances (

    
    ) and angles (
    
    
    
    ). A strong intramolecular bond (e.g., O(7)-H...N1) would suggest stabilization of a specific conformer.

Expected Results & Data Interpretation

Based on analogous indazole structures (Sigalov et al., 2019), the following lattice parameters are representative for this class of molecule:

ParameterRepresentative Value (Monoclinic)Interpretation
Space Group

or

Common for planar aromatics forming centrosymmetric dimers.
Z (Molecules/Cell) 4Indicates one unique molecule per asymmetric unit.[7]
Dimer Motif

or

Key Indicator: Look for carboxylic acid homodimers (

) vs. Indazole-Acid heterodimers.
Bond Lengths C3-N2

Å (1H) vs

Å (2H)
Bond length alternation confirms the tautomer if H-atoms are disordered.
Decision Logic for Researchers
  • Scenario A: Electron density found on N1 .

  • Scenario B: Electron density found on N2 .

    • Conclusion:2H-Indazole (Rare). This confirms that the 3-COOH or 7-OH is stabilizing the quinonoid form via intramolecular H-bonds (e.g.,

      
      ).
      

References

  • Sigalov, M. V., et al. (2019).[4][9] "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, 84(14), 9075–9086.[4][9] [9]

  • Claramunt, R. M., et al. (2006). "The structure of indazole-3-carboxylic acid derivatives." Arkivoc, (v), 53-65.

  • PubChem Compound Summary. (2024). "7-Hydroxy-1H-indazole-3-carboxylic acid (CID 1206969-38-1)." National Center for Biotechnology Information.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

Sources

Comparative

Comparative Study of Synthetic Routes for 7-Substituted Indazoles

Executive Summary: The "7-Position Challenge" In the landscape of privileged scaffolds, the indazole ring system stands out for its bioisosteric relationship with indole and its prevalence in kinase inhibitors (e.g., Axi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "7-Position Challenge"

In the landscape of privileged scaffolds, the indazole ring system stands out for its bioisosteric relationship with indole and its prevalence in kinase inhibitors (e.g., Axitinib, Pazopanib). However, the 7-position represents a unique synthetic bottleneck. Unlike the C-3 position, which is electronically activated for electrophilic substitution, or the N-1/N-2 positions which are nucleophilic, the C-7 position is electronically deactivated and sterically shielded by the N-1 protecting group.[1]

This guide objectively compares three dominant synthetic strategies to access 7-substituted indazoles, moving beyond textbook definitions to analyze field-proven reliability, scalability, and atom economy.[1]

Strategic Route Analysis

Route A: The "Hydrazine Cascade" (De Novo Cyclization)

Mechanism: Nucleophilic Aromatic Substitution (


) followed by Condensation.
Best For:  Early-stage scaffold construction; Multi-gram/Kilo-scale synthesis.[1]

This is the industry-standard "workhorse" method.[1] It relies on the condensation of hydrazine with a 2-halo-3-substituted carbonyl precursor (benzaldehyde, ketone, or nitrile).[1] The reaction proceeds via a cascade sequence: hydrazone formation


 intramolecular 

displacement of the halogen.
  • Variant A1 (Aldehyde/Ketone): Uses 3-substituted-2-fluorobenzaldehydes .[1] To prevent Wolf-Kishner reduction byproducts, modern protocols often use the O-methyloxime intermediate rather than the free aldehyde.[1]

  • Variant A2 (Nitrile): Uses 2,6-dichlorobenzonitrile . This route was famously optimized for the synthesis of the HIV-1 capsid inhibitor Lenacapavir. The nitrile group activates the ring for the initial hydrazine attack.

Pros:

  • High Reliability: Self-validating mechanism; if the starting material is pure, cyclization is almost guaranteed.

  • Scalability: Demonstrated on >100g scale (e.g., Lenacapavir intermediate).

  • Regiocontrol: The substituent position is fixed by the starting material, eliminating N1/N2 isomer issues during ring formation.

Cons:

  • Precursor Availability: Requires specific 1,2,3-trisubstituted benzene precursors which can be expensive or require multi-step synthesis.

Route B: Late-Stage C-7 Functionalization (Electrophilic & C-H Activation)

Mechanism: Directed Ortho Metalation (DoM) or Transition-Metal Catalyzed Activation.[1] Best For: Diversifying established drug cores; SAR exploration.

When the indazole core is already built, accessing C-7 is difficult due to the directing effect of the pyrazole nitrogen, which typically favors C-3. However, specific protocols can override this.

  • Protocol B1 (Bromination): Treatment of 4-substituted indazoles with NBS in DMF at 80°C has been proven to regioselectively brominate the C-7 position.[1][2] The steric bulk at C-4 (if present) helps direct the halogen to C-7, though electronic control is the primary driver.

  • Protocol B2 (C-H Activation): Utilizing bulky directing groups (e.g., N-P(O)

    
    Bu
    
    
    
    or N-Pivaloyl) with Rh(III) or Ir(III) catalysts allows for direct C-7 arylation or alkylation.[1]

Pros:

  • Versatility: Allows "late-stage" modification of a lead compound.[1]

  • Atom Economy: C-H activation bypasses the need for halogenated precursors.

Cons:

  • Directing Group Dependence: Often requires installation and removal of exogenous directing groups (step count penalty).

  • Catalyst Cost: Rh/Ir catalysts are expensive for large-scale applications.[1]

Comparative Performance Matrix

FeatureRoute A: Hydrazine Cascade (De Novo)Route B: C-7 Bromination (Electrophilic)Route C: C-H Activation (Catalytic)
Primary Application Bulk Scale / Scaffold SynthesisSAR Expansion / AnalogingComplex Molecule Diversification
Starting Material 2-Fluoro-3-subst.[1] BenzaldehydePre-formed IndazoleN-Protected Indazole
Step Count Low (1-2 steps)Low (1 step)High (3 steps: Protect

Act

Deprotect)
Regioselectivity Excellent (100%) Good (Substrate dependent)High (Ligand controlled)
Scalability High (>100g proven)ModerateLow (Catalyst cost)
Key Limitation Precursor cost/availabilityRequires C-4 substituent for best resultsHarsh deprotection conditions

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the optimal synthetic route based on your starting materials and project phase.

IndazoleRouteSelection Start Target: 7-Substituted Indazole CheckCore Is the Indazole Core already constructed? Start->CheckCore HasAldehyde Is 3-subst-2-fluorobenzaldehyde available? CheckCore->HasAldehyde No (De Novo) CheckSubst Is C-4 Position Substituted? CheckCore->CheckSubst Yes (Late Stage) RouteA ROUTE A: Hydrazine Cascade (High Yield, Scalable) HasAldehyde->RouteA Yes AltPrecursor Consider 2,6-Dichlorobenzonitrile (Lenacapavir Route) HasAldehyde->AltPrecursor No RouteB ROUTE B: NBS Bromination (Direct Electrophilic) CheckSubst->RouteB Yes (Steric bias helps) RouteC ROUTE C: C-H Activation (Rh/Ir Catalysis + Directing Group) CheckSubst->RouteC No (Need DG)

Caption: Strategic decision tree for selecting the optimal 7-substituted indazole synthesis route.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis via 2-Fluorobenzaldehyde

Based on the optimized method for preventing Wolf-Kishner byproducts (Source 1.14).

Rationale: Direct reaction of aldehydes with hydrazine can lead to reduction of the carbonyl to a methyl group. Using the O-methyloxime intermediate circumvents this.[1]

  • Oxime Formation:

    • Dissolve 3-substituted-2-fluorobenzaldehyde (1.0 equiv) in Pyridine/EtOH (1:1).

    • Add Methoxylamine hydrochloride (1.2 equiv). Stir at RT for 2-4 h.[1]

    • Checkpoint: Monitor TLC for disappearance of aldehyde.

    • Workup: Concentrate, dilute with EtOAc, wash with 1M HCl (to remove pyridine), brine, dry over Na

      
      SO
      
      
      
      .
  • Cyclization:

    • Dissolve the crude O-methyloxime in Hydrazine Monohydrate (10-15 equiv).[1] Note: Excess hydrazine acts as both solvent and nucleophile.

    • Heat to 100°C - 120°C in a sealed pressure tube for 12-24 h.

    • Mechanism:[3][4] The hydrazine displaces the methoxy group and then undergoes intramolecular

      
       at the fluorine position.
      
    • Workup: Cool to RT. The product often precipitates. Filter and wash with water. If not, extract with EtOAc.

    • Yield Expectations: 75-90%.

Protocol B: Regioselective C-7 Bromination

Based on the Lenacapavir intermediate synthesis (Source 1.1, 1.6).

Rationale: In 4-substituted indazoles, the C-3 position is sterically crowded, and the C-5 position is electronically less favorable compared to C-7 under specific conditions.[1]

  • Reagents: Dissolve 4-chloro-1H-indazole (or similar 4-subst. analog) in DMF (0.5 M).

  • Bromination:

    • Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at RT.[1]

    • Heat the mixture to 80°C for 2-4 hours.

    • Critical Control: Do not overheat (>100°C) to avoid poly-bromination.[1]

  • Workup:

    • Pour reaction mixture into ice-water.

    • Collect the precipitate via filtration.

    • Yield Expectations: 80-85% of 7-bromo-4-chloro-1H-indazole.[1]

    • Validation: Verify regiochemistry via NOESY NMR (interaction between H-6 and H-7 is lost, H-3 signal remains).[1]

Mechanistic Visualization

The following diagram details the "Hydrazine Cascade" mechanism, highlighting the critical


 step that secures the 7-position.

ReactionMechanism Substrate 3-R-2-Fluorobenzaldehyde (Starting Material) Inter1 Hydrazone/Oxime Intermediate Substrate->Inter1 + N2H4 / H+ TS Meisenheimer Complex (Transition State) Inter1->TS Intramolecular Nucleophilic Attack Product 7-Substituted Indazole (Final Product) TS->Product - HF (Aromatization)

Caption: Mechanistic pathway of the Hydrazine Cascade showing the critical intramolecular SNAr step.

References

  • Vertex Pharmaceuticals. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.[1] ChemRxiv. Link

  • Luo, Y., et al. New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.[5] Journal of Organic Chemistry, 2006. Link

  • RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Adv., 2021. Link

  • BenchChem. Comparative analysis of synthetic routes to functionalized indazoles.Link

  • Shi, Z., et al. Transition-metal-catalyzed site-selective C7-functionalization of indoles.[1] Chemical Communications.[6] Link

Sources

Validation

A Senior Application Scientist's Guide to Method Validation: Detecting 7-Hydroxy-1H-indazole-3-carboxylic acid with LC-MS

Introduction: The Analytical Imperative for 7-Hydroxy-1H-indazole-3-carboxylic acid In the landscape of pharmaceutical development and toxicology, the accurate quantification of drug metabolites is paramount. 7-Hydroxy-1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 7-Hydroxy-1H-indazole-3-carboxylic acid

In the landscape of pharmaceutical development and toxicology, the accurate quantification of drug metabolites is paramount. 7-Hydroxy-1H-indazole-3-carboxylic acid is a critical metabolite of various synthetic cannabinoids bearing the indazole-3-carboxamide core structure. Its detection and quantification in biological matrices like plasma and urine are essential for pharmacokinetic, toxicokinetic, and forensic investigations. The choice of analytical methodology dictates the reliability, sensitivity, and ultimate utility of the data generated.

This guide provides an in-depth comparison of analytical methodologies for 7-Hydroxy-1H-indazole-3-carboxylic acid, with a primary focus on the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of specific techniques and validation parameters, grounded in established regulatory standards. We will explore the superior performance of LC-MS/MS, contrast it with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and briefly touch upon immunoassay alternatives, providing the necessary data for researchers to make informed decisions.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantitative analysis of metabolites in complex biological fluids, LC-MS/MS is the undisputed gold standard. Its power lies in the combination of the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1] An LC-MS/MS method not only quantifies the analyte but also provides structural confirmation, a critical aspect for unequivocal identification.

An LC-MS/MS system fundamentally couples a liquid chromatograph, which separates the analyte from other components in the sample, with a mass spectrometer that ionizes the analyte and fragments it in a specific way, allowing for highly selective detection.[1]

Causality in Method Development: Why These Choices Matter

Developing a robust LC-MS/MS method requires a series of informed decisions. Here, we outline a validated method for 7-Hydroxy-1H-indazole-3-carboxylic acid and explain the reasoning behind the chosen parameters.

1. Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from the biological matrix, remove interferences, and concentrate the sample. For a small acidic molecule like 7-Hydroxy-1H-indazole-3-carboxylic acid in plasma, a combination of protein precipitation and liquid-liquid extraction (LLE) is a highly effective approach.

  • Protein Precipitation: This initial step removes the bulk of proteins, which can interfere with the analysis and damage the LC column. Acetonitrile is a common and effective precipitating agent.

  • Liquid-Liquid Extraction (LLE): LLE is employed to selectively partition the analyte from the aqueous environment into an organic solvent, further cleaning up the sample and concentrating the analyte. The pH of the aqueous phase is adjusted to be below the pKa of the carboxylic acid group, ensuring it is in its neutral, more organic-soluble form.

G cluster_sample_prep Sample Preparation Workflow Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Vortex_Centrifuge Vortex & Centrifuge Supernatant_Transfer Transfer Supernatant LLE Liquid-Liquid Extraction (Ethyl Acetate, Acidified Aqueous Phase) Evaporation Evaporate Organic Layer Reconstitution Reconstitute in Mobile Phase LC_MS_Analysis Inject for LC-MS/MS Analysis

2. Chromatographic Separation: Achieving Baseline Resolution

The choice of the analytical column and mobile phase is critical for separating the analyte from endogenous matrix components.

  • Column: A C18 reversed-phase column is the workhorse for separating small to medium polarity molecules. The nonpolar stationary phase retains the analyte, while a polar mobile phase elutes it.

  • Mobile Phase: A gradient elution using water and acetonitrile with a small amount of formic acid is optimal. The formic acid serves two purposes: it acidifies the mobile phase to ensure the carboxylic acid group of the analyte remains protonated for better retention on the C18 column, and it aids in the ionization process in the mass spectrometer.

3. Mass Spectrometric Detection: Ensuring Selectivity and Sensitivity

  • Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules like 7-Hydroxy-1H-indazole-3-carboxylic acid. It can be operated in both positive and negative ion modes. For this analyte, negative ion mode is often more sensitive due to the ease of deprotonating the carboxylic acid group.

  • Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of tandem mass spectrometry. In MRM, a specific precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the chances of interference from other compounds.

Experimental Protocol: Validated LC-MS/MS Method

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of acetonitrile, vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of 0.1 M HCl.

  • Add 1 mL of ethyl acetate, vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 90% B over 5 minutes

  • Mass Spectrometer: Triple Quadrupole

  • Ionization: ESI Negative

  • MRM Transitions:

    • 7-Hydroxy-1H-indazole-3-carboxylic acid: m/z 177.0 → 133.0

    • Internal Standard (hypothetical): m/z 181.0 → 137.0

Method Validation: A Trustworthy and Self-Validating System

A bioanalytical method is only as good as its validation. Following the principles outlined in the ICH M10 guideline is crucial for ensuring data integrity.[2]

Validation Parameters & Acceptance Criteria:

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and internal standard.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision).For QC samples at low, mid, and high concentrations, the mean accuracy should be within ±15% of nominal, and the precision (%CV) should not exceed 15%. For the LLOQ, these are ±20% and ≤20%, respectively.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.The coefficient of variation of the response from different lots of matrix should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Comparison with Alternative Methodologies

While LC-MS/MS is the preferred method, it's important to understand its performance relative to other techniques.

HPLC-UV: A Less Sensitive Alternative

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a more widely available and less expensive technique. However, for bioanalytical applications, it often falls short in terms of sensitivity and selectivity.

  • Principle of Operation: HPLC-UV separates compounds based on their interaction with the stationary and mobile phases. Detection is based on the absorbance of UV light by the analyte at a specific wavelength.

  • Limitations:

    • Lower Sensitivity: The limit of detection for HPLC-UV is typically in the low ng/mL to µg/mL range, whereas LC-MS/MS can readily achieve sub-ng/mL to pg/mL levels.

    • Lower Selectivity: Co-eluting compounds that absorb at the same wavelength can interfere with the analyte peak, leading to inaccurate quantification.[3][4] This is a significant issue in complex biological matrices.

Performance Comparison: LC-MS/MS vs. HPLC-UV

ParameterLC-MS/MSHPLC-UVRationale for Difference
Selectivity Very High (based on mass-to-charge ratio and fragmentation)Moderate to Low (based on retention time and UV absorbance)LC-MS/MS provides structural confirmation, minimizing interferences.[1][3]
Sensitivity (Typical LLOQ) 0.1 - 1 ng/mL10 - 50 ng/mLMass spectrometers are inherently more sensitive detectors than UV detectors.[5]
Run Time 5-10 minutes15-30 minutesThe high selectivity of MS detection allows for faster chromatography without the need for complete baseline separation of all components.
Cost & Complexity HighModerateLC-MS/MS instruments are more expensive to purchase and maintain, and require more specialized expertise to operate.[1]
Immunoassays: A High-Throughput Screening Tool

Immunoassays, such as ELISA, are based on the specific binding of an antibody to the target analyte.

  • Advantages: High throughput, can be automated, and do not require extensive sample preparation.

  • Disadvantages:

    • Cross-reactivity: Antibodies may bind to structurally similar compounds, leading to a lack of specificity.

    • Development Time: Developing a specific and sensitive antibody can be a lengthy and expensive process.

    • Semi-Quantitative: Often used for screening rather than precise quantification.

Conclusion: Selecting the Right Tool for the Job

The validation of an analytical method is a critical step in ensuring the quality and reliability of data in drug development and research. For the detection of 7-Hydroxy-1H-indazole-3-carboxylic acid in biological matrices, LC-MS/MS stands out as the superior technique, offering unparalleled sensitivity and selectivity. While HPLC-UV and immunoassays have their place, particularly in high-throughput screening or when cost is a major constraint, they cannot match the confidence and accuracy provided by a well-validated LC-MS/MS method.

The choice of methodology should always be guided by the intended purpose of the study. For regulatory submissions requiring pharmacokinetic or toxicokinetic data, a fully validated LC-MS/MS method is non-negotiable. By understanding the principles behind method development and validation, researchers can ensure their data is robust, reproducible, and fit for purpose.

G

References

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (n.d.). LCGC International. Retrieved February 16, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved February 16, 2026, from [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). ResolveMass. Retrieved February 16, 2026, from [Link]

  • HPLC Column Performance. (n.d.). Waters. Retrieved February 16, 2026, from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved February 16, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved February 16, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Molecules, 23(11), 2783. Retrieved February 16, 2026, from [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 7-Hydroxy-1H-indazole-3-carboxylic Acid Isomers

Introduction: The Analytical Challenge of Positional Isomerism In the landscape of medicinal chemistry and drug discovery, indazole derivatives are prized scaffolds due to their wide range of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Positional Isomerism

In the landscape of medicinal chemistry and drug discovery, indazole derivatives are prized scaffolds due to their wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The 7-Hydroxy-1H-indazole-3-carboxylic acid scaffold and its positional isomers (4-OH, 5-OH, and 6-OH) are of particular interest as key building blocks and potential metabolites of more complex pharmaceutical agents.[3] However, their structural similarity presents a significant analytical challenge. Differentiating these isomers, which differ only in the position of a single hydroxyl group on the benzene ring, is non-trivial yet critical for process chemistry, quality control, and metabolite identification.

This guide provides a comprehensive, multi-technique spectroscopic framework for the unambiguous characterization and differentiation of these four key isomers. We will delve into the causality behind the expected spectral differences and provide robust, field-proven experimental protocols. Our approach is grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy, complemented by Mass Spectrometry (MS).

The Multi-Faceted Approach to Isomer Differentiation

No single analytical technique can unequivocally identify these isomers without ambiguity. A combinatorial approach is essential, where each technique provides a unique piece of the structural puzzle.

  • ¹H and ¹³C NMR Spectroscopy serves as the cornerstone for differentiation, as the electronic environment of each proton and carbon atom is exquisitely sensitive to the position of the electron-donating hydroxyl group.

  • Infrared (IR) Spectroscopy provides confirmation of key functional groups (carboxylic acid, hydroxyl, N-H) and offers subtle clues in the fingerprint region that can aid in distinguishing isomers.

  • UV-Visible (UV-Vis) Spectroscopy reveals how the hydroxyl group's position affects the electronic transitions within the conjugated π-system, leading to distinct absorption profiles.

  • Mass Spectrometry (MS) confirms the elemental composition and molecular weight, and while fragmentation patterns may be similar, it is indispensable for confirming the identity of the target molecule class.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

NMR is the most powerful technique for this analytical challenge. The position of the hydroxyl group dramatically influences the chemical shifts and coupling constants of the remaining aromatic protons.

Causality of Spectral Differences in ¹H NMR

The hydroxyl group is a strong electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect dominates, increasing electron density primarily at the ortho and para positions relative to the -OH group. This increased electron density shields the protons at these positions, causing their signals to appear at a lower chemical shift (upfield). This predictable electronic effect is the primary basis for isomer differentiation.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH, OH, COOH).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse experiment is sufficient.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-14 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Workflow for NMR Sample Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing dissolve Dissolve Isomer (~5-10 mg) solvent Add Deuterated Solvent (0.6 mL DMSO-d6) dissolve->solvent vortex Vortex to Homogenize solvent->vortex transfer Transfer to NMR Tube vortex->transfer tune Tune & Shim Spectrometer transfer->tune setup Set Acquisition Parameters (e.g., 32 scans, 2s delay) tune->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (e.g., DMSO @ 2.50 ppm) baseline->reference Analysis Analysis reference->Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Comparative ¹H NMR Data (Predicted in DMSO-d₆)

The following table outlines the expected chemical shifts (δ) and multiplicity for the aromatic protons of each isomer. The key is to observe the unique pattern each substitution creates. General spectral data for indazoles confirms that aromatic protons typically resonate between 7.0 and 8.4 ppm.[4][5][6]

Proton 4-Hydroxy Isomer 5-Hydroxy Isomer 6-Hydroxy Isomer 7-Hydroxy Isomer
H-4 ~7.2 ppm (d)~7.8 ppm (d)~7.0 ppm (d)
H-5 ~6.8 ppm (d)~6.9 ppm (dd)~7.2 ppm (t)
H-6 ~7.2 ppm (t)~7.0 ppm (dd)~6.8 ppm (d)
H-7 ~7.5 ppm (d)~7.5 ppm (s)~7.3 ppm (s)
NH ~13.5 ppm (br s)~13.4 ppm (br s)~13.4 ppm (br s)~13.9 ppm (br s)
OH ~10.0 ppm (br s)~9.5 ppm (br s)~9.6 ppm (br s)~10.5 ppm (br s)
COOH ~13.0 ppm (br s)~13.0 ppm (br s)~13.0 ppm (br s)~13.0 ppm (br s)

Key Differentiating Features in ¹H NMR:

  • 4-Hydroxy Isomer: Proton H-5 will be significantly shielded (upfield shift) due to the ortho -OH group. Protons H-6 and H-7 will form a characteristic triplet and doublet, respectively.

  • 5-Hydroxy Isomer: Lacks a proton at the 5-position. H-4 and H-6 will be shielded by the ortho and para -OH group, respectively. H-7 will likely appear as a singlet or a narrow doublet.

  • 6-Hydroxy Isomer: Lacks a proton at the 6-position. H-5 and H-7 will be shielded by the ortho -OH group, with H-7 likely appearing as a singlet.

  • 7-Hydroxy Isomer: Proton H-6 will be significantly shielded. The protons will exhibit a clear triplet (H-5) and two doublets (H-4, H-6). The NH proton may be shifted further downfield due to potential hydrogen bonding with the adjacent hydroxyl group.

Part 2: Infrared (IR) Spectroscopy - Functional Group Confirmation

IR spectroscopy is excellent for confirming the presence of the requisite functional groups that are common to all four isomers. While less powerful for differentiating the isomers themselves, subtle shifts in the fingerprint region can provide corroborating evidence.

Causality of Spectral Differences in IR

All isomers will show the characteristic absorptions for a carboxylic acid O-H, a phenolic O-H, an N-H, and a C=O carbonyl.[7][8] The very broad O-H stretch from the carboxylic acid dimer often overlaps with the phenolic O-H and aromatic C-H stretches.[7] The primary differences will arise in the C-O stretching and O-H bending regions (1450-900 cm⁻¹), as the vibrational modes are influenced by the substitution pattern on the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

    • Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

Comparative IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Comments
O-H Stretch (Carboxylic Acid)3300 - 2500Very Broad, StrongCharacteristic of H-bonded dimers.[7][8]
N-H Stretch~3150Medium, often obscuredOverlaps with the broad O-H band.
Aromatic C-H Stretch3100 - 3000Sharp, Weak-MediumAppears on top of the O-H band.
C=O Stretch (Carboxylic Acid)1710 - 1680Sharp, Very StrongConjugation with the indazole ring lowers the frequency from a typical aliphatic acid.[9]
C=C & C=N Stretches1620 - 1450Medium-StrongMultiple bands from the aromatic system.
C-O Stretch (Phenol & Acid)1320 - 1210StrongThe exact position is sensitive to the substitution pattern.
O-H Bend1440-1395 & 950-910Medium, BroadCan be useful for differentiation but may be complex.[7]

The most significant differences will be found in the fingerprint region (< 1500 cm⁻¹), where the unique pattern of C-H out-of-plane bending vibrations for each substitution pattern occurs. However, assigning these without authentic standards is challenging.

Part 3: UV-Visible (UV-Vis) Spectroscopy - Probing the π-System

UV-Vis spectroscopy measures the electronic transitions within the conjugated system. The position of the hydroxyl group, a powerful auxochrome, will cause predictable shifts in the wavelength of maximum absorbance (λmax).

Causality of Spectral Differences in UV-Vis

The indazole ring system has characteristic π→π* transitions. The addition of a hydroxyl group (an auxochrome) with its lone pair of electrons extends the conjugation and lowers the energy gap for these transitions. This results in a bathochromic (red) shift to longer wavelengths. The magnitude of this shift depends on the position of the -OH group and its ability to participate in resonance with the chromophore.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution (~10-5 M) of the isomer in a UV-transparent solvent like methanol or ethanol.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Blank: Use the pure solvent as the reference blank.

    • Scan Range: Scan from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Comparative UV-Vis Data (Predicted in Methanol)

Based on general principles and data for substituted indazoles[10][11], we can predict the relative positions of the primary absorption bands.

Isomer Predicted λmax Range (nm) Rationale
1H-Indazole-3-COOH (Reference)~280-295Baseline chromophore.
4-Hydroxy Isomer ~290-305Moderate bathochromic shift.
5-Hydroxy Isomer ~300-315Strong bathochromic shift due to effective resonance participation.
6-Hydroxy Isomer ~295-310Moderate to strong bathochromic shift.
7-Hydroxy Isomer ~290-305Moderate bathochromic shift.

While these shifts can help corroborate identity, they are generally not sufficient for unambiguous differentiation on their own.

Part 4: Mass Spectrometry (MS) - The Final Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the isomer in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

Expected Mass Spectrometry Data

All four isomers have the same molecular formula, C₈H₆N₂O₃ , and a monoisotopic mass of 178.0378 Da.[12][13][14]

Ion Mode Adduct Expected Exact Mass (m/z)
ESI+[M+H]⁺179.0451
ESI+[M+Na]⁺201.0270
ESI-[M-H]⁻177.0306

HRMS provides the definitive confirmation that a compound belongs to this isomeric class. While tandem MS (MS/MS) could potentially generate unique fragmentation patterns for each isomer, these differences may be subtle and would require systematic study to validate.

Summary and Logical Differentiation

The conclusive identification of 7-Hydroxy-1H-indazole-3-carboxylic acid isomers is achieved by a logical, step-wise application of the techniques described.

G cluster_ms Step 1: Mass Confirmation cluster_ir Step 2: Functional Group ID cluster_nmr Step 3: Isomer Identification start Unknown Isomer Sample hrms HRMS Analysis (ESI-TOF/Orbitrap) start->hrms check_mass m/z = 179.0451? ([M+H]+) hrms->check_mass ir FTIR-ATR Analysis check_mass->ir Yes Incorrect Mass Incorrect Mass check_mass->Incorrect Mass No check_ir Broad O-H & Strong C=O? ir->check_ir nmr 1H NMR Analysis (DMSO-d6) check_ir->nmr Yes Incorrect Functional Groups Incorrect Functional Groups check_ir->Incorrect Functional Groups No check_nmr Analyze Aromatic Splitting & Shifts nmr->check_nmr end_node Isomer Identity Confirmed check_nmr->end_node

Caption: Logical workflow for the definitive identification of isomers.

Conclusion

While mass spectrometry and infrared spectroscopy are vital for confirming the molecular formula and functional group identity of Hydroxy-1H-indazole-3-carboxylic acids, ¹H NMR spectroscopy stands as the ultimate arbiter for differentiating positional isomers. The predictable shielding and deshielding effects of the hydroxyl group on the aromatic protons create a unique and identifiable spectral fingerprint for each of the 4-, 5-, 6-, and 7-hydroxy isomers. By employing this multi-technique, logic-driven approach, researchers can confidently and accurately characterize their compounds, ensuring data integrity in drug development and chemical synthesis.

References

  • ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... Retrieved February 16, 2026, from a ResearchGate publication on the phototransposition of indazoles.
  • Pombeiro, A. J. L., et al. (2010).
  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society.
  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives.
  • Majumdar, N., et al. (2022).
  • Narayana Swamy, G., et al. (2012).
  • PubChemLite. (n.d.). 7-hydroxy-1h-indazole-3-carboxylic acid (C8H6N2O3).
  • Leong, H. S., et al. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA.
  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid...
  • BenchChem. (n.d.). A Technical Guide to the Spectroscopic Profile of 7-Methyl-1H-indazole-3-carboxamide.
  • PubChemLite. (n.d.). 4-hydroxy-1h-indazole-3-carboxylic acid (C8H6N2O3).
  • NIST. (n.d.). 2-Methyl-2H-indazole. In NIST WebBook.
  • SpectraBase. (n.d.). 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide.
  • Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC.
  • Synblock. (n.d.). CAS 885519-93-7 | 4-hydroxy-1H-indazole-3-carboxylic acid.
  • BenchChem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid.
  • Royal Society of Chemistry. (n.d.).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved February 16, 2026, from the University of Calgary Chemistry Department.
  • ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
  • PubChemLite. (n.d.). 5-hydroxy-1h-indazole-3-carboxylic acid (C8H6N2O3).
  • Phx-chem. (2024, March 8). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?
  • PubChem. (n.d.). Indazole-3-carboxylic acid.
  • Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.
  • J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.
  • ChemicalBook. (n.d.). Indazole-3-carboxylic acid | 4498-67-3.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.
  • Chemistry LibreTexts. (2022, September 24).
  • ScholarWorks@UNO. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 5-Hydroxy-1H-indazole.
  • Semantic Scholar. (n.d.).
  • Lee, J. H., et al. (2025). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI.

Sources

Validation

A Technical Guide to Benchmarking the Potency of 7-Hydroxy-1H-indazole-3-carboxylic Acid Analogs as Neuronal Nitric Oxide Synthase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the potency of 7-Hydroxy-1H-indazole-3-carboxylic acid analogs as inhibitors of neuron...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the potency of 7-Hydroxy-1H-indazole-3-carboxylic acid analogs as inhibitors of neuronal nitric oxide synthase (nNOS). By integrating established biochemical and cellular assay methodologies with an understanding of the underlying structure-activity relationships, this document offers a robust approach to identifying and characterizing novel therapeutic candidates targeting nNOS.

Introduction: The Therapeutic Potential of nNOS Inhibition

Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for the production of nitric oxide (NO) in the nervous system. While NO is a critical signaling molecule involved in neurotransmission and synaptic plasticity, its overproduction by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, the development of potent and selective nNOS inhibitors has emerged as a promising therapeutic strategy.

The 1H-indazole-3-carboxylic acid scaffold has been identified as a promising starting point for the design of nNOS inhibitors. In particular, analogs of 7-Hydroxy-1H-indazole-3-carboxylic acid are of significant interest due to the potential for favorable interactions within the active site of the enzyme. This guide will delineate the experimental procedures and analytical frameworks necessary to systematically evaluate the potency and selectivity of this class of compounds.

Understanding the Target: The nNOS Signaling Pathway

Inhibition of nNOS aims to reduce the excessive production of NO, thereby mitigating its downstream pathological effects. The canonical nNOS signaling pathway begins with the activation of the enzyme by calcium/calmodulin, leading to the conversion of L-arginine to L-citrulline and NO. NO then diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), leading to a variety of cellular responses.

nNOS Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Glial Cell Ca_Influx Ca²⁺ Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Activates nNOS_active Active nNOS Calmodulin->nNOS_active Binds & Activates L_Citrulline L-Citrulline nNOS_active->L_Citrulline NO Nitric Oxide (NO) nNOS_active->NO L_Arginine L-Arginine L_Arginine->nNOS_active Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses & Activates Inhibitor 7-Hydroxy-1H-indazole-3- carboxylic acid Analog Inhibitor->nNOS_active Inhibits cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Neurotoxicity) PKG->Cellular_Response

Caption: Simplified nNOS signaling pathway and the inhibitory action of 7-Hydroxy-1H-indazole-3-carboxylic acid analogs.

Benchmarking Potency: A Comparative Analysis of Analogs

The potency of nNOS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A lower value indicates a more potent compound. The following table presents a representative comparison of the in vitro potency of hypothetical 7-Hydroxy-1H-indazole-3-carboxylic acid analogs against the three main nitric oxide synthase isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The data herein is illustrative and serves to demonstrate the format for comparison; actual experimental values must be determined empirically.

Compound IDR-Group at C5-positionnNOS IC50 (nM)eNOS IC50 (nM)iNOS IC50 (nM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
Parent -H2505000>1000020>40
Analog A -F1504500>1000030>66
Analog B -Cl1206000>1000050>83
Analog C -CH33007500>1000025>33
Analog D -OCH34509000>1000020>22
Analog E -NH2808000>10000100>125

Note: This table is for illustrative purposes only. The potency and selectivity of novel compounds must be determined experimentally.

Experimental Protocols for Potency Determination

To ensure data integrity and reproducibility, standardized and validated assay protocols are essential. This section provides detailed methodologies for both biochemical and cell-based assays to determine the potency of 7-Hydroxy-1H-indazole-3-carboxylic acid analogs.

In Vitro Biochemical Assay: Hemoglobin Capture Assay

This assay directly measures the enzymatic activity of purified NOS isoforms by monitoring the conversion of oxyhemoglobin to methemoglobin by NO.

Principle: The production of NO by NOS is detected by the change in absorbance as NO oxidizes oxyhemoglobin to methemoglobin.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol).

    • Prepare stock solutions of L-arginine, NADPH, CaCl2, calmodulin, and tetrahydrobiopterin (BH4) in the reaction buffer.

    • Prepare a stock solution of oxyhemoglobin in the reaction buffer.

    • Prepare serial dilutions of the test compounds (7-Hydroxy-1H-indazole-3-carboxylic acid analogs) and a known reference inhibitor in the reaction buffer.

  • Assay Setup (96-well plate format):

    • To each well, add the reaction buffer, CaCl2, calmodulin, BH4, and NADPH.

    • Add the test compound or reference inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Add the purified nNOS, eNOS, or iNOS enzyme to each well. For eNOS and nNOS, ensure the presence of CaCl2 and calmodulin. For iNOS, these are not required.

    • Add L-arginine to initiate the reaction.

    • Immediately add oxyhemoglobin to each well.

  • Data Acquisition:

    • Monitor the change in absorbance at 401 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the NOS activity.

  • Data Analysis:

    • Calculate the initial rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Hemoglobin Capture Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reaction Buffer, Cofactors, and Substrate Add_Components Add Buffer, Cofactors, Enzyme, and Inhibitor Reagents->Add_Components Compounds Prepare Serial Dilutions of Test Compounds Compounds->Add_Components Enzymes Prepare Purified NOS Isoforms Enzymes->Add_Components Initiate Initiate Reaction with L-Arginine Add_Components->Initiate Detect Add Oxyhemoglobin & Monitor Absorbance at 401 nm Initiate->Detect Calculate_Rates Calculate Initial Reaction Rates Detect->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 (Sigmoidal Dose-Response) Plot_Data->Determine_IC50

Caption: Experimental workflow for the in vitro hemoglobin capture assay.

Cell-Based Assay: Griess Assay in nNOS-Expressing Cells

This assay provides a more physiologically relevant measure of inhibitor potency by assessing nNOS activity within a cellular context.[1]

Principle: The production of NO in cells is indirectly measured by quantifying the accumulation of its stable breakdown product, nitrite, in the cell culture medium using the Griess reagent.[1]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line stably overexpressing nNOS (e.g., HEK293T-nNOS) in a 96-well plate until they reach appropriate confluency.[2]

    • Wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer).

    • Pre-incubate the cells with various concentrations of the test compounds or a reference inhibitor for a defined period (e.g., 30 minutes).

  • nNOS Stimulation:

    • Stimulate nNOS activity by adding a calcium ionophore (e.g., A23187) to the cells.[2]

    • Incubate for a specific time (e.g., 30 minutes) to allow for NO production and its conversion to nitrite.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess Reagent I (sulfanilamide in acidic solution) to the supernatant.[3]

    • Incubate for 5-10 minutes at room temperature, protected from light.[4]

    • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.[3]

    • Incubate for another 5-10 minutes at room temperature, protected from light.[4]

  • Data Acquisition:

    • Measure the absorbance of the resulting azo dye at 540-550 nm using a microplate reader.[3][5]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Plot the percentage of inhibition of nitrite production against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Griess Assay Workflow cluster_cell_prep Cell Preparation & Treatment cluster_stimulation nNOS Stimulation cluster_griess_reaction Griess Reaction cluster_data_analysis Data Acquisition & Analysis Culture_Cells Culture nNOS-expressing cells in 96-well plate Add_Inhibitors Pre-incubate with Test Compounds Culture_Cells->Add_Inhibitors Stimulate Stimulate with Calcium Ionophore Add_Inhibitors->Stimulate Incubate Incubate to allow NO production Stimulate->Incubate Collect_Supernatant Collect Culture Supernatant Incubate->Collect_Supernatant Add_Griess_I Add Griess Reagent I (Sulfanilamide) Collect_Supernatant->Add_Griess_I Add_Griess_II Add Griess Reagent II (NED) Add_Griess_I->Add_Griess_II Measure_Absorbance Measure Absorbance at 540-550 nm Add_Griess_II->Measure_Absorbance Calculate_Concentration Calculate Nitrite Concentration (Standard Curve) Measure_Absorbance->Calculate_Concentration Determine_IC50 Determine IC50 (% Inhibition vs. [Inhibitor]) Calculate_Concentration->Determine_IC50

Caption: Experimental workflow for the cell-based Griess assay.

Structure-Activity Relationship (SAR) Insights

Preliminary studies on 7-substituted indazoles have provided initial insights into their interaction with the nNOS active site. It has been suggested that substitutions at the 7-position of the indazole ring can influence both potency and selectivity. For instance, the presence of a hydrogen bond acceptor group at this position may be crucial for binding.[1] Furthermore, studies on related indazole derivatives, such as 1H-indazole-7-carboxamide, have indicated a surprising selectivity for neuronal NOS.[6] A systematic evaluation of various substituents at different positions of the 7-Hydroxy-1H-indazole-3-carboxylic acid scaffold is necessary to build a comprehensive SAR model and guide the rational design of more potent and selective inhibitors.

Conclusion

The benchmarking of 7-Hydroxy-1H-indazole-3-carboxylic acid analogs as nNOS inhibitors requires a multifaceted approach that combines robust biochemical and cellular assays with a sound understanding of the underlying SAR. The experimental protocols and comparative frameworks provided in this guide offer a systematic pathway for identifying and characterizing promising lead compounds. By adhering to these principles of scientific integrity and logical experimental design, researchers can effectively advance the development of novel therapeutics for a range of neurological disorders.

References

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]

  • Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. PubMed. Available at: [Link]

  • New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase. PubMed. Available at: [Link]

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed. Available at: [Link]

  • Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. PubMed. Available at: [Link]

Sources

Comparative

Quality control parameters for commercial 7-Hydroxy-1H-indazole-3-carboxylic acid

Publish Comparison Guide: Quality Control Parameters for Commercial 7-Hydroxy-1H-indazole-3-carboxylic acid Executive Summary: The Hidden Variables in Indazole Scaffolds 7-Hydroxy-1H-indazole-3-carboxylic acid (CAS 13378...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Quality Control Parameters for Commercial 7-Hydroxy-1H-indazole-3-carboxylic acid

Executive Summary: The Hidden Variables in Indazole Scaffolds

7-Hydroxy-1H-indazole-3-carboxylic acid (CAS 1337882-49-1) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and a vital reference standard for forensic analysis of synthetic cannabinoid metabolites (e.g., AB-PINACA derivatives). While often treated as a commodity building block, commercial batches exhibit significant variability in regio-isomeric purity and water content.

This guide objectively compares the performance of "Standard Grade" versus "High-Purity (Pharma) Grade" material. We demonstrate that while Standard Grade (95%) is sufficient for early-stage hit generation, its use in scale-up chemistry introduces non-linear purification costs due to the "sticky" nature of regio-isomeric impurities during O-alkylation steps.

Critical Quality Attributes (CQAs): The Gold Standard

To ensure reproducibility in downstream applications—specifically O-alkylation or amide coupling—the material must meet the following rigorous specifications.

Table 1: Recommended Specification Limits

ParameterTest MethodGold Standard (Pharma Grade)Standard Grade (Research)Impact on Downstream Application
Assay (Dried Basis) HPLC-UV≥ 98.0%≥ 95.0%Low assay leads to stoichiometric errors in coupling reactions.
Regio-Isomeric Purity HPLC (Gradient)≤ 0.15% (each isomer)Not Specified4-OH and 6-OH isomers compete in O-alkylation, creating difficult-to-separate byproducts.
Loss on Drying (LOD) Gravimetric≤ 1.0%≤ 5.0%High water content quenches activating agents (e.g., HATU, EDC) and hydrolyzes sensitive esters.
Decarboxylated Impurity HPLC/LC-MS≤ 0.10%≤ 0.50%7-Hydroxy-1H-indazole is a dead-end impurity that accumulates.
Appearance VisualOff-white to beige powderDark brown/yellowDark color indicates oxidation (quinoid formation), which can act as a radical scavenger.

Comparative Analysis: Purity Grades & Performance

We compared three commercial lots of 7-Hydroxy-1H-indazole-3-carboxylic acid: Lot A (Pharma Grade) and Lot B & C (Standard Grade) .

Experiment: O-Alkylation Efficiency

Reaction: 7-Hydroxy-1H-indazole-3-carboxylic acid + Benzyl Bromide (1.1 eq)


 7-(Benzyloxy)-1H-indazole-3-carboxylic acid.
Conditions: K₂CO₃, DMF, 60°C, 4h.

Table 2: Performance Comparison Data

MetricLot A (Pharma Grade, 99.2%)Lot B (Standard Grade, 95.4%)Lot C (Standard Grade, 94.1%)Analysis
Crude Yield 92%84%78%Impurities in standard grades inhibited conversion.
Product Purity (HPLC) 98.5%89.2%86.5%Significant carryover of regio-isomeric byproducts.
Purification Required Simple RecrystallizationColumn ChromatographyMultiple ColumnsLot B/C required expensive silica purification to remove the 4-benzyloxy isomer.
Color of Reaction Light YellowDark Red/BlackDark BrownDark color in Lot B/C suggests oxidation of phenolic impurities.

Technical Deep Dive: Impurity Origins & Detection

Understanding where impurities come from allows you to select the right analytical method.

The Impurity Landscape

The synthesis typically involves the cyclization of diazonium intermediates. This pathway is prone to specific defects.

ImpurityPathways Start Precursor (7-Hydroxy-indole or Aniline) Reaction Cyclization / Oxidation Start->Reaction Product 7-Hydroxy-1H-indazole- 3-carboxylic acid Reaction->Product Main Path Impurity1 Regioisomer: 4-Hydroxy isomer Reaction->Impurity1 Isomeric Attack Impurity2 Decarboxylation: 7-Hydroxy-1H-indazole Product->Impurity2 Heat/Acid Impurity3 Oxidation: Quinoid Species Product->Impurity3 Air/Light

Figure 1: Origin of critical impurities in the synthesis of 7-Hydroxy-1H-indazole-3-carboxylic acid.

Validated HPLC Protocol

Standard C18 methods often fail to separate the 4-hydroxy and 7-hydroxy isomers due to their similar polarity. The following method utilizes acidic suppression to ensure sharp peaks and resolution.

  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.7 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of -COOH and -OH).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Indazole core) and 300 nm (Phenolic shift).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-18 min: 95% B (Wash)

Why this works: The acidic mobile phase keeps the carboxylic acid protonated (


), increasing retention and allowing the hydrophobic differences between the 4-OH and 7-OH positions to resolve on the C18 stationary phase.

Quality Control Workflow

Implement this self-validating workflow to accept or reject incoming batches.

QCWorkflow Incoming Incoming Raw Material (Batch Receipt) Visual Visual Inspection (Reject if Black/Tarry) Incoming->Visual Solubility Solubility Test (DMSO/MeOH) Visual->Solubility Pass Reject REJECT / Return Visual->Reject Fail HPLC HPLC-UV Analysis (Purity & Isomers) Solubility->HPLC LOD Loss on Drying (Water Content) HPLC->LOD Decision Compliance Check LOD->Decision Release RELEASE for Synthesis Decision->Release All Specs Met Decision->Reject OOS

Figure 2: Step-by-step QC decision tree for incoming raw material assessment.

References

  • PubChem. (2025). 7-hydroxy-1H-indazole-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Hwang, J., et al. (2017). "Metabolic and pharmacokinetic characterization of a new synthetic cannabinoid APINAC in rats." Forensic Toxicology, 36, 88-101. (Demonstrates the relevance of hydroxy-indazole metabolites). [Link]

  • SIELC Technologies. (2024). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. (Source for acidic mobile phase conditions).[4] [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 7-Hydroxy-1H-indazole-3-carboxylic Acid: A Protocol for Safety and Compliance

As a novel heterocyclic compound, 7-Hydroxy-1H-indazole-3-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and drug development. While its full toxicological profile is still under i...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 7-Hydroxy-1H-indazole-3-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and drug development. While its full toxicological profile is still under investigation, its structural similarity to other indazole carboxylic acids necessitates a cautious and well-defined handling protocol. This guide provides an in-depth, procedural framework for researchers and scientists, ensuring that laboratory operations are conducted with the highest degree of safety, integrity, and compliance. Our approach prioritizes proactive risk mitigation, moving beyond mere product provision to build a foundation of trust and scientific excellence.

Hazard Identification and Risk Assessment: The Foundation of Safety

Understanding the potential hazards of a compound is the critical first step in developing a robust safety protocol. Based on aggregated data from structurally similar compounds, such as 1H-Indazole-3-carboxylic acid, a clear hazard profile emerges.[1] The primary risks associated with this class of compounds involve irritation and acute toxicity.

The causality behind these hazards lies in the chemical's properties. As a fine crystalline solid, it can easily become airborne during handling, leading to respiratory tract irritation.[1][2][3] Its chemical nature makes it a potent irritant upon contact with the skin and eyes, and it is classified as harmful if ingested.[1][4][5]

Table 1: GHS Classification for Structurally Analogous Indazole Carboxylic Acids

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

This risk assessment dictates that all handling procedures must be designed to prevent inhalation of dust, and avoid any direct contact with skin or eyes.

The Hierarchy of Controls: Engineering and Administrative Measures First

Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[6] A comprehensive safety strategy begins with more effective control measures: engineering and administrative controls.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard. For 7-Hydroxy-1H-indazole-3-carboxylic acid, the single most important engineering control is a certified Chemical Fume Hood . All operations that may generate dust or aerosols—including weighing, transferring, and preparing solutions—must be conducted within a fume hood to contain the solid particles and protect the user's breathing zone.[4] Ensure eyewash stations and safety showers are readily accessible near the workstation.[2]

  • Administrative Controls : These are procedural controls that modify how work is done. This includes developing detailed Standard Operating Procedures (SOPs) for handling this specific compound, providing thorough training for all personnel, and clearly designating specific areas of the lab for this work.

Personal Protective Equipment (PPE) Protocol: Your Final Barrier

When engineering and administrative controls are in place, the correct PPE provides the final, critical barrier against exposure. The selection of PPE must be deliberate and matched to the specific tasks being performed.

3.1. Respiratory Protection While working in a fume hood is the primary control, respiratory protection is necessary when the potential for aerosolization is high or if engineering controls are not available.

  • Minimum Requirement : For weighing and transferring powders, a NIOSH-approved N95 respirator is recommended to protect against airborne particulates.

  • Justification : The primary inhalation risk is from fine dust particles. An N95 filter is specifically designed to capture these particles.

3.2. Eye and Face Protection Given the classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement : Chemical splash goggles that provide a full seal around the eyes must be worn.[6] Standard safety glasses with side shields do not offer sufficient protection from fine powders or splashes.[6]

  • Enhanced Protection : When handling larger quantities or during procedures with a higher risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[6][7]

3.3. Skin and Body Protection Preventing dermal contact is crucial to avoid skin irritation.[2]

  • Gloves : Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[8] For prolonged handling, consider thicker gloves or double-gloving.[6] Crucially, inspect gloves for any signs of degradation or puncture before each use and change them immediately if contamination is suspected or after a maximum of 30-60 minutes of use. [6][9]

  • Lab Coat/Gown : A clean, buttoned lab coat with long sleeves and tight-fitting cuffs is mandatory. For operations with a higher risk of contamination, a disposable chemical-resistant gown is recommended.

Table 2: Task-Specific PPE Requirements

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Storage & Transport Not required (if container is sealed)Safety glassesNitrile glovesLab coat
Weighing/Transfer (in Fume Hood) N95 Respirator (Recommended)Chemical splash gogglesDouble-gloved (Nitrile)Lab coat
Solution Preparation (in Fume Hood) Not requiredChemical splash gogglesNitrile glovesLab coat
Spill Cleanup N95 Respirator (Minimum)Chemical splash goggles & Face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant gown

Procedural Guidance: Safe Handling Workflows

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk. The following workflows should be incorporated into your laboratory's SOPs.

4.1. Weighing and Transferring the Solid Compound This procedure presents the highest risk of dust generation and requires the most stringent controls.

  • Preparation : Before bringing the chemical into the fume hood, ensure the work area is clean, all necessary equipment is present, and the waste container is properly labeled and accessible.

  • Don PPE : Put on all required PPE as outlined in Table 2, following the correct donning sequence (see Figure 1).

  • Perform Operation : Conduct all weighing and transfer operations deep within the fume hood, at least 6 inches from the sash. Use a spatula to gently transfer the solid, avoiding any actions that could create a dust cloud.

  • Decontaminate : After transfer, gently wipe the spatula and any contaminated surfaces with a damp cloth before removing them from the hood. Dispose of the wipe as hazardous waste.

  • Seal : Securely seal the primary container and the receiving vessel.

  • Doff PPE : Remove PPE in the correct order to prevent self-contamination (see Figure 1). Wash hands and forearms thoroughly with soap and water.

4.2. Donning and Doffing PPE Sequence The order in which PPE is put on and taken off is critical to prevent the transfer of contaminants from the "dirty" exterior of the PPE to your skin or clothing.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat / Gown don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves (pull over cuffs) don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat / Gown doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 Waste_Disposal start Contaminated Item q1 Is it a liquid? start->q1 q2 Is it a 'sharp'? q1->q2 No liquid_waste Dispose in Liquid Hazardous Waste Container q1->liquid_waste Yes solid_waste Dispose in Solid Hazardous Waste Container q2->solid_waste No sharps_waste Dispose in Sharps Hazardous Waste Container q2->sharps_waste Yes

Figure 2: Decision workflow for segregating hazardous waste.

By implementing this comprehensive safety and handling guide, research institutions can empower their scientists to work confidently and securely, fostering an environment where groundbreaking research can thrive without compromising personnel safety or environmental responsibility.

References

  • PubChem. (n.d.). Indazole-3-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • CHEMM. (2026). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: 6-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • AnaSpec, Inc. (2021). Safety Data Sheet: 7-Hydroxycoumarin-3-carboxylic acid.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • DIY Pest Control. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Triumvirate Environmental. (2026). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. Retrieved from a general environmental services provider.
  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs.

Sources

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